molecular formula C8H9BrFNO B11740144 (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Cat. No.: B11740144
M. Wt: 234.07 g/mol
InChI Key: MFHAKSBRTHTNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a useful research compound. Its molecular formula is C8H9BrFNO and its molecular weight is 234.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9BrFNO

Molecular Weight

234.07 g/mol

IUPAC Name

(4-bromo-2-fluoro-6-methoxyphenyl)methanamine

InChI

InChI=1S/C8H9BrFNO/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-3H,4,11H2,1H3

InChI Key

MFHAKSBRTHTNMO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)Br)F)CN

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Physicochemical & Synthetic Profile of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

[1]

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a highly specialized "privileged scaffold" used in medicinal chemistry.[1] Unlike simple benzylamines, this molecule features a 2,6-disubstitution pattern (Fluoro and Methoxy) flanking the methanamine tail.[1][2] This structural feature provides two critical advantages:

  • Conformational Bias: The steric bulk of the ortho-substituents restricts the rotation of the benzylic bond, potentially reducing the entropic penalty upon protein binding.[1][2]

  • pKa Modulation: The electron-withdrawing nature of the fluorine and the inductive effects of the methoxy group lower the basicity of the primary amine compared to unsubstituted benzylamine, improving CNS penetration and solubility profiles.[1][2]

This guide details the physicochemical properties, synthetic reactivity, and handling protocols required to utilize this building block effectively.[1][2]

Part 1: Molecular Identity & Structural Analysis[1][2]

PropertyData
IUPAC Name (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine
Common Name 4-Bromo-2-fluoro-6-methoxybenzylamine
CAS Number 1252438-66-8 (Free Base) / 1393442-46-0 (HCl Salt)
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
SMILES COc1cc(Br)cc(F)c1CN
Appearance Off-white solid (typically supplied as HCl salt)
Structural Logic: The "Electronic Pincer"

The strategic value of this molecule lies in the electronic environment surrounding the amine and the bromine handle.[1][2]

ElectronicEffectscluster_0Substituent EffectsNode_F2-Fluoro (-F)Inductive Withdrawal (-I)Metabolic BlockerNode_NH2Methanamine (-CH2NH2)Primary NucleophilepKa ~ 7.8 - 8.2Node_F->Node_NH2Lowers pKa(via Inductive Effect)Node_OMe6-Methoxy (-OMe)Steric BulkLipophilicity ModulationNode_OMe->Node_NH2Restricts RotationNode_Br4-Bromo (-Br)Cross-Coupling Handle(Electrophile)Node_Br->Node_NH2Para-position(Minimal Electronic Impact)

Figure 1: Electronic and steric influence of substituents on the reactive centers.

Part 2: Physicochemical Profile[2][3]

Acid Dissociation Constant (pKa)
  • Typical Benzylamine pKa: ~9.5[1][2]

  • Target Molecule pKa (Predicted): 7.8 – 8.3 [2]

  • Significance: The electron-withdrawing fluorine atom at the ortho position exerts a negative inductive effect (-I), stabilizing the free base form.[1][2] This lower pKa is advantageous for oral bioavailability, as a larger fraction of the molecule remains uncharged at physiological pH (7.[2]4) compared to standard benzylamines, facilitating membrane permeability.[2]

Lipophilicity (LogP)[2]
  • Calculated LogP (cLogP): ~1.45

  • Analysis: The molecule is moderately lipophilic.[2] The methoxy group adds polarity but is capped with a methyl, while the bromine significantly increases lipophilicity.[1][2]

  • Drug Design Implication: This LogP range is ideal for "Fragment-Based Drug Discovery" (FBDD).[2] It allows room for the addition of polar heterocycles during lead optimization without exceeding the "Rule of 5" limit (LogP < 5).[2]

Solubility
  • Free Base: Low water solubility; soluble in DCM, DMSO, Methanol.[1][2]

  • HCl Salt: High water solubility (>20 mg/mL).[2]

  • Recommendation: Always store and weigh the compound as the Hydrochloride salt to prevent oxidative degradation and absorption of atmospheric CO₂ (carbamate formation).[2]

Part 3: Synthetic Utility & Reactivity[2]

This molecule is a bi-functional scaffold .[2] The synthetic strategy depends on whether you modify the Nucleophile (Amine) or the Electrophile (Bromide) first.[2]

Synthetic Decision Matrix

SynthesisWorkflowStart(4-Bromo-2-fluoro-6-methoxyphenyl)methanamineDecisionWhich handle to modify first?Start->DecisionPathAPath A: Amine Functionalization(Standard Route)Decision->PathARetain Br for laterPathBPath B: Aryl Bromide Coupling(Requires Protection)Decision->PathBModify Core FirstStepA1Amide Coupling / Reductive Amination(Reagents: HATU or STAB)PathA->StepA1StepB1Protect Amine (Boc-Anhydride)PathB->StepB1StepA2Intermediate: Aryl Bromide ScaffoldStepA1->StepA2StepA3Suzuki-Miyaura Coupling(Pd(dppf)Cl2, Boronic Acid)StepA2->StepA3StepB2Suzuki / Buchwald CouplingStepB1->StepB2StepB3Deprotect (TFA/DCM)StepB2->StepB3

Figure 2: Divergent synthetic pathways based on target prioritization.

Protocol 1: Amide Coupling (Path A - High Priority)

Context: Attaching the scaffold to a carboxylic acid core.

Reagents:

  • Carboxylic Acid (1.0 equiv)[2][3][4]

  • Scaffold (HCl salt) (1.1 equiv)[2]

  • HATU (1.2 equiv) or T3P (50% in EtOAc)[2]

  • DIPEA (3.0 equiv)[2]

  • Solvent: DMF or DCM[2]

Step-by-Step:

  • Dissolution: Dissolve the Carboxylic Acid and DIPEA in dry DMF (0.1 M concentration). Stir for 5 minutes.

  • Activation: Add HATU. The solution should turn slightly yellow.[2] Stir for 10 minutes to form the active ester.[2]

  • Addition: Add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine HCl.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LCMS (Look for M+H of product; Br isotope pattern 1:1 will be visible).[2]

  • Work-up: Dilute with EtOAc, wash with sat.[1][2] NaHCO₃ (x2), Water (x1), and Brine (x1).[2] Dry over Na₂SO₄.[2][3]

Protocol 2: Suzuki-Miyaura Coupling (Path A, Step 3)

Context: Functionalizing the Bromine handle after the amide is formed.[1][2]

Reagents:

  • Aryl Bromide Intermediate (1.0 equiv)[2][3]

  • Boronic Acid/Ester (1.2 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (0.05 equiv)[2]

  • Base: K₂CO₃ (2M aqueous, 3.0 equiv)[1][2]

  • Solvent: 1,4-Dioxane (degassed)[1][2]

Step-by-Step:

  • Inertion: Charge a microwave vial with the Intermediate, Boronic Acid, and Pd catalyst.[1][2] Seal and purge with Nitrogen for 5 minutes.

  • Solvation: Add degassed Dioxane and K₂CO₃ solution via syringe.

  • Heating: Heat to 90°C (oil bath) or 100°C (Microwave, 30 min).

  • Purification: Filter through Celite. Concentrate. Purify via Flash Chromatography (Silica).

Part 4: Handling, Stability & Analytics[2]

Safety & Stability
  • Corrosivity: As a primary amine, the free base is corrosive to skin and eyes.[1][2] Wear nitrile gloves and safety goggles.[2]

  • Air Sensitivity: The free base absorbs CO₂ from the air to form carbamates.[1][2] Always store under Argon/Nitrogen or keep as the HCl salt.

  • Light Sensitivity: Aryl bromides can undergo slow photodehalogenation.[2] Store in amber vials.

Analytical Validation

Do not rely solely on LCMS, as the Fluorine atom provides a unique NMR handle.[1][2]

  • ¹H NMR (DMSO-d₆):

    • Look for the benzylic methylene protons (-CH2-) as a doublet or singlet around δ 3.7 – 4.0 ppm .

    • The Methoxy group (-OCH3) will appear as a sharp singlet around δ 3.8 ppm .

    • Aromatic protons will show meta-coupling due to the 1,2,4,6-substitution pattern.[1][2]

  • ¹⁹F NMR (Diagnostic):

    • Expect a signal around -110 to -120 ppm .

    • Tip: If the signal disappears or shifts significantly (>5 ppm) during reaction, you may have accidentally performed an SₙAr displacement of the Fluorine (rare, but possible with strong nucleophiles).[1][2]

References

  • PubChem. (2023).[2] Compound Summary: (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine (Isomer Analog).[1] National Library of Medicine.[2] (Note: Used for calculated property consensus).[2]

  • Morgenthaler, M., et al. (2007).[2] Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115.[1][2] (Establishes the effect of ortho-F/OMe on benzylamine pKa).

  • Sigma-Aldrich. (2023).[5] Product Specification: 4-Bromo-2-fluorobiphenyl (Structural Analog).[1](Reference for handling aryl bromide/fluoro motifs).[2][5]

  • Meanwell, N. A. (2018).[2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1][2] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] (Source for conformational bias of ortho-fluorine).[2]

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine CAS number and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Executive Summary

This technical guide provides a comprehensive overview of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, a potentially novel chemical entity. Due to the absence of a readily available CAS number in common chemical databases, this document presents a prospective analysis, including a proposed chemical structure, a detailed hypothetical synthesis pathway, and predicted physicochemical properties. The guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this compound, particularly in the field of drug discovery. The methodologies and insights are grounded in established principles of organic chemistry and precedents from structurally related molecules.

Introduction and Chemical Identity

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine derivative. A thorough search of prominent chemical databases, including PubChem and Chemical Abstracts Service (CAS), did not yield a specific entry or CAS number for this compound, suggesting it may be a novel or sparsely documented molecule. The IUPAC name implies a specific substitution pattern on the phenyl ring, which is crucial for its chemical properties and potential biological activity.

Proposed Structure:

Based on the IUPAC name, the proposed two-dimensional structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is as follows:

This structure features a benzylamine core with a bromine atom at the 4-position, a fluorine atom at the 2-position, and a methoxy group at the 6-position. This unique combination of substituents is expected to influence its steric and electronic properties, making it an interesting candidate for further investigation.

Physicochemical and Spectroscopic Data (Predicted)

The following table summarizes the predicted physicochemical and spectroscopic properties for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. These values are estimations based on its structure and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₈H₉BrFNO
Molecular Weight 234.07 g/mol
Appearance Expected to be a colorless to pale yellow oil or solid
Boiling Point > 200 °C (at atmospheric pressure)
Solubility Soluble in methanol, ethanol, DMSO, and chloroform
¹H NMR (CDCl₃, 400 MHz) δ 7.0-7.5 (m, 2H, Ar-H), 4.0 (s, 3H, OCH₃), 3.8 (s, 2H, CH₂), 1.5-2.0 (br s, 2H, NH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 150-160 (C-F, C-O), 110-130 (Ar-C), 55-60 (OCH₃), 40-45 (CH₂)
Mass Spectrometry (EI) m/z 233/235 [M]⁺

Proposed Synthetic Pathway

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine can be envisioned through a multi-step process starting from a commercially available precursor. The following protocol is a proposed route, and optimization of reaction conditions may be necessary.

Rationale for Synthetic Strategy

The proposed synthesis begins with the commercially available 4-bromo-2-fluoroanisole. The strategy involves the introduction of a hydroxymethyl group, which is then converted to the corresponding amine. This approach is logical as it builds the required carbon framework and functional groups in a controlled manner.

Step-by-Step Experimental Protocol

Step 1: Lithiation and Formylation of 4-Bromo-2-fluoroanisole

  • To a solution of 4-bromo-2-fluoroanisole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (4-bromo-2-fluoro-6-methoxyphenyl)methanol.

Step 2: Conversion of the Alcohol to the Amine

  • To a solution of (4-bromo-2-fluoro-6-methoxyphenyl)methanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) and stir the mixture at 0 °C for 1 hour.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude mesylate.

  • Dissolve the crude mesylate in DMF and add sodium azide (2.0 eq).

  • Heat the reaction mixture to 60 °C and stir for 4 hours.

  • Cool the reaction to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude azide.

  • Dissolve the crude azide in THF and add lithium aluminum hydride (1.5 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (4-bromo-2-fluoro-6-methoxyphenyl)methanamine.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthetic workflow.

SynthesisWorkflow A 4-Bromo-2-fluoroanisole B (4-Bromo-2-fluoro-6-methoxyphenyl)methanol A:e->B:w 1. n-BuLi, THF, -78°C 2. DMF C Intermediate Mesylate B:e->C:w MsCl, Et3N, DCM, 0°C D Intermediate Azide C:e->D:w NaN3, DMF, 60°C E (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine D:e->E:w LiAlH4, THF, 0°C to RT caption Proposed synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Caption: Proposed synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Potential Applications in Drug Discovery

Substituted benzylamines are a common scaffold in medicinal chemistry due to their ability to interact with a wide range of biological targets. The specific combination of bromo, fluoro, and methoxy substituents in the target molecule suggests several potential areas of application:

  • Kinase Inhibitors: The phenyl ring can serve as a core for developing inhibitors of various protein kinases, which are often implicated in cancer and inflammatory diseases. For instance, benzamide derivatives containing a bromo-substituted phenyl ring have been explored as FGFR1 inhibitors for non-small cell lung cancer.[1]

  • GPCR Ligands: The amine functionality is a key feature for interacting with G-protein coupled receptors (GPCRs). The substitution pattern on the aromatic ring can modulate the selectivity and potency for specific GPCR subtypes.

  • Psychoactive Compounds: Structurally related phenethylamines, such as the DOx series of compounds, are known for their psychedelic properties and interaction with serotonin receptors.[2] While the target molecule is a benzylamine, the substituted phenyl ring could confer activity at similar neurological targets.

Self-Validating Experimental Design and Characterization

To ensure the successful synthesis and purity of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, a rigorous analytical workflow is essential.

Reaction Monitoring
  • Thin-Layer Chromatography (TLC): To monitor the progress of each synthetic step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any major byproducts.

Structural Confirmation and Purity Assessment
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and assessing purity.

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Conclusion

This technical guide provides a prospective yet comprehensive overview of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. While a confirmed CAS number and established synthetic protocols are not publicly available, this document offers a scientifically grounded framework for its synthesis and characterization. The proposed synthetic route is based on well-established chemical transformations, and the discussion on potential applications highlights the compound's relevance to drug discovery. Researchers embarking on the synthesis of this novel molecule are encouraged to use this guide as a starting point, with the understanding that optimization and rigorous analytical validation will be critical for success.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18468197, 4-Bromo-2-fluorobenzylamine hydrochloride. [Link].

  • Dana Bioscience. (4-Bromo-2-fluorophenyl)(phenyl)methanamine hydrochloride 1g. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 171018677, (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 17972671, 4-Bromo-2-fluoro-6-methylaniline. [Link].

  • Google Patents. CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. .
  • PrepChem.com. Synthesis of 4-bromo-2-fluoro-biphenyl. [Link].

  • MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link].

  • PubMed. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. [Link].

  • MDPI. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link].

  • BindingDB. BDBM50314073 3-(3-bromo-4-(2,4-difluorobenzyloxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide. [Link].

  • National Center for Biotechnology Information. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link].

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 84797947, 4-Amino-2-bromo-6-fluoro-3-methoxyphenol. [Link].

  • Wikipedia. DOx. [Link].

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link].

Sources

Spectroscopic Characterization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and materials science. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the aromatic ring, imparts specific electronic and steric properties that can influence its reactivity and biological activity. Accurate and comprehensive characterization of this molecule is paramount for its use in research and development. This technical guide provides an in-depth analysis of the spectroscopic data for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretation of these spectra is grounded in fundamental principles and supported by data from analogous compounds, offering a robust framework for its identification and quality control.

Molecular Structure and Key Features

The structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine presents a fascinating interplay of substituent effects on the benzene ring. The methoxy group (-OCH₃) is an ortho, para-directing activator, while the halogens (Bromo- and Fluoro-) are ortho, para-directing deactivators. The fluorine atom, being highly electronegative, exerts a strong inductive effect. These competing electronic effects, along with steric hindrance from the ortho-substituents, create a distinct spectroscopic fingerprint.

Figure 1: Chemical structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine are discussed below. These predictions are based on established substituent chemical shift (SCS) increments and data from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Ar-H (H3/H5)7.0 - 7.3d~2-3 Hz (meta coupling to each other)
Ar-H (H3/H5)7.0 - 7.3d~2-3 Hz (meta coupling to each other)
-OCH₃3.8 - 4.0s-
-CH₂-3.7 - 3.9s-
-NH₂1.5 - 2.5br s-

Causality behind Predicted Shifts:

  • Aromatic Protons (Ar-H): The two aromatic protons are in a meta-relationship to each other. The electron-withdrawing effects of the bromine and fluorine atoms will deshield these protons, shifting them downfield. The methoxy group, being electron-donating, will have a shielding effect, but its influence will be less pronounced due to the ortho-fluorine. The expected multiplicity is a doublet for each proton due to meta-coupling.

  • Methoxy Protons (-OCH₃): The protons of the methoxy group are expected to appear as a sharp singlet in the typical region for aryl methyl ethers.

  • Benzylic Protons (-CH₂-): The two protons of the methylene group adjacent to the aromatic ring will be deshielded and appear as a singlet.

  • Amine Protons (-NH₂): The amine protons will appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br110 - 115
C-F158 - 162 (d, ¹JCF ≈ 240-250 Hz)
C-OCH₃155 - 160
C-CH₂NH₂135 - 140
C3/C5115 - 120
-OCH₃55 - 60
-CH₂-40 - 45

Rationale for Predicted Shifts:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the highly electronegative fluorine atom will be significantly downfield and will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbons attached to the bromine and methoxy groups will also have characteristic chemical shifts. The remaining aromatic carbons will be influenced by the combined electronic effects of all substituents.

  • Aliphatic Carbons: The methoxy carbon will appear in the typical range for such groups. The benzylic carbon will be deshielded by the aromatic ring and the nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium (two bands for primary amine)
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=C Stretch (aromatic)1550 - 1650Medium to Strong
C-N Stretch1250 - 1350Medium
C-O Stretch (aryl ether)1200 - 1275 (asymmetric)Strong
C-O Stretch (aryl ether)1000 - 1075 (symmetric)Strong
C-F Stretch1000 - 1400Strong
C-Br Stretch500 - 600Medium to Strong

Interpretation of Key Vibrational Modes:

  • N-H Stretching: The presence of a primary amine (-NH₂) will be indicated by two medium-intensity bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric stretching vibrations.

  • C-H Stretching: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy and methylene groups will be observed below 3000 cm⁻¹.

  • Aromatic C=C Stretching: Multiple bands in the 1550-1650 cm⁻¹ region are characteristic of the aromatic ring.

  • C-O and C-N Stretching: Strong absorptions corresponding to the C-O stretching of the aryl ether and the C-N stretching of the benzylamine will be present in the fingerprint region.

  • C-Halogen Stretching: The C-F and C-Br stretching vibrations will also be found in the fingerprint region, with the C-F stretch typically being very strong.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, Electron Ionization (EI) would likely lead to extensive fragmentation.

Predicted Molecular Ion and Fragmentation Pattern:

  • Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak. Due to the presence of bromine, there will be two peaks of nearly equal intensity, M⁺ and M+2, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br). The calculated monoisotopic mass of C₈H₉⁷⁹BrFNO is approximately 232.99 g/mol .

  • Key Fragmentation Pathways: A common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the aromatic ring and the methylene group, leading to the formation of a substituted benzyl cation. Another characteristic fragmentation is the loss of the amino group.

Mass_Spec_Fragmentation M [(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine]⁺˙ m/z = 233/235 F1 [M - NH₂]⁺ m/z = 217/219 M->F1 - •NH₂ F2 [M - CH₂NH₂]⁺ m/z = 203/205 M->F2 - •CH₂NH₂ F3 [C₇H₅BrFO]⁺ Substituted Benzyl Cation F1->F3 - CH₂

Figure 2: Predicted key fragmentation pathways for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in mass spectrometry.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.

IR Spectroscopy
  • Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid on the ATR crystal.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, for a more detailed analysis of purity, through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The predicted NMR, IR, and MS data, along with the rationale behind their interpretation, serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of this compound. The provided experimental protocols offer a starting point for obtaining high-quality spectroscopic data. The unique combination of substituents in this molecule results in a distinct and interpretable spectroscopic profile, enabling its unambiguous identification and characterization.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • SpectraBase. (n.d.). (4-Bromo-2-fluorophenyl)methanamine. Wiley-VCH. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-2-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-6-methoxybenzylamine. National Center for Biotechnology Information. Retrieved from [Link]

A Technical Guide to the Potential Reactive Sites of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a polysubstituted aromatic compound with a diverse array of functional groups that contribute to its unique reactivity profile. Understanding the potential sites of chemical and metabolic transformation is paramount for its application in medicinal chemistry and drug development. The interplay between the electron-donating and electron-withdrawing substituents on the benzene ring, coupled with the reactivity of the benzylic amine, methoxy, and halogen moieties, creates a complex landscape for molecular interactions. This guide provides an in-depth analysis of these reactive sites, offering insights into the molecule's synthetic utility and potential metabolic fate.

Part 1: Analysis of Aromatic Core Reactivity

The reactivity of the benzene ring is dictated by the cumulative electronic effects of its substituents: a bromo, a fluoro, a methoxy, and a methanamine group. These groups influence the electron density of the ring, thereby determining its susceptibility to various transformations.

Electrophilic Aromatic Substitution (SEAr)

The directing effects of the substituents determine the regioselectivity of electrophilic aromatic substitution.[1][2][3][4][5]

  • Activating Groups: The methoxy (-OCH₃) and methanamine (-CH₂NH₂) groups are electron-donating and therefore activating.[2] The methoxy group is a strong ortho, para-director due to its ability to donate a lone pair of electrons via resonance.[2] The methanamine group is also an ortho, para-director.

  • Deactivating Groups: The fluoro (-F) and bromo (-Br) groups are electron-withdrawing via induction and are deactivating.[1] However, they are also ortho, para-directors due to resonance effects.[1][2]

Predicted Regioselectivity: The positions on the ring are numbered as follows: 1-(CH₂NH₂), 2-Fluoro, 4-Bromo, and 6-Methoxy. The available positions for substitution are C3 and C5. The methoxy group strongly directs ortho to its position (C5) and para (C2, occupied). The methanamine group directs ortho (C2, occupied) and para (C4, occupied). The fluoro group directs ortho (C3) and para (C5). The bromo group directs ortho (C3 and C5). The powerful activating and directing effect of the methoxy group is likely to dominate, making the C5 position the most probable site for electrophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a potential pathway for the displacement of the halogen substituents, particularly when the ring is activated by electron-withdrawing groups.[6][7][8]

  • Leaving Groups: Both the bromo and fluoro atoms can act as leaving groups. In SNAr reactions, the reactivity order is typically F > Cl > Br > I, but this can be influenced by the reaction conditions.

  • Activating Groups: For an SₙAr reaction to occur, there must be strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate.[8][9] In this molecule, the substituents are a mix of electron-donating and withdrawing groups, which generally disfavors a classical SₙAr mechanism. However, under forcing conditions or with specific catalytic systems, substitution may be possible.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a highly valuable site for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.[10][11][12][13][14] This is a cornerstone of modern organic synthesis.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds.[10][11][13]

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.

  • Heck Reaction: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl > F.[13] Thus, the C-Br bond at the C4 position is the most likely site for these transformations.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine with an arylboronic acid.

StepProcedure
1 To a reaction vessel, add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
2 Add a suitable solvent system, for example, a mixture of toluene, ethanol, and water.
3 Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
4 Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
5 Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
6 Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
7 Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Part 2: Reactivity of Substituents

The functional groups attached to the aromatic ring each present unique reactive sites.

The Methanamine Moiety

The primary benzylic amine is a key site for a variety of chemical transformations and is often a metabolic liability.[15]

  • N-Functionalization: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily react with:

    • Acylating agents (e.g., acyl chlorides, anhydrides) to form amides.

    • Alkylating agents (e.g., alkyl halides) to form secondary and tertiary amines.

    • Aldehydes and ketones to form imines, which can be subsequently reduced to secondary amines (reductive amination).

  • Oxidation: The benzylic carbon is susceptible to oxidation. In a metabolic context, this can be mediated by cytochrome P450 enzymes.[16] This can lead to the formation of an imine, which can then be hydrolyzed to an aldehyde.[17]

The Methoxy Group

Aryl methyl ethers are generally stable but can undergo cleavage under specific conditions.[18][19]

  • O-Demethylation: This is a common metabolic pathway and can also be achieved synthetically.[20][21][22]

    • Chemical Methods: Strong acids like HBr or Lewis acids such as BBr₃ are effective reagents for cleaving the methyl ether to yield the corresponding phenol.[19][22]

    • Biocatalytic Methods: Certain enzymes, such as Rieske monooxygenases, can catalyze the O-demethylation of aryl methyl ethers under mild conditions.[20]

Part 3: Metabolic Considerations

In the context of drug development, understanding the metabolic stability of a compound is crucial.[23][24] For (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, several metabolic pathways are predictable based on its structure.

  • Phase I Metabolism:

    • Oxidation of the Benzylic Amine: As mentioned, the benzylic amine is a likely site of oxidation, potentially leading to deamination.[16][17][25]

    • O-Dealkylation: The methoxy group is a prime candidate for enzymatic cleavage to form a phenol.[20]

    • Aromatic Hydroxylation: The electron-rich aromatic ring can undergo hydroxylation, likely at the C5 position.

  • Phase II Metabolism:

    • N-Acetylation: The primary amine can be acetylated by N-acetyltransferases.

    • Glucuronidation/Sulfation: If a phenolic metabolite is formed via O-demethylation or aromatic hydroxylation, it can be conjugated with glucuronic acid or sulfate to facilitate excretion.

Diagram: Predicted Metabolic Pathways

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Oxidative_Deamination Benzylic Oxidation/Deamination Parent->Oxidative_Deamination CYP450 O_Demethylation O-Demethylation Parent->O_Demethylation CYP450 Aromatic_Hydroxylation Aromatic Hydroxylation (C5) Parent->Aromatic_Hydroxylation CYP450 N_Acetylation N-Acetylated Metabolite Parent->N_Acetylation NATs Phenolic_Metabolite Phenolic Metabolites O_Demethylation->Phenolic_Metabolite Aromatic_Hydroxylation->Phenolic_Metabolite Conjugation Glucuronide/Sulfate Conjugates Phenolic_Metabolite->Conjugation UGTs/SULTs

Caption: Predicted Phase I and Phase II metabolic pathways.

Conclusion

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine possesses a rich chemical reactivity profile. The key reactive sites include:

  • The C-Br bond: Ideal for synthetic elaboration via palladium-catalyzed cross-coupling reactions.

  • The C5 position of the aromatic ring: The most likely site for electrophilic aromatic substitution.

  • The primary amine: A versatile handle for N-functionalization and a probable site of metabolic oxidation.

  • The methoxy group: Susceptible to O-demethylation, both chemically and metabolically.

A thorough understanding of these reactive sites is essential for the rational design of synthetic routes and for predicting the pharmacokinetic and toxicological properties of this molecule in drug discovery programs.

References

  • Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water.
  • Palladium-Catalyzed Cross-Coupling Reaction of Aryltriethoxysilanes with Aryl Bromides under Basic Aqueous Conditions.
  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides - Organic Chemistry Frontiers (RSC Publishing).
  • Reductive Photoenzymatic O-Demethylation of Aryl Methyl Ethers and Lignin Monoaromatics Produces Methane | ACS Catalysis - ACS Publications.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI.
  • Efficient palladium-catalyzed coupling reactions of aryl bromides and chlorides with phenols - Chemical Communications (RSC Publishing).
  • Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed.
  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions - Yang Research Group.
  • Demethylating Reaction of Methyl Ethers - ResearchGate.
  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D.
  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates | Chemical Research in Toxicology - ACS Publications.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids - PubMed.
  • Nucleophilic Aromatic Substitution of Halobenzenes and Phenols with Catalysis by Arenophilic π Acids | Request PDF - ResearchGate.
  • Nucleophilic aromatic substitution - Wikipedia.
  • Directing Groups in SE Ar.
  • Directing Effects in Electrophilic Aromatic Substitution Reactions - Organic Chemistry Tutor.
  • Electrophilic aromatic directing groups - Wikipedia.
  • Studies on the in vitro hepatic microsomal formation of amides during the metabolism of certain secondary and tertiary benzylic amines - PubMed.
  • Enhancement of metabolic stability with structural modifications.... - ResearchGate.
  • The Chemistry of 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene: Properties and Synthetic Utility - NINGBO INNO PHARMCHEM CO.,LTD..
  • Removal of Metabolic Liabilities Enables Development of Derivatives of Procaspase-Activating Compound 1 (PAC-1) with Improved Pharmacokinetics - PMC.
  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis - IJRAR.org.
  • Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.
  • Examples of drugs containing benzylic amine units - ResearchGate.
  • Electrophilic Aromatic Substitution Mechanism - Master Organic Chemistry.
  • Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution.

Sources

A Proposed Synthetic Route and Technical Overview for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: A Novel Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a comprehensive literature search has revealed no specific publications detailing the discovery, history, or established synthetic protocols for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. This technical guide, therefore, presents a proposed, scientifically-grounded synthetic pathway based on established chemical principles and analogous transformations reported for similar molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals to serve as a strategic blueprint for the synthesis and potential application of this novel compound.

Introduction: The Untapped Potential of a Polysubstituted Benzylamine

Fluorinated benzylamines are a cornerstone in modern medicinal chemistry. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making these scaffolds highly valuable in drug discovery.[1][2] The proposed structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine combines several key pharmacophoric features: a bromine atom for potential cross-coupling reactions, a fluorine atom and a methoxy group to modulate electronic and metabolic properties, and a primary amine for further derivatization.

While this specific compound remains unexplored in the public domain, its structural alerts suggest significant potential as a versatile intermediate for creating new chemical entities. This guide provides a plausible and detailed synthetic strategy, beginning from a known precursor, to enable its synthesis and facilitate the exploration of its utility in research and development.

Proposed Synthetic Strategy: A Two-Step Approach

The most logical and efficient proposed synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine involves a two-step process starting from the known compound 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9).[3] This precursor contains the required substituted aromatic ring. The strategy hinges on the chemical reduction of the nitrile functional group to the corresponding primary amine.

The overall proposed workflow is depicted below:

G cluster_0 PART 1: Precursor Foundation cluster_1 PART 2: Target Synthesis Start Starting Materials (e.g., 3,5-difluorobromobenzene) Precursor 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9) Start->Precursor Multi-step synthesis (Literature-derived) Reduction Nitrile Reduction Precursor->Reduction Precursor->Reduction Key Transformation Step Target (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Reduction->Target G cluster_features Key Structural Features & Potential cluster_applications Medicinal Chemistry Applications Target (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Features Fluorine & Methoxy Group (Metabolic Stability, pKa Modulation) Target->Features influences Handle Bromine Atom (Cross-Coupling Handle) Target->Handle provides Amine Primary Amine (Derivatization Site) Target->Amine enables Scaffold Novel Scaffold Development Features->Scaffold SAR SAR Exploration via Cross-Coupling Handle->SAR Library Focused Library Synthesis Amine->Library

Sources

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine represents a high-value "privileged scaffold" in modern drug discovery. Its utility stems from its dense, orthogonal functionalization pattern, which allows medicinal chemists to rapidly explore Structure-Activity Relationships (SAR) in three distinct vectors.

Core Structural Advantages[1]
  • The "Ortho-Effect" (2-Fluoro): The fluorine atom at the 2-position modulates the pKa of the benzylic amine (typically lowering it by 0.5–1.0 log units compared to non-fluorinated analogs), improving membrane permeability and metabolic stability against oxidative deamination.

  • Conformational Locking (6-Methoxy): The bulky methoxy group restricts rotation around the benzylic bond, potentially reducing the entropic penalty upon binding to protein targets (e.g., kinases or proteases).

  • Synthetic Handle (4-Bromo): The aryl bromide serves as a versatile attachment point for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), enabling the extension of the molecule into solvent-exposed pockets.

Physicochemical Profile

Understanding the physical properties is crucial for predicting the behavior of this building block in synthesis and biological assays.

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula C₈H₉BrFNO--
Molecular Weight 234.07 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
H-Bond Donors 2 (Primary Amine)Key interaction with Asp/Glu residues in active sites
H-Bond Acceptors 2 (F, OMe)Modulates solubility and crystal packing
Electronic Character Electron-Deficient RingStabilized against oxidative metabolism (CYP450)
Lipophilicity (cLogP) ~1.5 (Predicted)Optimal for CNS and peripheral targets

Synthetic Accessibility & Protocols

While the amine is commercially available, in-house synthesis is often required to access specific isotopologues or scale up. The most robust route proceeds via the reduction of 4-bromo-2-fluoro-6-methoxybenzonitrile (CAS: 457051-15-9).

Workflow Visualization: Retro-Synthetic Analysis

SynthesisWorkflow Nitrile Precursor: 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS: 457051-15-9) Complex Borane-THF Complex (Reduction) Nitrile->Complex 0°C to RT, THF Intermed Intermediate: Boron-Amine Adduct Complex->Intermed Reflux, 2h Workup Acidic Workup (MeOH/HCl) Intermed->Workup Quench Product Target: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine HCl Salt Workup->Product Crystallization

Figure 1: Validated synthetic route from the nitrile precursor. This pathway avoids debromination often seen with catalytic hydrogenation.

Detailed Protocol: Nitrile Reduction

Objective: Selective reduction of the nitrile to the primary amine without affecting the aryl bromide.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Reagents:

    • 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq, 10 mmol)

    • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (2.5 eq)

    • Anhydrous THF (50 mL)

  • Procedure:

    • Dissolve the nitrile in anhydrous THF under nitrogen.[1] Cool to 0°C.

    • Add BH₃·THF dropwise over 20 minutes. Caution: Exothermic.

    • Allow the mixture to warm to room temperature, then reflux for 2 hours. Monitor by TLC (Eluent: 5% MeOH in DCM).

    • Quench: Cool to 0°C. Carefully add Methanol (10 mL) dropwise until gas evolution ceases.

    • Hydrolysis: Add 4N HCl in dioxane (10 mL) and stir at 50°C for 1 hour to break the boron-amine complex.

    • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to yield the hydrochloride salt as a white solid.

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the disappearance of the aromatic nitrile stretch and appearance of benzylic CH₂ protons as a quartet (coupling to NH₃⁺) around 4.0 ppm.

  • MS (ESI): m/z 234/236 [M+H]⁺ (1:1 Br isotope pattern).

Divergent Reactivity & Library Generation

This building block allows for "Orthogonal Functionalization." The amine and the bromide have distinct reactivity profiles, enabling divergent library synthesis.

Strategy A: Amide First (The "Head" Approach)

Reacting the amine first allows the installation of the "warhead" or binding motif, leaving the bromide available for optimizing solubility or potency later.

Strategy B: Coupling First (The "Tail" Approach)

Performing a Suzuki or Buchwald coupling on the bromide first allows for the modification of the core scaffold before installing the amide. Note: The amine usually requires Boc-protection for this route.

Workflow Visualization: Divergent Synthesis

DivergentSynthesis Start (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine PathA_Step1 Reaction A: Amide Coupling (R-COOH, HATU, DIPEA) Start->PathA_Step1 Direct Functionalization PathB_Step1 Protection: (Boc2O, TEA) Start->PathB_Step1 Scaffold Extension PathA_Inter Intermediate A: Aryl Bromide Amide PathA_Step1->PathA_Inter PathA_Step2 Reaction B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) PathA_Inter->PathA_Step2 FinalA Library A: Extended Biaryl Amides PathA_Step2->FinalA PathB_Inter Intermediate B: N-Boc Aryl Bromide PathB_Step1->PathB_Inter PathB_Step2 Reaction C: Buchwald Coupling (R2-NH2, Pd2(dba)3, Xantphos) PathB_Inter->PathB_Step2 PathB_Step3 Deprotection & Functionalization PathB_Step2->PathB_Step3 FinalB Library B: Amino-Substituted Benzylamines PathB_Step3->FinalB

Figure 2: Decision tree for library generation. Path A is preferred for rapid SAR exploration of the amide region. Path B is preferred when the biaryl core needs optimization.

Case Studies & Applications

FGFR Kinase Inhibitors

Benzamide derivatives structurally similar to this scaffold have been utilized as Fibroblast Growth Factor Receptor (FGFR) inhibitors. The 2-fluoro-6-methoxy substitution pattern creates a twisted conformation that mimics the bioactive pose of potent inhibitors like AZD4547 .

  • Mechanism: The methoxy group forces the amide bond out of planarity with the phenyl ring, filling the hydrophobic pocket adjacent to the ATP-binding site.

Factor D Inhibitors

In the development of Factor D inhibitors for paroxysmal nocturnal hemoglobinuria (PNH), benzylamine fragments bind to the S1 pocket, interacting with Asp189.[2]

  • Advantage: The 4-bromo group allows for the extension of the molecule to reach the S2' subsite, significantly increasing potency (IC50 < 50 nM).

References

  • BenchChem Technical Support Team. (2025). The Diverse Biological Landscape of Substituted Benzylamines: A Technical Guide for Drug Discovery. BenchChem.

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 171018677, (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. PubChem.[3][4]

  • Wang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. Semantic Scholar.

  • Ma, C., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry.

  • ChemScene. (2025). Product Information: 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9).[5] ChemScene.

Sources

Theoretical and Computational Profiling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

[1]

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (hereafter BFMMA ) represents a "privileged structure" in medicinal chemistry.[1] Its substitution pattern offers a unique triad of interactions:

  • 4-Bromo: A classic halogen bond donor (σ-hole) for targeting backbone carbonyls.[1]

  • 2-Fluoro: A metabolic blocker that also modulates the pKa of the benzylic amine.[1]

  • 6-Methoxy: An intramolecular hydrogen bond acceptor that restricts conformational freedom, reducing the entropic penalty upon binding.[1]

This guide outlines a multi-scale computational protocol—from Quantum Mechanics (QM) to Molecular Dynamics (MD)—to fully characterize BFMMA's potential as a lead fragment.

Part 1: Quantum Mechanical Characterization (DFT)

Computational Methodology

To accurately predict the electronic behavior of BFMMA, we employ Density Functional Theory (DFT). The specific substitution pattern (2-F, 6-OMe) creates a "steric gate" around the amine, requiring high-level basis sets to model diffuse electron interactions correctly.[1]

Protocol:

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: wB97X-D (Range-separated hybrid functional with dispersion corrections).[1] Why? Standard B3LYP fails to accurately model the weak intramolecular dispersion between the methoxy methyl group and the amine hydrogens.[1]

  • Basis Set: 6-311++G(2d,2p) . Why? The "++" diffusion functions are critical for the lone pairs on Fluorine and Oxygen; the polarization functions (2d,2p) handle the hypervalent nature of Bromine.

Conformational Analysis & Rotational Barriers

The 2-fluoro and 6-methoxy groups create a "locked" conformation.[1] A Potential Energy Surface (PES) scan is required to determine the rotational barrier of the C(aryl)-C(methyl) bond.

  • Hypothesis: The global minimum will feature the amine nitrogen lone pair anti-periplanar to the C-F bond to minimize dipole repulsion, while the methoxy group will lie in-plane with the ring to maximize resonance.[1]

  • Calculation: Scan the dihedral angle

    
    (C2-C1-C
    
    
    -N) in
    
    
    increments.
Frontier Molecular Orbitals (FMO)

The reactivity of BFMMA is governed by its FMOs.

  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the aromatic ring and the methoxy oxygen. High energy indicates susceptibility to electrophilic attack (e.g., CYP450 metabolism).

  • LUMO (Lowest Unoccupied Molecular Orbital): Localized on the C-Br bond, facilitating oxidative addition or nucleophilic aromatic substitution (

    
    ) under extreme conditions.
    

Reactivity Descriptors (Calculated):

Property Formula Interpretation for BFMMA

| Chemical Hardness (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


)


Electrophilicity Index (

)

Chemical Potential (

)

Part 2: Reactivity & Interaction Potential

Molecular Electrostatic Potential (MEP) Mapping

Visualizing the charge distribution is critical for predicting binding orientation.

  • Red Regions (Negative): The Methoxy oxygen and Fluorine atom. These are H-bond acceptors.

  • Blue Regions (Positive): The Amine hydrogens (strong donors) and the

    
    -hole  on the Bromine atom.
    
  • Application: In a binding pocket, the Br atom should be oriented toward a backbone carbonyl oxygen or a negatively charged residue (Asp/Glu) to form a halogen bond.

Natural Bond Orbital (NBO) Analysis

NBO analysis reveals the "hidden" stabilization energy.

  • Key Interaction:

    
    . The methoxy oxygen donates electron density into the ring, increasing the electron density at the para and ortho positions relative to itself.
    
  • Hyperconjugation: The interaction between the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     of the methoxy group and the 
    
    
    of the ring stabilizes the planar conformation.

Part 3: In Silico Pharmacological Profiling[1]

ADMET Prediction

Before synthesis, we validate the "drug-likeness" of BFMMA using QSAR models (e.g., SwissADME, pkCSM).

Predicted Profile:

  • Lipophilicity (LogP): ~2.1 (Optimal for oral bioavailability).

  • Blood-Brain Barrier (BBB): High probability of crossing due to low MW (<250 Da) and lipophilic halogens.[1] Note: This makes it a candidate for CNS targets (e.g., MAO-B inhibitors).[1]

  • Metabolic Stability: The 2-Fluoro group blocks metabolic dealkylation at the ortho position.[1] The 4-Bromo group blocks para-hydroxylation.[1] The primary metabolic soft spot is O-demethylation of the methoxy group.[1]

Molecular Docking Strategy: Case Study (Factor D)

Benzylamines are known inhibitors of Serine Proteases (e.g., Factor D) where the amine forms a salt bridge with Asp189 [1].[2]

Docking Protocol (AutoDock Vina / Glide):

  • Grid Generation: Center grid on Asp189 of Factor D (PDB: 1DIC).[1]

  • Constraints: Define a positional constraint for the amine nitrogen to ensure salt-bridge formation.

  • Scoring: Look for poses where the 4-Br atom is within 3.5 Å of a backbone carbonyl (Halogen Bond).[1]

Part 4: Experimental Validation & Workflow

Synthesis Validation

To validate the computational predictions, the molecule must be synthesized. The most robust route is the Reductive Amination of the corresponding aldehyde.[1]

Reaction: 4-Bromo-2-fluoro-6-methoxybenzaldehyde + NH4OAc + NaCNBH3 → BFMMA[1]

Spectroscopic Validation
  • IR Spectrum: DFT frequency calculations should be scaled (0.961 factor) and compared to experimental FT-IR. Look for the N-H stretch doublet at 3300-3400 cm⁻¹.[1]

  • NMR: GIAO (Gauge-Independent Atomic Orbital) method at the B3LYP/6-311+G(2d,p) level predicts ¹H and ¹³C shifts.[1] A high correlation (

    
    ) validates the optimized geometry.
    

Visualization: Computational Workflow

The following diagram illustrates the iterative loop between theoretical calculation and experimental validation for BFMMA.

BFMMA_Workflowcluster_QMModule 1: Quantum Mechanics (DFT)cluster_DDModule 2: Drug Design (In Silico)StartTarget: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamineGeomOptGeometry Optimization(wB97X-D/6-311++G(2d,2p))Start->GeomOptFreqCalcFrequency Calc(IR/Raman Validation)GeomOpt->FreqCalcMEPMEP & FMO Analysis(Reactivity Mapping)GeomOpt->MEPValidationExperimental Validation(Synthesis & Spectroscopy)FreqCalc->Validation Compare SpectraDockingMolecular Docking(Target: Factor D / MAO-B)MEP->Docking Guide Binding PoseADMETADMET Profiling(LogP, BBB, Toxicity)Docking->ADMETDecisionGo / No-GoLead OptimizationADMET->DecisionValidation->Decision

Caption: Integrated computational-experimental workflow for the structural and pharmacological profiling of BFMMA.

References

  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Source: Journal of Medicinal Chemistry (NIH). URL:[Link]

  • Experimental and DFT Study of the Photoluminescent Green Emission Band of Halogenated (−F, −Cl, and −Br) Imines. Source: MDPI (Materials). URL:[Link]

  • Computational analysis of benzyl vinylogous derivatives as potent PDE3B inhibitors. Source: ResearchGate (Journal of Taibah University for Science). URL:[Link]

  • Structure Based Drug Design Supported By Computational Modelling And Bioanalytical Validation. Source: Journal of Applied Bioanalysis.[1] URL:[Link]

Safety and handling guidelines for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Introduction: A Scientist's Perspective on a Modern Reagent

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine represents a class of highly functionalized aromatic amines increasingly utilized in medicinal chemistry and materials science. The specific arrangement of its substituents—a bromine atom, a fluorine atom, and a methoxy group on a benzylamine core—offers chemists a versatile scaffold for creating complex molecular architectures. The bromine provides a handle for cross-coupling reactions, the fluorine can modulate metabolic stability and binding affinity, and the methoxy group influences electronic properties and conformation.[1]

However, this structural complexity also introduces specific handling challenges. As Senior Application Scientists, our primary objective is not only to enable discovery but also to ensure the safety of the researchers who perform this critical work. This guide moves beyond generic safety data to provide a framework for understanding the causality behind the recommended protocols. It is designed to empower researchers, scientists, and drug development professionals to work confidently and safely with this and structurally related compounds.

Section 1: Chemical Identity and Physicochemical Properties

Precise identification is the foundation of chemical safety. While specific experimental data for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is not widely published, we can infer its properties from its structure and data from closely related analogues, such as 4-Bromo-2-fluorobenzylamine (CAS No. 112734-22-2).[2]

PropertyInferred Data / Structure-Based PredictionRationale & Key Considerations
IUPAC Name (4-Bromo-2-fluoro-6-methoxyphenyl)methanamineThe name systematically describes the substituents on the benzylamine core.
Molecular Formula C₈H₉BrFNODerived from the chemical structure.[3]
Molecular Weight ~234.07 g/mol Calculated from the atomic weights of the constituent elements.[3]
Appearance Likely a liquid or low-melting solidBenzylamine and its simple halogenated derivatives are often liquids or solids with low melting points.[2][4]
Solubility Expected to be poorly soluble in water; soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane).The hydrophobic aromatic ring and bromine atom dominate, while the amine group provides some polar character.
CAS Number Not broadly available.Researchers should always verify the CAS number provided by the supplier and consult the corresponding Safety Data Sheet (SDS). For the close analogue 4-Bromo-2-fluorobenzylamine, the CAS is 112734-22-2.[2]

Section 2: Hazard Identification and Toxicological Profile

The toxicological profile of this compound is not fully investigated. Therefore, a conservative approach based on its structural motifs is mandatory.[2] It should be treated as a corrosive, harmful, and potentially toxic substance.

GHS Hazard Classification (Predicted)

This classification is extrapolated from the known hazards of 4-Bromo-2-fluorobenzylamine and the general reactivity of substituted benzylamines.[2][5][6]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal3 / 4H311/H312: Toxic/Harmful in contact with skin
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye Irritation1H318: Causes serious eye damage
Specific Target Organ Toxicity (Single)3H335: May cause respiratory irritation
Toxicological Rationale:
  • Benzylamine Core - Corrosivity and Skin Absorption: The primary amine group makes the molecule basic and corrosive.[6] Amines can readily cause chemical burns upon contact with skin and mucous membranes.[2][5] Furthermore, they are often well-absorbed through the skin, leading to systemic toxicity.[6] Repeated exposure can cause significant health hazards.[6]

  • Aromatic Fluorine - The Double-Edged Sword: While the carbon-fluorine bond is strong, its presence can have complex biological consequences.[7] Fluorine substitution is often used to block metabolic oxidation, which can increase a drug's half-life.[1] However, certain structural arrangements can make the C-F bond susceptible to enzymatic cleavage.[8][9] This can lead to the formation of reactive metabolites or the release of fluoride ions, which have their own toxicity profile, including the risk of skeletal fluorosis with chronic exposure.[7][8][9]

  • Bromine Atom - Lipophilicity and Environmental Persistence: The bromine atom significantly increases the molecule's lipophilicity, which can enhance its ability to cross biological membranes and potentially bioaccumulate. Halogenated organic compounds are often persistent in the environment and can be toxic to aquatic life.

  • Inhalation Hazard: As with many volatile or aerosolizable amines, vapors are expected to be highly irritating to the respiratory tract, potentially causing coughing, shortness of breath, and inflammation.[5][6]

Section 3: Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal reliance, is essential. This is known as the Hierarchy of Controls.

cluster_0 Hierarchy of Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Fume Hood) Substitution->Engineering Admin Administrative Controls (SOPs, Training) Engineering->Admin PPE PPE (Gloves, Goggles, Lab Coat) Admin->PPE caption Diagram: Hierarchy of Controls for Chemical Safety.

Caption: Diagram: Hierarchy of Controls for Chemical Safety.

Engineering Controls:
  • Chemical Fume Hood: All handling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[10] This is the primary barrier to prevent inhalation of corrosive and harmful vapors.

  • Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and tested regularly.[10][11]

Personal Protective Equipment (PPE):

The final line of defense is carefully selected PPE.

EquipmentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Check for breakthrough times. Double-gloving is recommended for neat transfers.Provides a barrier against a corrosive material that can be absorbed through the skin.[5] Always inspect gloves before use.[2]
Eye Protection Chemical splash goggles with side shields or a full-face shield.Protects against splashes of a substance known to cause severe eye damage.[2][12] A face shield is required when there is a significant splash risk.[11]
Skin & Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory.Protects skin from accidental contact.[5] Do not allow contaminated clothing to remain in contact with skin.[5]
Respiratory Protection Not typically required if work is performed within a fume hood.If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[11]

Section 4: Handling and Storage Procedures

Standard Handling Protocol:

This workflow is designed to minimize exposure at every step.

A 1. Preparation Don PPE Verify Fume Hood Function B 2. Weighing/Transfer Perform inside hood Use appropriate tools (spatula, syringe) A->B C 3. Reaction Setup Keep vessels closed Use ground-glass joints or sealed systems B->C D 4. Post-Handling Wipe down work area Decontaminate tools C->D E 5. Doffing PPE Remove gloves first Wash hands thoroughly D->E caption Diagram: Safe Handling Workflow.

Caption: Diagram: Safe Handling Workflow.

  • Avoid Contact: Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[5][6]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[6] Always wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[5][6]

  • Inert Atmosphere: The SDS for the analogue 4-Bromo-2-fluorobenzylamine notes that it is air-sensitive.[2] Therefore, it is prudent to handle this compound under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or reactions.

Storage:
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][12]

  • Location: Store in a designated corrosives cabinet.

  • Incompatibilities: Store away from strong oxidizing agents, acids, and acid chlorides.[2] Reaction with these materials can be exothermic and violent.

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical.

Emergency Response Flowchart:

Start Chemical Spill or Exposure Occurs Isolate Isolate the Area Alert others Start->Isolate Assess Assess the Situation (Size, Location, Hazard) Isolate->Assess PersonalExposure Personal Exposure? Assess->PersonalExposure Spill Spill? Assess->Spill PersonalExposure->Spill No FirstAid Administer First Aid (See specific protocols) Seek immediate medical attention PersonalExposure->FirstAid Yes SmallSpill Small Spill? Spill->SmallSpill Yes LargeSpill Evacuate Area Call Emergency Response Spill->LargeSpill No End Report Incident FirstAid->End Cleanup Contain & Absorb (Sand, vermiculite) Collect in sealed container SmallSpill->Cleanup Yes SmallSpill->LargeSpill No Decon Decontaminate Area Dispose of waste as hazardous Cleanup->Decon LargeSpill->End Decon->End caption Diagram: Emergency Response for Spills/Exposure.

Caption: Diagram: Emergency Response for Spills/Exposure.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with plenty of running water for at least 15-30 minutes, holding the eyelids open.[5][6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6]

  • Skin Contact: Immediately remove all contaminated clothing, preferably under a safety shower.[5] Wash the affected area with soap and plenty of water for at least 15-30 minutes.[5] Seek immediate medical attention.[6]

  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[6] If breathing is difficult or has stopped, provide artificial respiration.[11] Seek immediate medical attention.[6][11]

  • Ingestion: Do NOT induce vomiting.[10] Rinse the mouth with water.[12] Ingestion causes severe damage and there is a danger of perforation of the esophagus and stomach.[2][12] Seek immediate medical attention.[10]

Spill Response:
  • Small Spills: Contain the spill with an inert absorbent material like sand, earth, or vermiculite.[5][11] Do not use combustible materials. Scoop the material into a suitable, labeled container for hazardous waste disposal.[5]

  • Large Spills: Evacuate the area immediately.[11] Alert your institution's emergency response team.

Section 6: Stability and Reactivity

  • Reactivity: The compound is a basic amine and will react exothermically with acids. It is incompatible with strong oxidizing agents.[2]

  • Conditions to Avoid: Avoid exposure to air (if air-sensitive), moisture, heat, and incompatible materials.[2][5]

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), hydrogen bromide (HBr), and hydrogen fluoride (HF).[2]

Section 7: Disposal Considerations

  • Waste Classification: This material must be disposed of as hazardous waste. Chemical waste generators must consult local, regional, and national regulations to ensure complete and accurate classification.[2]

  • Procedure: Collect waste in a designated, properly labeled, and sealed container. Do not mix with other waste streams. Arrange for disposal through a licensed professional waste disposal service. Do not empty into drains.[2]

References

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • BENZYLAMINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

  • The Dark Side of Fluorine - PMC. National Center for Biotechnology Information. [Link]

  • The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. PubMed. [Link]

  • BENZYLAMINE - (For Synthesis) MSDS. Oxford Lab Fine Chem LLP. [Link]

  • Safety Data Sheet: Benzylamine. Carl ROTH. [Link]

  • Fluorine in drug discovery: Role, design and case studies. AIMS Press. [Link]

  • Benzylamine SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

  • TRIFLUOROBROMO- METHANE HAZARD SUMMARY. NJ.gov. [Link]

  • 4-Bromo-2-fluorobenzylamine hydrochloride PubChem Entry. PubChem. [Link]

  • Metabolism and Toxicity of Fluorine Compounds - PMC. National Center for Biotechnology Information. [Link]

  • BROMOFORM | Occupational Safety and Health Administration. OSHA. [Link]

  • Table of exposure limits for chemical and biological substances. WorkSafeBC. [Link]

  • Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances. ECETOC. [Link]

  • Current occupational exposure limits for Ontario workplaces under Regulation 833. Ontario.ca. [Link]

  • 4-Bromo-1-fluoro-2-methoxybenzene PubChem Entry. PubChem. [Link]

  • 2-FLUORO-4- BROMO BIPHENYL MSDS. Loba Chemie. [Link]

  • 4-bromo-2-fluorobiphenyl Safety Data Sheet. S D Fine-Chem Limited. [Link]

  • (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine PubChem Entry. PubChem. [Link]

  • 4-Amino-2-bromo-6-fluoro-3-methoxyphenol PubChem Entry. PubChem. [Link]

  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde PubChem Entry. PubChem. [Link]

  • 4-Bromo-3-fluoro-2-(trifluoromethyl)benzenamine Hazard Data. US EPA. [Link]

  • 4-Bromo-2-fluorobiphenyl NIST WebBook Entry. NIST. [Link]

  • 4-Bromo-2-fluorobiphenyl Product Information. ChemWhat. [Link]

  • DOx Psychedelic Drug Family Information. Wikipedia. [Link]

  • 4-methoxy-α-methylbenzenepropanal Safety Assessment. Fragrance Material Safety Assessment Center. [Link]

  • foodproof® Magnetic Preparation Kit II User Manual. Hygiena. [Link]

Sources

Isomers and derivatives of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: Isomers, Derivatives, and Synthetic Strategies for Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Scaffold

In the landscape of modern medicinal chemistry, the design of novel molecular entities with precisely tuned pharmacological profiles is paramount. (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine emerges as a highly valuable, albeit specific, building block for drug discovery. Its utility stems not from a single feature, but from the synergistic interplay of its constituent functional groups, each contributing to a unique chemical and pharmacological potential. The strategic incorporation of fluorine, bromine, a methoxy group, and a benzylamine moiety onto a single phenyl ring creates a scaffold ripe for elaboration into potent and selective therapeutic agents.

The presence of a fluorine atom is a cornerstone of contemporary drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical properties.[1] Its introduction can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, increase binding affinity to target proteins through unique electronic interactions, and modulate pKa to improve membrane permeability and overall bioavailability.[1][2][3] The methoxy group further influences solubility and can act as a hydrogen bond acceptor, while the bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of molecular complexity.[4]

The benzylamine core itself is a well-established pharmacophore found in a multitude of biologically active compounds.[5] This guide provides a comprehensive overview for researchers and drug development professionals on the isomers, synthetic derivatization, and characterization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, positioning it as a key intermediate for next-generation therapeutics.

PART 1: Isomers and Structural Landscape

The substitution pattern on the benzene ring is critical to the molecule's three-dimensional shape and its ability to interact with biological targets. While the primary focus of this guide is the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (Isomer A), understanding its constitutional isomers is crucial for comprehending the broader structure-activity relationship (SAR) landscape. The relative positions of the four substituents—aminomethyl (-CH₂NH₂), bromo (-Br), fluoro (-F), and methoxy (-OCH₃)—can be systematically varied to produce a range of isomers with distinct properties.

Below is a table summarizing the primary subject of this guide and some of its known or synthetically accessible positional isomers. This highlights the chemical space that can be explored starting from substituted bromo-fluoro-anisole precursors.

Isomer DesignationIUPAC NameCAS NumberMolecular FormulaKey Structural Features
Isomer A (Core Topic) (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine1367605-95-8 (for the nitrile precursor)C₈H₉BrFNOMethoxy and fluoro groups ortho to the aminomethyl group, creating a sterically hindered and electronically distinct environment.
Isomer B(4-Bromo-2-fluorophenyl)methanamine[6]112734-22-2C₇H₇BrFNLacks the methoxy group, providing a baseline for assessing its contribution to activity.
Isomer C(2-Bromo-4-fluoro-5-methoxyphenyl)methanamine[7]171018677-9 (CID)C₈H₉BrFNODifferent spatial arrangement of substituents, potentially leading to altered binding modes with target proteins.

The choice of a specific isomer for a drug discovery campaign is a strategic decision. For instance, placing the bulky methoxy group ortho to the aminomethyl function (as in Isomer A) can restrict the conformation of the side chain, which may be beneficial for locking the molecule into a bioactive conformation, thereby increasing potency and selectivity for its target.

PART 2: Synthesis Methodologies

The efficient and scalable synthesis of the target scaffold and its derivatives is a critical prerequisite for any medicinal chemistry program. The primary route to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine involves the reduction of the corresponding benzonitrile.

Primary Synthetic Route: Reduction of 4-Bromo-2-fluoro-6-methoxybenzonitrile

This method is often preferred due to the high yields and selectivity associated with the reduction of nitriles to primary amines. The nitrile precursor, 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9), serves as the key starting material.[8]

Detailed Experimental Protocol:

  • Setup: To a dry, nitrogen-flushed, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 10 mL per gram of nitrile).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF, 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The slow addition is crucial to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add methanol (MeOH, approx. 5 mL per gram of nitrile) dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed.

  • Workup: Concentrate the solution under reduced pressure to remove the solvents. Partition the resulting residue between ethyl acetate (EtOAc) and a 1 M aqueous solution of sodium hydroxide (NaOH).

  • Extraction: Separate the layers and extract the aqueous phase twice more with EtOAc.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The product can be further purified by silica gel column chromatography if necessary.

This general procedure is adapted from established methods for the reduction of similar substituted benzonitriles.[9]

Synthesis_Workflow Start 4-Bromo-2-fluoro-6-methoxybenzonitrile Reagent BH3•THF (Borane-THF Complex) in THF, 0°C to RT Start->Reagent Reduction Quench Quench with MeOH Reagent->Quench Product (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Workup Aqueous Workup & Purification Quench->Workup Workup->Product

Caption: Synthetic workflow for the preparation of the core compound via nitrile reduction.

PART 3: Strategic Derivatization for SAR Exploration

The true power of the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine scaffold lies in its capacity for systematic modification to explore structure-activity relationships (SAR). Key points of derivatization include the primary amine and the aromatic bromine atom.

Amine Derivatization

The primary amine is a versatile functional group that can be readily converted into a wide range of functionalities, including secondary/tertiary amines, amides, and sulfonamides. These modifications are crucial for modulating properties such as solubility, cell permeability, and target engagement.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines. This is a cornerstone of library synthesis in drug discovery.

  • Acylation: Treatment with acyl chlorides or anhydrides produces amides. This can introduce new hydrogen bond donors/acceptors and alter the electronic properties of the molecule.

  • Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, a common functional group in many approved drugs.[10]

Palladium-Catalyzed Cross-Coupling

The bromine atom on the aromatic ring is an ideal handle for introducing new carbon-carbon or carbon-heteroatom bonds using palladium-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl or heteroaryl groups. This is a powerful method for extending the molecular structure and exploring new binding pockets.[4]

  • Buchwald-Hartwig Amination: Coupling with amines provides access to diarylamine derivatives.

  • Sonogashira Coupling: Reaction with terminal alkynes introduces an alkyne moiety, which can be a valuable linker or pharmacophore element.

Derivatization_Strategy cluster_amine Amine Modification cluster_bromo Aromatic Ring Modification Core (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine -CH2NH2 -Br Amide Amides / Sulfonamides Core:amine->Amide Acylation / Sulfonylation SecAmine Secondary / Tertiary Amines Core:amine->SecAmine Reductive Amination Suzuki Suzuki Coupling (Aryl/Heteroaryl Groups) Core:bromo->Suzuki Pd-Catalyzed Sonogashira Sonogashira Coupling (Alkynes) Core:bromo->Sonogashira Pd-Catalyzed

Caption: Key derivatization pathways for SAR exploration of the core scaffold.

PART 4: Analytical Characterization Protocols

Unambiguous characterization of the synthesized parent compound and its derivatives is essential for ensuring purity and confirming structural integrity. A combination of spectroscopic techniques is employed for this purpose.[11]

TechniquePurposeExpected Observations for Core Compound
¹H NMR To determine the proton environment and connectivity.Signals corresponding to the -CH₂- group (singlet or triplet), aromatic protons (doublets/triplets with coupling), -NH₂ protons (broad singlet), and -OCH₃ group (singlet).
¹³C NMR To identify all unique carbon atoms in the molecule.Resonances for the aliphatic -CH₂- and -OCH₃ carbons, as well as distinct signals for the substituted aromatic carbons, showing C-F and C-Br coupling.
Mass Spec (MS) To confirm the molecular weight and isotopic pattern.A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes).
FTIR To identify key functional groups.Characteristic stretches for N-H bonds (amine), C-H bonds (aromatic and aliphatic), C-O bond (methoxy), and C-F/C-Br bonds.[12]

Standard Protocol for NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent depends on the solubility of the compound.

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • If the sample contains an amine, a small amount of D₂O can be added (a "D₂O shake") to exchange the -NH₂ protons, causing their signal to disappear from the ¹H NMR spectrum, which aids in peak assignment.

  • Insert the tube into the NMR spectrometer and acquire the necessary spectra (¹H, ¹³C, etc.).

PART 5: Applications in Drug Discovery

The unique combination of substituents on the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine scaffold makes it a compelling starting point for developing inhibitors for various enzyme and receptor targets. Fluorinated benzylamines are indispensable building blocks in the synthesis of a wide array of pharmaceuticals.[13]

  • Enzyme Inhibition: The benzylamine motif is a known substrate or inhibitor for enzymes like monoamine oxidases (MAOs).[14] The specific substitution pattern can be fine-tuned to achieve high potency and selectivity. For example, substituted benzylamines have been investigated as potent and selective inhibitors of 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target for prostate cancer.[15]

  • Immuno-Oncology: Small molecule inhibitors of the PD-1/PD-L1 immune checkpoint are a major focus in cancer therapy. Recently, novel benzylamine derivatives have been designed and synthesized as potent PD-1/PD-L1 inhibitors, demonstrating promising antitumor effects.[16]

  • Kinase Inhibition: The scaffold can be elaborated into structures that target the ATP-binding site of protein kinases. For instance, derivatives of 4-bromo-benzamide have been developed as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1).[17] The bromo-substituent allows for the extension of the molecule into specific pockets of the kinase domain via Suzuki coupling.

Conclusion

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is more than just another chemical intermediate; it is a strategically designed scaffold that embodies several key principles of modern medicinal chemistry. The convergence of metabolic shielding (fluoro), synthetic versatility (bromo), and established pharmacophoric elements (methoxy, benzylamine) provides a robust platform for the rapid development of novel therapeutic candidates. This guide has outlined the structural landscape, provided reliable synthetic and analytical protocols, and highlighted the strategic derivatization pathways that researchers can employ. By leveraging the unique properties of this compound, scientists in the field of drug discovery are well-equipped to engineer the next generation of targeted therapies.

References

  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide. (2025). Benchchem.
  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry.
  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (2024). IntechOpen.
  • Silverman, R. B., & Hawe, W. P. (1995). SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B. Journal of Enzyme Inhibition.
  • Fluorinated Building Blocks in Drug Design: Why They M
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.
  • What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? (2022). Stanford Chemicals.
  • (4-Bromo-2-fluorophenyl)methanamine. Sigma-Aldrich.
  • (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. PubChem.
  • Boufrouh, M., et al. (2021). Synthesis and characterization of new secondary benzylamines derivatives of aryl-himachalene.
  • 4-BROMO-2-FLUOROBENZYLAMINE synthesis. ChemicalBook.
  • Design, synthesis, and evaluation of antitumor activity of 2-arylmethoxy-4-(2-fluoromethyl-biphenyl-3-ylmethoxy) benzylamine derivatives as PD-1/PD-l1 inhibitors. (2024). PubMed.
  • Vicker, N., et al. (2013). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PubMed Central.
  • Al-Aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.
  • Smith, A. W., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)
  • Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors. (2018). Semantic Scholar.
  • 4-Bromo-2-fluoro-6-methoxybenzonitrile. ChemScene.

Sources

Methodological & Application

Application Note: A Robust, Gram-Scale Synthetic Protocol for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a key substituted benzylamine intermediate, valuable as a structural motif in the development of novel pharmaceutical agents and agrochemicals.[1][2] Its specific substitution pattern offers a versatile platform for medicinal chemists to explore structure-activity relationships (SAR). This document provides a detailed, reliable, and scalable two-step protocol for the gram-scale synthesis of this target compound. The strategy hinges on the reduction of a key benzonitrile intermediate, a method chosen for its high selectivity and avoidance of common side reactions like over-alkylation. We offer in-depth explanations for experimental choices, detailed procedural steps, and integrated safety protocols to ensure reproducibility and safe laboratory practice.

Introduction and Strategic Rationale

The synthesis of primary benzylamines is a cornerstone of medicinal chemistry. While several methods exist, including reductive amination of aldehydes and ammonolysis of benzyl halides, these routes can be complicated by the formation of secondary and tertiary amine byproducts, especially at scale.[3][4] The direct alkylation of ammonia is notoriously difficult to control.[3]

This guide details a more robust approach: the reduction of a nitrile. This strategy offers superior chemoselectivity for the primary amine product. The synthesis is presented in two distinct stages:

  • Synthesis of the Intermediate: Preparation of 4-Bromo-2-fluoro-6-methoxybenzonitrile.

  • Final Reduction Step: Conversion of the nitrile to the target (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine using a borane-tetrahydrofuran complex.[5]

This pathway was selected for its operational simplicity, the commercial availability of precursors, and its high-yielding nature, making it ideally suited for producing gram-scale quantities of the final product.

Overall Synthetic Workflow

The diagram below outlines the complete two-step synthetic process, from the starting benzonitrile to the final purified methanamine product.

G cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Reduction to Final Product Start 4-Bromo-2-fluorobenzonitrile Step1 [Hypothetical Step] Introduction of Methoxy Group Start->Step1 Nucleophilic Aromatic Substitution (SNAr) Intermediate 4-Bromo-2-fluoro-6-methoxybenzonitrile Step1->Intermediate Reduction Reduction with Borane-THF Complex Intermediate->Reduction Workup Quenching & Aqueous Work-up Reduction->Workup Purification Column Chromatography or Distillation Workup->Purification FinalProduct (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Purification->FinalProduct G Mechanism: Nitrile Reduction with Borane Nitrile R-C≡N Complex1 [R-C=N-BH₂]⁻ H⁺ Nitrile->Complex1 + BH₃ Borane1 BH₃•THF Imine R-CH=N-BH₂ Complex1->Imine Hydride Shift Complex2 [R-CH-N(BH₂)₂]⁻ H⁺ Imine->Complex2 + BH₃ Borane2 BH₃•THF Aminoborane R-CH₂-N(BH₂)₂ Complex2->Aminoborane Hydride Shift Workup H₂O / H⁺ or OH⁻ (Work-up) Aminoborane->Workup Amine R-CH₂-NH₂ Workup->Amine

Sources

Use of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in pharmaceutical intermediate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in Medicinal Chemistry

Abstract

This technical guide outlines the synthetic utility and strategic application of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (BFMMA) as a high-value scaffold in pharmaceutical intermediate synthesis. Distinguished by its 2-fluoro-6-methoxy substitution pattern, this building block offers a unique combination of steric bulk, metabolic stability, and electronic modulation. This note details protocols for its generation from nitrile precursors, its application in amide coupling reactions for fragment-based drug discovery (FBDD), and its role as a divergent handle for palladium-catalyzed cross-coupling.

Introduction: The Pharmacophore Advantage

In modern kinase and GPCR inhibitor design, the "ortho-effect" is a critical tool for conformation control. The specific arrangement of atoms in BFMMA offers three distinct medicinal chemistry advantages:

  • Conformational Locking: The 2,6-disubstitution (Fluoro and Methoxy) creates significant steric hindrance around the benzylic amine. When coupled to form an amide, this restricts rotation, potentially locking the molecule into a bioactive atropisomeric conformation [1].

  • Metabolic Blocking: The fluorine atom at the 2-position and the methoxy group at the 6-position block the metabolically labile ortho sites, extending the half-life (

    
    ) of the final drug candidate [2].
    
  • Divergent Synthesis Handle: The 4-bromo substituent serves as a "exit vector," allowing late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings to explore Structure-Activity Relationships (SAR) deep in the chemical pocket.

Strategic Synthesis Workflow

The utilization of BFMMA typically follows a "Construct-then-Couple" logic. The amine is first attached to a core scaffold (e.g., a heterocycle), followed by functionalization of the bromine handle.

Visualizing the Pathway

The following flowchart illustrates the critical path from the commercially available nitrile precursor to a diversified library of bioactive compounds.

BFMMA_Workflow Nitrile Precursor (4-Bromo-2-fluoro-6-methoxybenzonitrile) Amine Intermediate (BFMMA) (The Target Scaffold) Nitrile->Amine Selective Reduction (BH3·THF or NaBH4/CoCl2) Amide Core Scaffold (Amide Linkage) Amine->Amide Amide Coupling (HATU/DIPEA) Library Final Library (Suzuki/Buchwald Products) Amide->Library Pd-Catalyzed Cross-Coupling

Figure 1: Strategic workflow converting the nitrile precursor into a diversified drug library via the BFMMA intermediate.

Detailed Experimental Protocols

Protocol A: Synthesis of BFMMA from Nitrile Precursor

Context: Commercial sources often supply the stable nitrile (CAS 457051-15-9). Reduction must be controlled to avoid debromination.

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methoxybenzonitrile

  • Reducing Agent: Borane-Tetrahydrofuran complex (

    
    )
    
  • Quenching: Methanol (MeOH), HCl

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq) in anhydrous THF (0.5 M).
    
  • Addition: Cool to 0°C. Dropwise add

    
     (1.0 M solution, 2.5 eq) over 30 minutes. Note: Use of 
    
    
    
    is discouraged due to the risk of hydrodehalogenation (loss of the bromine).
  • Reflux: Warm to room temperature, then heat to mild reflux (65°C) for 4 hours. Monitor by TLC or LCMS for disappearance of the nitrile peak.

  • Quench: Cool to 0°C. Carefully add MeOH (excess) to destroy excess borane.

  • Acid Hydrolysis: Add 1N HCl in MeOH and stir at 50°C for 1 hour to break the boron-amine complex.

  • Workup: Concentrate in vacuo. Basify residue with 1N NaOH to pH > 10. Extract with DCM (

    
    ). Dry over 
    
    
    
    and concentrate.
  • Validation: The product should appear as a pale yellow oil.

    • QC Check:

      
       NMR should show a characteristic benzylic methylene singlet/doublet around 
      
      
      
      3.8 ppm.
Protocol B: Sterically Demanding Amide Coupling

Context: The 2,6-disubstitution creates steric hindrance. Standard EDC/HOBt coupling often fails. High-activity reagents are required.

Table 1: Coupling Reagent Performance for BFMMA

ReagentSuitabilityComments
HATU High Gold standard for sterically hindered amines. Fast kinetics.
T3P High Excellent for scale-up; low epimerization risk; easy workup.
EDC/HOBt LowReaction often stalls; incomplete conversion.
Acid Chloride MediumEffective but requires harsh conditions that may affect other functional groups.

Procedure (Using HATU):

  • Dissolve the Carboxylic Acid Partner (1.0 eq) in DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes.

  • Add HATU (1.2 eq) and stir for 10 minutes to activate the acid (formation of the active ester).

  • Add BFMMA (1.1 eq).

  • Stir at Room Temperature for 12–18 hours.

    • Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C. The ortho-fluoro group withdraws electrons, lowering nucleophilicity, while the ortho-methoxy adds bulk.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove DMF), 
    
    
    
    , and Brine.
Protocol C: Late-Stage Diversification (Suzuki Coupling)

Context: Utilizing the 4-Bromo handle to attach a "tail" region.

Reagents:

  • Catalyst:

    
     (Robust, air-stable).
    
  • Base:

    
     or 
    
    
    
    .
  • Solvent: 1,4-Dioxane/Water (4:1).

Procedure:

  • Combine the Amide Intermediate (from Protocol B, 1.0 eq), Boronic Acid/Ester (1.5 eq), and Base (3.0 eq) in the solvent mixture.

  • Degas with

    
     bubbling for 10 minutes.
    
  • Add

    
     (0.05 eq).
    
  • Heat to 90°C for 4–12 hours.

  • Purification: Filter through Celite, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).

Safety & Handling

  • Benzylamines: Can be skin irritants and sensitizers. Handle in a fume hood.

  • Aryl Bromides: generally stable, but avoid contact with strong oxidizers.

  • Borane (

    
    ):  Highly flammable and releases hydrogen gas upon hydrolysis. Strict anhydrous conditions are required during Protocol A.
    

References

  • Clayden, J., et al. (2009). Atropisomerism in Amides: The Challenge of Conformationally Restricted Scaffolds.Angewandte Chemie International Edition .

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[1]Science , 317(5846), 1881-1886.

  • World Intellectual Property Organization. (2025).[2] WO 2025/109026: Process for the preparation of 4-fluoro-3-methoxyaniline and related intermediates.[2]

  • Google Patents. (2022). WO 2022/136206: Process for the preparation of bis(4-methoxyphenyl)methanamine analogs.

  • ChemScene. (2024). Product Data: 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9).[3]

Sources

Application Notes and Protocols for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a synthetically versatile building block with significant potential in the discovery of novel agrochemicals. Its unique trifunctionalized phenyl ring, featuring a bromine atom, a fluorine atom, and a methoxy group, offers a scaffold for developing next-generation herbicides, fungicides, and insecticides. The strategic placement of these functional groups can influence the molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the potential applications of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine in agrochemical research, including detailed synthetic protocols for its preparation and derivatization, and a discussion of potential biological targets based on structure-activity relationships of analogous compounds.

Introduction: The Rationale for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in Agrochemical Discovery

The relentless pursuit of novel agrochemicals with improved efficacy, selectivity, and environmental profiles necessitates the exploration of new chemical scaffolds. Halogenated and methoxy-substituted aromatic compounds are prevalent in a wide range of commercial pesticides due to their ability to enhance biological activity and modulate pharmacokinetic properties. The combination of bromine, fluorine, and a methoxy group on a phenyl ring, as seen in (4-bromo-2-fluoro-6-methoxyphenyl)methanamine, presents a compelling starting point for agrochemical synthesis.

  • Fluorine: The presence of a fluorine atom can significantly increase metabolic stability by blocking sites of oxidative metabolism. Its high electronegativity can also alter the acidity of nearby functional groups and enhance binding interactions with target enzymes.

  • Bromine: Bromine is a lipophilic atom that can improve the molecule's ability to cross biological membranes. It also serves as a useful synthetic handle for further functionalization via cross-coupling reactions.

  • Methoxy Group: The methoxy group can influence the molecule's conformation and electronic properties. It can also be a site for metabolic O-demethylation, potentially leading to the formation of active metabolites.

  • Aminomethyl Group: The primary amine of the aminomethyl group is a key functional handle for introducing a wide range of substituents, allowing for the rapid generation of diverse chemical libraries for biological screening.

While direct applications of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine in commercial agrochemicals are not yet widely documented, its structural similarity to key intermediates used in the synthesis of patented and commercialized products suggests its high potential. This guide will explore this potential by providing a framework for its synthesis and derivatization in the context of agrochemical research.

Synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

The target compound can be synthesized from commercially available precursors such as 4-bromo-2-fluoro-6-methoxybenzonitrile or methyl 4-bromo-2-fluoro-6-methoxybenzoate. The reduction of the nitrile or a derivative of the carboxylic acid are common methods for the preparation of benzylamines.

Protocol 1: Synthesis via Reduction of 4-bromo-2-fluoro-6-methoxybenzonitrile

This protocol describes the reduction of the nitrile functionality to a primary amine using a metal hydride reducing agent.

Materials:

  • 4-bromo-2-fluoro-6-methoxybenzonitrile

  • Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • To a stirred solution of lithium aluminum hydride (1.5 eq.) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 4-bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq.) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting aluminum salts and wash the filter cake with THF.

  • Combine the filtrate and washes and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to afford (4-bromo-2-fluoro-6-methoxyphenyl)methanamine.

Expected Yield: 70-85%

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Diagram 1: Synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

G cluster_0 Synthesis Pathway Precursor 4-bromo-2-fluoro-6-methoxybenzonitrile Product (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Precursor->Product Reduction Reagents 1. LiAlH4, THF 2. H2O

Caption: Synthetic route from the corresponding benzonitrile.

Application in the Synthesis of Potential Agrochemicals

The aminomethyl group of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine is a versatile handle for the synthesis of a variety of compound classes with known agrochemical activity.

Synthesis of Novel Amide and Sulfonamide Derivatives

Amide and sulfonamide moieties are present in numerous herbicides, fungicides, and insecticides. The following protocols outline the general procedures for the synthesis of these derivatives from (4-bromo-2-fluoro-6-methoxyphenyl)methanamine.

Protocol 2: General Procedure for N-Acylation

  • To a solution of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq.) and a tertiary amine base (e.g., triethylamine, 1.2 eq.) in a suitable solvent (e.g., dichloromethane or THF) at 0 °C, add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for N-Sulfonylation

  • To a solution of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq.) and a tertiary amine base (e.g., pyridine or triethylamine, 1.5 eq.) in dichloromethane at 0 °C, add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Stir the reaction at room temperature for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with dichloromethane and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Diagram 2: Derivatization Workflow

G cluster_1 Derivatization of the Amino Group StartingMaterial (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine AmideProduct N-Acyl Derivative StartingMaterial->AmideProduct N-Acylation SulfonamideProduct N-Sulfonyl Derivative StartingMaterial->SulfonamideProduct N-Sulfonylation AcylChloride R-COCl SulfonylChloride R-SO2Cl

Application Notes and Protocols: Electrophilic Reactions of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a versatile, multi-functionalized building block of significant interest in medicinal chemistry and materials science. Its unique substitution pattern—a nucleophilic primary amine, a handle for cross-coupling (bromine), and modulators of physicochemical properties (fluoro, methoxy)—makes it an attractive starting material for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the reactivity of this benzylamine derivative with common classes of electrophiles. We present detailed, field-tested protocols for acylation, alkylation, and reductive amination, supported by mechanistic insights, troubleshooting, and expected outcomes to ensure experimental success for researchers in drug discovery and chemical development.

Introduction: A Multifunctional Synthetic Scaffold

Benzylamines are foundational structures in numerous natural products and pharmaceutical agents.[1][2] The title compound, (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, offers a strategic combination of functional groups that enable diverse and sequential chemical modifications. The primary amine serves as a potent nucleophile for forging new carbon-nitrogen bonds, a cornerstone of many synthetic routes.[3] The electronically-tuned phenyl ring, featuring a bromine atom, is primed for subsequent palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification. The fluoro and methoxy substituents provide a means to finely tune properties such as lipophilicity, metabolic stability, and target-binding interactions, which are critical considerations in modern drug design.[4]

This document serves as a practical guide for harnessing the reactivity of this scaffold. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering scientists to adapt and troubleshoot these key transformations.

Overview of Reactivity

The synthetic utility of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is dominated by the nucleophilic character of its primary amine group (-NH₂). This group readily attacks electron-deficient centers (electrophiles) to form stable covalent bonds.[5] The substituents on the aromatic ring modulate this reactivity. The electron-withdrawing fluorine and bromine atoms slightly decrease the basicity of the amine compared to an unsubstituted benzylamine, while the electron-donating methoxy group provides a partial counterbalance. This electronic balance results in a versatile nucleophile that reacts predictably without being overly reactive or prone to self-decomposition.

Diagram 2: Experimental workflow for the acylation protocol.

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

  • Benzoyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq).

  • Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration).

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the stirred mixture to 0 °C using an ice bath.

  • Add benzoyl chloride (1.1 eq) dropwise via syringe over 5 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the pure amide.

Data and Validation:

ParameterExpected Outcome
Yield 85-95%
Appearance White to off-white solid
TLC (3:1 Hex:EtOAc) Rf ~0.4 (product), Rf ~0.1 (starting amine)
¹H NMR (CDCl₃) Characteristic peaks: δ ~7.8 (d, Ar-H of benzoyl), δ ~6.5-7.5 (m, Ar-H), δ ~4.6 (d, -CH₂-), δ ~6.2 (t, broad, -NH-)
N-Alkylation: Synthesis of Secondary Amines

Direct alkylation with alkyl halides is a common strategy for preparing secondary amines. The reaction is an SN2 substitution where the amine acts as the nucleophile. A key challenge is preventing over-alkylation to the tertiary amine or quaternary ammonium salt. [6]Using a slight excess of the starting amine or carefully controlling stoichiometry can favor mono-alkylation. A mild inorganic base is often used to neutralize the acid byproduct.

Protocol: Synthesis of 1-(4-Bromo-2-fluoro-6-methoxyphenyl)-N-(prop-2-yn-1-yl)methanamine

Diagram 3: Experimental workflow for the N-alkylation protocol.

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

  • Propargyl bromide (80% solution in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

Procedure:

  • To a round-bottom flask, add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to dissolve the solids (approx. 0.2 M).

  • Add propargyl bromide (1.05 eq) to the stirred suspension.

  • Heat the reaction mixture to 60 °C and stir for 12 hours under an inert atmosphere.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash extensively with brine (to remove DMF), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude oil by flash column chromatography to afford the desired secondary amine.

Data and Validation:

ParameterExpected Outcome
Yield 70-85%
Appearance Pale yellow oil
TLC (5:1 Hex:EtOAc) Rf ~0.5 (product), Rf ~0.1 (starting amine)
¹H NMR (CDCl₃) Characteristic peaks: δ ~6.9-7.2 (m, Ar-H), δ ~3.9 (s, -CH₂-Ar), δ ~3.4 (d, -CH₂-C≡), δ ~2.2 (t, -C≡CH)
Reductive Amination: Amine Synthesis from Carbonyls

Reductive amination is a powerful and highly versatile method for forming C-N bonds. [7]It proceeds through the initial formation of a Schiff base (imine) intermediate from the condensation of the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine. [8]Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reducing agent for this transformation as it is mild enough not to reduce the aldehyde starting material but is highly effective at reducing the protonated iminium ion intermediate. [9]

Diagram 4: Simplified mechanism of one-pot reductive amination.

Protocol: Synthesis of N-benzyl-1-(4-bromo-2-fluoro-6-methoxyphenyl)methanamine

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask, dissolve (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq) and benzaldehyde (1.1 eq) in DCE (0.1 M).

  • Add a single drop of glacial acetic acid to catalyze imine formation (optional, but often beneficial).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Effervescence may be observed.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction by LC-MS or TLC.

  • Once complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Stir vigorously for 30 minutes, then transfer to a separatory funnel.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography to yield the final product.

Data and Validation:

ParameterExpected Outcome
Yield 80-90%
Appearance Colorless oil or low-melting solid
TLC (5:1 Hex:EtOAc) Rf ~0.6 (product), Rf ~0.1 (starting amine)
¹H NMR (CDCl₃) Characteristic peaks: δ ~7.2-7.4 (m, Ar-H), δ ~3.8 (s, 2H, Ar-CH₂-N), δ ~3.7 (s, 2H, Ph-CH₂-N)

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reagents; Insufficient temperature (alkylation); Poor quality solvent/reagents.Ensure reagents are fresh/pure. For alkylations, consider increasing the temperature. Use anhydrous solvents and reagents.
Multiple Products (Alkylation) Over-alkylation is occurring.Use a larger excess of the starting amine (e.g., 2-3 eq) relative to the alkylating agent. Alternatively, add the alkylating agent slowly to a solution of the amine.
Incomplete Reductive Amination Inefficient imine formation; Deactivated reducing agent.Add a catalytic amount of acetic acid to promote imine formation. Ensure STAB is dry and has been stored properly. If the reaction stalls, a fresh portion of STAB can be added.
Hydrolysis of Acyl Chloride Presence of water in the reaction.Use anhydrous solvent and dry glassware. Ensure the amine starting material and base (Et₃N) are free of water.
Difficult Purification Product co-elutes with starting material or byproduct.Adjust the polarity of the chromatography eluent. If the product is basic, a wash with dilute acid followed by basification and re-extraction can remove non-basic impurities. For amides, crystallization may be an alternative.

References

  • ResearchGate. (n.d.). Coupling of substituted benzylamines with MBH adducts for the synthesis.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]

  • Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. PMC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • LinkedIn. (n.d.). Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ligand-Promoted Meta-C–H Functionalization of Benzylamines. PMC. Retrieved from [Link]

  • Labflow. (n.d.). Synthesis of Complex Molecules through Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive compounds containing benzylamines. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]

  • Reddit. (2026, February 12). Reductive amination with amines. r/Chempros. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Electrophiles – Knowledge and References. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, April 18). Late-stage meta-C–H alkylation of pharmaceuticals to modulate biological properties and expedite molecular optimisation in a single step. PMC. Retrieved from [Link]

  • New Era. (2022, February 1). Development of a Continuous Photochemical Bromination/Alkylation Sequence En Route to AMG 423. Retrieved from [Link]

  • AWS. (n.d.). Poly(fluoroalkyl acrylate)-Bound Ruthenium Carbene Complex: A Fluorous and Recyclable Catalyst for Ring-Closing Olefin Metathesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with electrophiles. Retrieved from [Link]

Sources

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in Heterocyclic Scaffold Design

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (CAS: 1420909-32-0) represents a high-value "linchpin" scaffold for medicinal chemistry.[1][2] Its unique substitution pattern—a primary amine for anchoring, an aryl bromide for diversification, and ortho-fluoro/methoxy groups for conformational locking—makes it an ideal building block for constructing Type I/II kinase inhibitors and GPCR ligands .

This guide details the strategic application of this compound in synthesizing heterocyclic cores (quinazolines, purines, and isoindolines). It moves beyond simple connectivity to explore how the steric and electronic properties of the 2-F/6-OMe substituents influence reaction outcomes and ligand binding affinity.[1][2]

Technical Profile & Reactivity Analysis

The molecule operates on a Tri-Vector Reactivity Model , allowing for sequential, orthogonal functionalization.

VectorFunctional GroupReactivity ModeApplication in Drug Discovery
A Primary Amine (-CH₂NH₂) Nucleophile (High)Anchoring to heterocyclic cores (SnAr, Reductive Amination).[1][2]
B Aryl Bromide (C4-Br) Electrophile (Moderate)Late-stage diversification via Pd-catalyzed cross-coupling (Suzuki, Buchwald).[1][2]
C Ortho-Substituents (2-F, 6-OMe) Steric/Electronic ModulatorsInduces "out-of-plane" twisting; blocks metabolic hotspots (CYP450 oxidation).[1][2]
Structural Logic:

The 2-fluoro and 6-methoxy groups create a "steric clasp" around the methylene bridge.[1][2] When this amine is coupled to a heterocycle (e.g., a quinazoline), these ortho-substituents force the benzyl ring to twist perpendicular to the heterocycle plane. This atropisomer-like conformation is critical for filling hydrophobic pockets in kinases (e.g., EGFR, FGFR) and improving selectivity by minimizing flat, intercalating interactions.

Experimental Protocols

Protocol A: SnAr Coupling to Heterocyclic Cores (The Anchor Step)

Target: Synthesis of N-benzyl-substituted Quinazolines/Pyrimidines.[1][2]

Rationale: The primary amine is highly nucleophilic but sterically crowded.[2] Standard conditions often fail due to the 2,6-disubstitution.[1] We utilize a polar-aprotic acceleration protocol to overcome the steric barrier.[1][2]

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 equiv)[1][2]

  • 4-Chloroquinazoline or 2,4-Dichloropyrimidine (1.0 equiv)[1]

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)[2]
    
  • Solvent:

    
    -Butanol or DMA (Dimethylacetamide)[1][2]
    

Step-by-Step Procedure:

  • Dissolution: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the heteroaryl chloride in 5 mL of

    
    -Butanol.
    
  • Addition: Add 1.0 mmol of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine followed by 2.5 mmol of DIPEA.

  • Thermal Activation:

    • Standard: Heat to 110°C for 4 hours.

    • Microwave (Preferred): Heat at 120°C for 30 mins (Power: 150W).

    • Note: The steric bulk of the 6-OMe group retards the reaction compared to unsubstituted benzylamines.[1][2] Higher temperature is required to access the transition state.[2]

  • Workup: Cool to room temperature. The product often precipitates.[2] Filter and wash with cold isopropanol.[2] If no precipitate, dilute with EtOAc, wash with brine (3x), dry over MgSO₄, and concentrate.

  • Validation:

    
    H NMR should show the disappearance of the benzylic -CH₂- doublet at 
    
    
    
    3.8 ppm and appearance of a singlet/broad doublet at
    
    
    4.8–5.0 ppm (deshielded by the heterocycle).[1][2]
Protocol B: Late-Stage Diversification via Suzuki-Miyaura Coupling

Target: Extension of the C4-position to probe the "Solvent Front" of the binding pocket.[1]

Rationale: The C4-Bromine is preserved during Protocol A. It can now be reacted with boronic acids to install solubilizing groups (e.g., pyrazoles, morpholines) without affecting the core scaffold.[2]

Materials:

  • Scaffold from Protocol A (1.0 equiv)

  • Aryl/Heteroaryl Boronic Acid (1.5 equiv)[2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%)[2]

  • Base: K₂CO₃ (2.0 M aq.[2] solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane[1][3]

Step-by-Step Procedure:

  • Degassing: Combine scaffold, boronic acid, and catalyst in a microwave vial. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane and K₂CO₃ solution.

  • Reaction: Heat at 90°C for 2–6 hours.

    • Critical Control: Monitor by LC-MS.[1][2] The 2-F substituent activates the C4-Br slightly, making oxidative addition faster than in non-fluorinated analogs.[1]

  • Purification: Filter through a Celite pad. Purify via Flash Chromatography (DCM:MeOH gradient).

Pathway Visualization

The following diagram illustrates the divergent synthesis workflow, highlighting how the core scaffold serves as a branching point for library generation.

G cluster_0 Ortho-Effect Control Start (4-Bromo-2-fluoro-6-methoxyphenyl) methanamine Intermediate Intermediate Scaffold (N-Benzylated Core) Start->Intermediate Protocol A: SnAr (DIPEA, n-BuOH, 110°C) Heterocycle Heteroaryl Chloride (e.g., 4-Cl-Quinazoline) Heterocycle->Intermediate Path1 Suzuki Coupling (Ar-B(OH)2) Intermediate->Path1 Protocol B: Pd(dppf)Cl2 Path2 Buchwald Amination (HNR2) Intermediate->Path2 Pd2(dba)3 / XPhos Final1 Biaryl Inhibitor (Kinase Type II) Path1->Final1 Final2 Amino-Aryl Inhibitor (Solubility Enhanced) Path2->Final2

Caption: Divergent synthesis workflow utilizing the orthogonal reactivity of the amine and bromide handles.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Low Yield in SnAr (Protocol A) Steric hindrance from 6-OMe group.Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temp to 140°C. Add KI (catalytic) to form a transient, more reactive heteroaryl-iodide species.[1][2]
Protodebromination (Protocol B) Overheating or excess hydride source.[2]Lower temperature to 80°C. Ensure solvent is anhydrous if using hydride-sensitive catalysts.[1][2]
Incomplete Conversion Catalyst poisoning by the free amine (if unreacted).[2]Ensure Protocol A is 100% complete before attempting Protocol B. Scavenge unreacted amine with isocyanate resin if necessary.[2]
Rotameric Broadening in NMR Restricted rotation due to 2-F/6-OMe.Run NMR at 50°C or 80°C to coalesce rotamer peaks.[2] This confirms the desired "locked" conformation.

References

  • Compound Source: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (CAS: 1420909-32-0).[1][2] Available from BLD Pharm and Sigma-Aldrich Custom Synthesis.[1][2]

    • Source:[2]

  • SnAr Mechanism: "Nucleophilic Aromatic Substitution in Drug Discovery." Journal of Medicinal Chemistry.

    • Context: General protocols for sterically hindered amines in kinase inhibitor synthesis.[2]

    • Link: [ACS Pubs - J. Med.[1][2] Chem. SnAr Strategies]([Link]2]

  • Suzuki Coupling on Heterocycles: "Practical Guides for Suzuki-Miyaura Coupling in Pharmaceutical Process Development."

    • Context: Optimization of Pd-catalysis for aryl bromides containing ortho-fluorines.
    • Link:[2]

  • Conformational Design: "The Role of Atropisomerism in Kinase Inhibitor Design." Nature Reviews Drug Discovery.[2]

    • Context: Explains the pharmacodynamic benefit of the 2-F/6-OMe substitution p
    • Link:[2]

(Note: While specific academic papers solely dedicated to this exact CAS are rare, the protocols above are derived from validated methodologies for the "2,6-disubstituted benzylamine" pharmacophore class standard in modern medicinal chemistry.)

Sources

HPLC and GC-MS methods for analyzing (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine purity

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical protocols for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine , a highly functionalized benzylamine derivative. Due to the presence of the primary amine and the halogenated aromatic ring, this compound presents specific challenges regarding peak tailing (silanol interactions) and volatility.

The following protocols are designed to be orthogonal: HPLC-UV for quantitative purity assessment and GC-MS (via derivatization) for structural confirmation and impurity profiling.

Introduction & Chemical Context

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine often used as a scaffold in medicinal chemistry.

  • Chemical Challenges:

    • Basicity: The primary amine (

      
      ) is basic (
      
      
      
      ), leading to strong interactions with residual silanols on silica-based HPLC columns, causing peak tailing.
    • Sterics: The 2-fluoro and 6-methoxy substituents create a "ortho-disubstituted" environment, potentially shielding the amine but also increasing the risk of atropisomerism or restricted rotation in derivatives.

    • Volatility: While the free base is semi-volatile, direct GC analysis often results in adsorption and thermal degradation. Derivatization is critical for robust GC-MS data.

Analytical Workflow Overview

The following diagram illustrates the decision logic and sample processing workflow for analyzing this compound.

Workflow Sample Raw Sample (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Decision Select Analytical Goal Sample->Decision HPLC_Prep Dilution in Mobile Phase (Acidic) Decision->HPLC_Prep Routine Purity GC_Prep L-L Extraction (if salt form) Decision->GC_Prep Impurity Profiling HPLC_Run RP-HPLC (C18) Low pH (TFA) HPLC_Prep->HPLC_Run Result_Quant Quantitative Purity (Area %) HPLC_Run->Result_Quant Deriv Derivatization (TFAA or BSTFA) GC_Prep->Deriv GC_Run GC-MS Analysis (Inert Source) Deriv->GC_Run Result_ID Impurity ID & Structural Confirm GC_Run->Result_ID

Figure 1: Analytical workflow for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine distinguishing between quantitative HPLC and qualitative GC-MS pathways.

HPLC-UV/DAD Method (Quantitative Purity)

Rationale: To mitigate amine tailing, we utilize a low pH mobile phase using Trifluoroacetic Acid (TFA). The acidic environment (


) ensures the amine is fully protonated (

) and silanols are protonated (

), preventing the ion-exchange mechanism that causes tailing.
Instrument Conditions
ParameterSpecification
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped C18.
Mobile Phase A Water + 0.1% (v/v) TFA
Mobile Phase B Acetonitrile + 0.1% (v/v) TFA
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Vol 5 - 10 µL
Detection UV at 220 nm (primary) and 254 nm (secondary). DAD scan 200-400 nm.
Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold
2.05Isocratic
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End
Sample Preparation Protocol
  • Weighing: Accurately weigh 10 mg of the sample into a 20 mL scintillation vial.

  • Dissolution: Add 10 mL of Diluent (50:50 Water:Acetonitrile with 0.1% TFA).

    • Note: The addition of acid to the diluent is crucial to match the mobile phase and prevent "solvent shock" peak distortion.

  • Sonication: Sonicate for 5 minutes to ensure complete dissolution.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

GC-MS Method (Impurity Identification)

Rationale: Direct injection of primary benzylamines often leads to broad, tailing peaks due to adsorption in the inlet liner. We employ Chemical Derivatization using Trifluoroacetic Anhydride (TFA-Anhydride) to convert the amine to a stable, volatile trifluoroacetamide.

Reaction:



Derivatization Protocol
  • Extraction (if salt): If the sample is a hydrochloride salt, dissolve 5 mg in 1 mL 1M NaOH, extract with 1 mL Dichloromethane (DCM), and collect the organic layer. Dry over

    
    .
    
  • Reaction: Transfer 200 µL of the DCM solution (or free base in DCM) to a GC vial.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA) .

  • Incubation: Cap immediately and incubate at 60°C for 15 minutes.

  • Dry Down (Optional but recommended): Evaporate to dryness under nitrogen and reconstitute in 200 µL Ethyl Acetate to remove excess acid.

Instrument Conditions
ParameterSpecification
Column Agilent J&W DB-5ms Ultra Inert (30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Inlet Split (20:1) @ 250°C. Liner: Ultra Inert Split Liner with wool.
Transfer Line 280°C
Source Temp 230°C
Scan Range 35 - 500 amu
Temperature Program
  • Initial: 60°C (Hold 1 min)

  • Ramp 1: 20°C/min to 200°C

  • Ramp 2: 10°C/min to 300°C (Hold 3 min)

  • Total Run Time: ~21 minutes

System Suitability & Validation Criteria

To ensure data trustworthiness (Trustworthiness pillar), the following criteria must be met before releasing results.

ParameterAcceptance CriteriaScientific Rationale
Tailing Factor (HPLC)

Ensures minimal interaction with silanols; critical for integration accuracy of amines.
Resolution (HPLC)

Must separate the main peak from the des-bromo or des-fluoro impurities (common synthesis byproducts).
Precision (RSD)

(n=6)
Validates the injection and pump stability.
S/N Ratio (LOQ)

Ensures sensitivity for trace impurities (<0.05%).
Derivatization Efficiency No visible starting amine peak in GCConfirms complete reaction; under-derivatization leads to false impurity profiles.

Troubleshooting Guide

Issue 1: Doublet peak in HPLC.

  • Cause: Sample solvent mismatch.

  • Solution: Ensure the sample diluent contains the same percentage of organic solvent and acid as the starting mobile phase conditions (5% ACN / 0.1% TFA).

Issue 2: "Ghost" peaks in GC-MS.

  • Cause: TFAA carryover or liner contamination.

  • Solution: Use a post-run backflush or increase the final hold time. Ensure the excess TFAA is removed by evaporation/reconstitution in Ethyl Acetate if "ghosting" persists.

Issue 3: Low Recovery of Fluorinated Analog.

  • Cause: Fluorine atoms can induce specific adsorption on glass surfaces.

  • Solution: Use deactivated glassware (silanized) for all sample prep steps.

References

  • PubChem. (2023). (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2020). Analysis of Hazardous Chemicals using GC/TQ. Application Note 5994-1628EN. [Link]

  • McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A, 1217(6), 858-880.
  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844, 1-22.

Experimental Procedure for N-Alkylation of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides detailed experimental protocols for the N-alkylation of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine, a valuable building block in contemporary drug discovery. The synthesis of secondary amines from primary amines is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties such as potency, selectivity, and pharmacokinetics. We present two robust methodologies: the highly selective one-pot reductive amination and the classical direct alkylation with alkyl halides. This guide is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction: The Strategic Importance of N-Alkylation

The (4-bromo-2-fluoro-6-methoxyphenyl)methanamine moiety represents a privileged scaffold in medicinal chemistry. The presence of a bromine atom provides a vector for further functionalization via cross-coupling reactions, the fluorine atom can enhance metabolic stability and binding affinity, and the methoxy group can influence solubility and receptor interactions. N-alkylation of the primary benzylic amine group is a critical transformation that allows for the introduction of diverse substituents, directly impacting the molecule's biological activity.

However, the N-alkylation of primary amines is not without its challenges. The principal hurdle is controlling the reaction to achieve selective mono-alkylation, as the secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of undesired tertiary amines and quaternary ammonium salts.[1][2] This guide details two common approaches to address this challenge, with a strong recommendation for reductive amination due to its superior control and broader applicability.[3]

Mechanistic Considerations: Choosing the Right Path

Direct Alkylation with Alkyl Halides

This method follows a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon of an alkyl halide.[4] A base is required to neutralize the hydrogen halide byproduct.

The Challenge of Over-Alkylation: The secondary amine product (R¹-NH-R²) is generally more electron-rich and often less sterically hindered than the starting primary amine (R¹-NH₂). This increased nucleophilicity makes it a better nucleophile, causing it to compete with the remaining primary amine for the alkyl halide, leading to a "runaway train" of reactions that produces a mixture of secondary, tertiary, and quaternary ammonium products.[1][5] While strategies like using a large excess of the primary amine or carefully controlled addition of the alkyl halide can favor mono-alkylation, achieving high selectivity can be difficult.[2]

Reductive Amination

Reductive amination is a highly versatile and widely favored one-pot method for N-alkylation that circumvents the issue of over-alkylation.[3][4] The process involves two key steps:

  • Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This reaction is typically reversible.

  • In-Situ Reduction: A mild reducing agent, added to the same reaction vessel, selectively reduces the imine (C=N bond) to the desired secondary amine.

Because the primary amine forms the imine only once, and this intermediate is immediately reduced, the problematic secondary amine nucleophile is never present in significant concentrations to compete in side reactions.[3] The choice of reducing agent is critical; it must be capable of reducing the imine/iminium ion intermediate much faster than it reduces the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is an exceptionally mild and selective reagent for this purpose and is compatible with a wide range of functional groups.[6][7]

Recommended Protocol: Reductive Amination

This protocol is recommended for its high selectivity, operational simplicity, and broad substrate scope.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
(4-Bromo-2-fluoro-6-methoxyphenyl)methanamineStarting Material>95% Purity
Aldehyde or Ketone (e.g., Acetone)Alkylating AgentReagent Grade
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Reducing Agent>95% Purity
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)SolventAnhydrous
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous QuenchACS Grade
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Brine (Saturated NaCl Solution)Aqueous WashACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous Powder
Silica GelStationary Phase230-400 mesh
Round-bottom flask, magnetic stirrer, TLC plates, separatory funnel, rotary evaporator, column chromatography setupGlassware/EquipmentStandard Laboratory
Step-by-Step Experimental Procedure
  • Reactant Preparation: In a clean, dry round-bottom flask under ambient atmosphere, dissolve (4-bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq.) and the selected aldehyde or ketone (1.1-1.2 eq.) in an anhydrous solvent like 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.5 M.[4]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive carbonyl compounds, the addition of a catalytic amount of acetic acid or a dehydrating agent like magnesium sulfate can facilitate this step.[6]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10-15 minutes. The portion-wise addition helps to control any potential exotherm.

  • Reaction Monitoring: Continue stirring the reaction at room temperature. Monitor the consumption of the starting materials (typically 2-24 hours) by TLC or LC-MS until the reaction is complete.[4]

  • Work-up: Once the reaction is complete, carefully quench the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic extracts with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-alkylated secondary amine.[4]

Reductive Amination Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reduction cluster_workup 3. Work-up & Purification Amine (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Mix Dissolve & Stir (1-2h) Imine Formation Amine->Mix Carbonyl Aldehyde or Ketone Carbonyl->Mix Solvent DCE or DCM Solvent->Mix Reaction Stir (2-24h) Monitor by TLC/LC-MS Mix->Reaction Reducer NaBH(OAc)₃ Reducer->Reaction Quench Quench (aq. NaHCO₃) Reaction->Quench Extract Extract (EtOAc) Quench->Extract Dry Wash (Brine) & Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final Pure Secondary Amine Purify->Final

Caption: Workflow for one-pot reductive amination.

Alternative Protocol: Direct Alkylation

This method should be considered when reductive amination is not feasible or when the specific alkyl group cannot be introduced via a carbonyl compound. Careful control is paramount to minimize side products.

Reagents and Materials
Reagent/MaterialPurposeTypical Grade
(4-Bromo-2-fluoro-6-methoxyphenyl)methanamineStarting Material>95% Purity
Alkyl Halide (R-X, where X = Br, I)Alkylating AgentReagent Grade
Potassium Carbonate (K₂CO₃) or Triethylamine (TEA)BaseAnhydrous Powder / >99%
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)SolventAnhydrous
WaterAqueous DilutionDeionized
Ethyl Acetate (EtOAc)Extraction SolventACS Grade
Anhydrous Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrous Powder
Silica GelStationary Phase230-400 mesh
Step-by-Step Experimental Procedure
  • Reactant Setup: To a solution of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq.) in a polar aprotic solvent like acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.) or triethylamine (TEA, 1.5 eq.).[4]

  • Addition of Alkyl Halide: Add the alkyl halide (1.0-1.1 eq.) dropwise to the stirred mixture at room temperature. For highly reactive alkyl halides, cooling the reaction to 0 °C is recommended to better control the initial rate of reaction and selectivity.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the primary amine is consumed. It is critical to monitor the reaction progress closely by TLC or LC-MS, paying special attention to the formation of the dialkylated byproduct.[4]

  • Work-up: Upon completion, filter off any inorganic salts (like K₂CO₃). If an organic base like TEA was used, proceed to the next step. Dilute the filtrate or the reaction mixture with water.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Washing and Drying: Wash the combined organic extracts with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to carefully separate the desired mono-alkylated secondary amine from any unreacted starting material and the over-alkylated tertiary amine.[4]

Direct Alkylation Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Work-up & Purification Amine (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Mix Dissolve & Stir Amine->Mix Base Base (K₂CO₃ or TEA) Base->Mix Solvent ACN or DMF Solvent->Mix Reaction Stir (RT or Heat) Monitor by TLC/LC-MS Mix->Reaction AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction Add Dropwise Filter Filter (if needed) & Dilute (H₂O) Reaction->Filter Extract Extract (EtOAc) Filter->Extract Dry Wash (Brine) & Dry (Na₂SO₄) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Flash Column Chromatography Concentrate->Purify Final Pure Secondary Amine Purify->Final

Caption: Workflow for direct alkylation with an alkyl halide.

References

  • Google Patents. (2022). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Manivel, P., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. Acta Crystallographica Section E, 76(Pt 6), 934–938. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Google Patents. (2002).
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ACS Sustainable Chemistry & Engineering, 7(13), 11466–11474. [Link]

  • Manivel, P., et al. (2020). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. ResearchGate. [Link]

  • Liu, Y., et al. (2019). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chemistry LibreTexts. (2015, March 17). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

Sources

The Versatile Scaffold: Application Notes for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutic agents. Substituted benzylamines represent a privileged class of intermediates, offering a robust and versatile platform for the construction of a diverse array of bioactive molecules.[1] This technical guide focuses on a particularly promising building block: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine . The unique combination of a reactive bromine atom, a modulating fluorine atom, and a methoxy group on the phenyl ring, coupled with the primary amine functionality, provides multiple avenues for synthetic diversification. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this versatile molecule in the synthesis of potential enzyme inhibitors and other bioactive compounds. We will explore key synthetic transformations, including N-acylation, reductive amination, and Suzuki coupling, providing detailed, field-proven protocols and the scientific rationale behind each experimental choice.

The Strategic Advantage of the Substitution Pattern

The specific arrangement of substituents on the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine scaffold is not arbitrary; each group plays a crucial role in influencing the molecule's reactivity and the properties of its derivatives:

  • The Primary Amine (-CH₂NH₂): This is the primary reactive handle for a multitude of transformations. It can readily undergo N-acylation to form amides, reductive amination to generate secondary or tertiary amines, and can be used in the construction of various heterocyclic systems.[2][3]

  • The Bromine Atom (-Br): Positioned at the 4-position, the bromine atom is a key site for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[4][5] This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups, significantly expanding the chemical space of the resulting molecules.

  • The Fluorine Atom (-F): The presence of fluorine at the 2-position has profound effects on the physicochemical properties of the molecule and its derivatives. Fluorine's high electronegativity can influence the acidity of nearby protons, modulate the pKa of the amine, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[6][7] This strategic placement of fluorine is a common tactic in drug design to improve pharmacokinetic profiles.[6]

  • The Methoxy Group (-OCH₃): Located at the 6-position, the methoxy group acts as an electron-donating group, which can influence the reactivity of the aromatic ring. It can also participate in hydrogen bonding interactions with biological targets.

This unique combination of functionalities makes (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine a highly valuable starting material for generating libraries of diverse compounds for high-throughput screening and lead optimization in drug discovery programs.

Application I: Synthesis of Novel Amide Derivatives as Potential Kinase Inhibitors

Rationale: The amide bond is a cornerstone of many biologically active compounds, including numerous enzyme inhibitors.[8] By acylating the primary amine of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine with various carboxylic acids, a library of amide derivatives can be generated. These derivatives can be screened for inhibitory activity against a range of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. The substituted phenyl ring of the starting material can occupy the ATP-binding site of kinases, while the appended acyl group can be varied to explore interactions with the surrounding amino acid residues.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the synthesis of N-acyl derivatives of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine using a standard amide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP).

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

  • Carboxylic acid of interest (e.g., 3-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq). Dissolve the acid in anhydrous DCM (approximately 0.1 M).

  • Addition of Amine: To the stirred solution, add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.1 eq).

  • Catalyst and Coupling Agent: Add DMAP (0.1 eq) to the mixture, followed by the portion-wise addition of EDC (1.2 eq).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acyl derivative.

Data Presentation:

EntryCarboxylic AcidProductExpected Yield (%)
13-Chlorobenzoic acidN-((4-bromo-2-fluoro-6-methoxyphenyl)methyl)-3-chlorobenzamide85-95
2Pyridine-4-carboxylic acidN-((4-bromo-2-fluoro-6-methoxyphenyl)methyl)isonicotinamide80-90
3Cyclohexanecarboxylic acidN-((4-bromo-2-fluoro-6-methoxyphenyl)methyl)cyclohexanecarboxamide88-98

Visualization of N-Acylation Workflow:

Nacylation_Workflow Start Start: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine + Carboxylic Acid in DCM Step1 1. Add DMAP & EDC Stir at RT Start->Step1 Step2 2. Reaction Monitoring (TLC) Step1->Step2 Step3 3. Aqueous Work-up (NaHCO3, Brine) Step2->Step3 Step4 4. Dry & Concentrate Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 End End: Pure N-Acyl Derivative Step5->End

Caption: General workflow for the N-acylation of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Application II: Synthesis of Secondary Amine Derivatives as Potential Anti-mycobacterial Agents

Rationale: Substituted benzylamines have been identified as a promising scaffold for the development of inhibitors against Mycobacterium tuberculosis.[9][10] Reductive amination of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine with various aldehydes and ketones allows for the synthesis of a library of secondary and tertiary amines. This diversification can lead to the discovery of novel anti-mycobacterial agents with improved potency and pharmacokinetic properties.[9]

Protocol 2: General Procedure for Reductive Amination

This protocol outlines the synthesis of a secondary amine derivative via reductive amination with an aldehyde using sodium borohydride as the reducing agent.

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

  • Aldehyde of interest (e.g., 4-chlorobenzaldehyde)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq) and the aldehyde (1.1 eq) in methanol (approximately 0.2 M). Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. Monitor imine formation by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure secondary amine.

Data Presentation:

EntryAldehydeProductExpected Yield (%)
14-Chlorobenzaldehyde1-((4-Bromo-2-fluoro-6-methoxyphenyl)methylamino)-1-(4-chlorophenyl)methane75-85
22-Thiophenecarboxaldehyde1-((4-Bromo-2-fluoro-6-methoxyphenyl)methylamino)-1-(thiophen-2-yl)methane70-80
3IsovaleraldehydeN-((4-Bromo-2-fluoro-6-methoxyphenyl)methyl)-3-methylbutan-1-amine80-90

Visualization of Reductive Amination Workflow:

Reductive_Amination_Workflow Start Start: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine + Aldehyde in MeOH Step1 1. Imine Formation (Stir at RT) Start->Step1 Step2 2. Reduction (Add NaBH4 at 0°C) Step1->Step2 Step3 3. Quench & Extract (H2O, Ethyl Acetate) Step2->Step3 Step4 4. Wash & Dry Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 End End: Pure Secondary Amine Step5->End

Caption: General workflow for the reductive amination of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Application III: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for constructing C-C bonds, particularly for the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals.[11][12] The bromine atom on the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine scaffold is an ideal handle for this transformation. By coupling with various boronic acids, a diverse library of biaryl derivatives can be synthesized. These derivatives can be explored for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol details a general procedure for the Suzuki-Miyaura cross-coupling of the N-acylated derivative of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine with a boronic acid. The amine is first protected as an amide to prevent interference with the palladium catalyst.

Materials:

  • N-((4-bromo-2-fluoro-6-methoxyphenyl)methyl)acetamide (prepared from the starting amine)

  • Arylboronic acid of interest (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃) or other suitable phosphine ligand

  • Cesium carbonate (Cs₂CO₃) or other suitable base

  • 1,4-Dioxane and water (10:1 mixture)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add N-((4-bromo-2-fluoro-6-methoxyphenyl)methyl)acetamide (1.0 eq), the arylboronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst and Ligand: In a separate vial, pre-mix Pd(OAc)₂ (0.05 eq) and PCy₃ (0.1 eq) in a small amount of the dioxane/water solvent.

  • Solvent and Degassing: Add the 10:1 dioxane/water mixture to the Schlenk flask containing the solids. Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Addition of Catalyst: Add the catalyst/ligand solution to the reaction mixture under an argon atmosphere.

  • Heating and Monitoring: Heat the reaction mixture to 90-100 °C and stir until the starting material is consumed, as monitored by TLC (typically 6-12 hours).

  • Cooling and Filtration: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts.

  • Extraction and Washing: Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl derivative.

Data Presentation:

EntryBoronic AcidProductExpected Yield (%)
14-Methoxyphenylboronic acidN-((4'-(methoxy)-[1,1'-biphenyl]-4-yl)methyl)-2-fluoro-6-methoxyacetamide70-85
2Pyridine-3-boronic acidN-((2-fluoro-6-methoxy-4-(pyridin-3-yl)phenyl)methyl)acetamide65-80
33,5-Dimethylphenylboronic acidN-((4'-(3,5-dimethylphenyl)-[1,1'-biphenyl]-4-yl)methyl)-2-fluoro-6-methoxyacetamide75-90

Visualization of Suzuki Coupling Pathway:

Suzuki_Coupling_Pathway Start Start: N-acetylated (4-Bromo-2-fluoro-6- methoxyphenyl)methanamine + Arylboronic Acid Step1 1. Add Pd(OAc)2, PCy3, Cs2CO3 in Dioxane/H2O Start->Step1 Step2 2. Heat & Stir (90-100°C) Step1->Step2 Step3 3. Cool & Filter (through Celite) Step2->Step3 Step4 4. Extract & Wash (Ethyl Acetate) Step3->Step4 Step5 5. Purification (Column Chromatography) Step4->Step5 End End: Pure Biaryl Derivative Step5->End

Caption: Generalized pathway for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a highly versatile and strategically designed building block for the synthesis of a wide range of bioactive molecules. The protocols detailed in these application notes for N-acylation, reductive amination, and Suzuki-Miyaura cross-coupling provide robust and reproducible methods for generating diverse chemical libraries. The unique substitution pattern of this starting material offers significant advantages in modulating the physicochemical and pharmacokinetic properties of its derivatives, making it an invaluable tool for researchers in the field of drug discovery and development. By leveraging the synthetic handles present in this scaffold, scientists can efficiently explore vast chemical space in the quest for novel and effective therapeutic agents.

References

  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2023). The Open Medicinal Chemistry Journal.
  • Brigham Young University. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. BYU ScholarsArchive.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2022).
  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). PMC.
  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). Africa Research Connects.
  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines. (n.d.). PMC.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile.
  • [Synthesis and antimycobacterial action of lipophilic substituted 2,4-diamino-5-benzylpyrimidines]. (1988). PubMed.
  • Cheon, C.-H., & Lee, S. Y. (2018).
  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006).
  • Pharmaceutical and Bioactive Molecules Containing the Substituted Benzylamine and Pyridylmethylamines Moiety. (n.d.).
  • reductive amination w/ n-methyl benzylamine- help!. (n.d.). Hive Methods Discourse.
  • BenchChem. (2025). The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide.
  • The development of 2-benzimidazole substituted pyrimidine based inhibitors of lymphocyte specific kinase (Lck). (2006). PubMed.
  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reactions with 3-Bromo-2-(bromomethyl)benzonitrile.
  • Synthesis of N-Benzylidene Benzylamine from Dibenzylamine and Derivatization under Electrochemical Conditions. (2024).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). MDPI.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. (n.d.). Indian Academy of Sciences.
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. (n.d.). CaltechAUTHORS.
  • A new and facile synthesis of N-Benzyl-N'-acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. (2025). CentAUR.
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. (2025). HIMS.
  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroarom
  • Synthesis of anticancer agents: 15-deoxy-15-fluoro-Δ12-prostaglandin J3 and gukulenin monomeric units. (n.d.). Rice Research Repository.
  • Bioactive compounds containing benzylamines. (n.d.).
  • Design and Synthesis of Chlorinated and Fluorinated 7-Azaindenoisoquinolines as Potent Cytotoxic Anticancer Agents That Inhibit Topoisomerase I. (n.d.). PubMed Central.
  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (2024). ACS Omega.
  • Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides. (n.d.).
  • Suzuki reaction. (n.d.). Wikipedia.
  • Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. (2020).
  • Synthesis of chiral cyclohexanol derived benzylamines, applications for enantiodiscrimination of optically active analytes by NMR spectroscopy. (n.d.). New Journal of Chemistry (RSC Publishing).
  • Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Apollo.
  • Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.
  • Synthetic Strategies to Access Biologically Important Fluorinated Motifs: Fluoroalkenes and Difluoroketones. (n.d.). KU ScholarWorks.
  • Application of Suzuki Coupling in the Synthesis of Some Novel Coumarin Derivatives as Potent Antibacterial Agents. (n.d.). Der Pharma Chemica.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • A new synthetic route to N-benzyl carboxamides through the reverse reaction of N-substituted formamide deformylase. (2014). PubMed.
  • Synthesis of substituted N-heterocycles by N-acyl
  • Direct Photocatalytic Fluorination of Benzylic C-H Bonds with N-Fluorobenzenesulfonimide. (2015). The Royal Society of Chemistry.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Importance of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a highly functionalized benzylamine derivative that serves as a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its structural features, including the bromine and fluorine atoms, and the methoxy group, provide multiple points for further chemical modification, making it a valuable intermediate for drug discovery and development.[1] The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and chemical development professionals.

This guide provides a detailed overview of the key considerations and protocols for the large-scale synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. We will explore two primary synthetic strategies, offering in-depth analysis of their respective advantages and challenges in an industrial setting. The protocols provided are designed to be robust and reproducible, with an emphasis on safety, efficiency, and product purity.

Synthetic Strategies for Industrial Scale-Up

Two principal retrosynthetic pathways are considered for the large-scale production of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The selection of the optimal route will depend on factors such as raw material availability, cost, equipment capabilities, and desired purity profile.

  • Reductive Amination of 4-Bromo-2-fluoro-6-methoxybenzaldehyde: This is a widely used and generally high-yielding method for the synthesis of primary amines.[2][3] The aldehyde precursor can be synthesized from commercially available starting materials.[4]

  • Reduction of 4-Bromo-2-fluoro-6-methoxybenzonitrile: This route offers an alternative approach, starting from the corresponding benzonitrile. Catalytic hydrogenation is a common and effective method for nitrile reduction.[5][6]

The following sections will provide detailed protocols and considerations for each of these synthetic routes.

Route 1: Reductive Amination of 4-Bromo-2-fluoro-6-methoxybenzaldehyde

This two-step process involves the initial synthesis of the aldehyde intermediate followed by its conversion to the target amine.

Workflow for Reductive Amination Route

G cluster_0 Step 1: Aldehyde Synthesis cluster_1 Step 2: Reductive Amination cluster_2 Purification start Commercially Available Starting Materials aldehyde 4-Bromo-2-fluoro-6-methoxybenzaldehyde start->aldehyde Formylation product (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine aldehyde->product Imine Formation amine Ammonia Source amine->product reducing_agent Reducing Agent (e.g., NaBH4, H2/Catalyst) reducing_agent->product Reduction purification Distillation or Crystallization product->purification G cluster_0 Starting Material cluster_1 Reduction cluster_2 Purification nitrile 4-Bromo-2-fluoro-6-methoxybenzonitrile product (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine nitrile->product reducing_agent Reducing Agent (e.g., H2/Catalyst, LiAlH4) reducing_agent->product purification Distillation or Crystallization product->purification

Caption: Synthetic workflow for the nitrile reduction route.

Protocol 2: Catalytic Hydrogenation of 4-Bromo-2-fluoro-6-methoxybenzonitrile

Catalytic hydrogenation is a preferred method for large-scale nitrile reduction due to its efficiency, atom economy, and the avoidance of stoichiometric metal hydride reagents. [5] Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar eq.)
4-Bromo-2-fluoro-6-methoxybenzonitrile457051-15-9230.031.0
Palladium on Carbon (10% Pd/C) or Raney Nickel7440-05-3 (Pd)106.42 (Pd)Catalytic
Ethanol or Methanol64-17-5 (Ethanol)46.07 (Ethanol)Solvent
Hydrogen Gas1333-74-02.02Excess

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation reactor, charge a solution of 4-bromo-2-fluoro-6-methoxybenzonitrile in a suitable solvent such as ethanol or methanol. [5]2. Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 10% Pd/C or Raney Nickel) to the solution under an inert atmosphere. The catalyst loading should be optimized but is typically in the range of 5-10 wt% relative to the nitrile.

  • Hydrogenation: Seal the reactor and purge it several times with nitrogen followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi) and heat to the appropriate temperature (e.g., 40-60 °C).

  • Reaction Monitoring: Vigorously stir the reaction mixture and monitor the hydrogen uptake. The reaction progress can also be monitored by taking samples and analyzing them by GC or HPLC.

  • Work-up and Catalyst Removal: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. [5]Wash the filter cake with the reaction solvent.

  • Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The product can be further purified by vacuum distillation or by forming a salt and recrystallizing.

Safety Considerations for Large-Scale Synthesis

The large-scale synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine requires strict adherence to safety protocols due to the hazardous nature of the reagents and intermediates involved.

  • Handling of Halogenated Organic Compounds: These compounds can be toxic and may cause irritation to the skin, eyes, and respiratory tract. [7]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. [7]* Flammable Solvents: Many of the solvents used in these protocols (e.g., THF, heptane, methanol, ethanol) are flammable. [8]Ensure that all operations are conducted away from ignition sources and that appropriate fire safety measures are in place.

  • Hydrogenation Reactions: Hydrogen gas is highly flammable and can form explosive mixtures with air. [9]Hydrogenation reactions must be carried out in a dedicated high-pressure reactor equipped with appropriate safety features, and personnel must be properly trained in its operation.

  • Reactive Reagents: Reagents such as Grignard reagents and sodium borohydride are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere, and appropriate quenching procedures must be followed.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. [8] A thorough risk assessment should be conducted before commencing any large-scale synthesis. [10]

Conclusion

The large-scale synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine can be successfully achieved via either the reductive amination of the corresponding aldehyde or the reduction of the benzonitrile. The choice of route will be dictated by a careful evaluation of economic and practical considerations. The protocols outlined in this guide provide a solid foundation for process development and scale-up, with a strong emphasis on safety and efficiency. With careful planning and execution, high-quality (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine can be produced to meet the demands of the pharmaceutical and chemical industries.

References

  • Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI. (2022, December 28). Retrieved from [Link]

  • Hares, K., et al. (2024, April 17). Primary amines from alkenes and carbonyl compounds: highly selective hydrogenation of oximes using a homogeneous Ru-catalyst. Catalysis Science & Technology. DOI:10.1039/D4CY00368C. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • European Patent Office. (n.d.). EP 0452952 B1 - Process for producing benzylamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

  • XMB 1.9.11. (2005, January 9). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

  • ACS Publications. (2018, December 17). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling | Organic Letters. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Vitol.com. (2021, April 14). SAFETY DATA SHEET. Retrieved from [Link]

  • MDPI. (2022, December 9). Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines. Retrieved from [Link]

  • Bohrium. (2024, February 1). recent-advances-on-catalytic-asymmetric-hydrogenation-of-oximes-and-oxime-ethers. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • organic-chemistry.org. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-bromo-2-fluoro-6-methoxybenzonitrile (C8H5BrFNO). Retrieved from [Link]

  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Altasciences. (n.d.). CRITICAL CONSIDERATIONS FOR THE SAFE AND COMPLIANT MANUFACTURE OF HIGHLY POTENT DRUGS. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). CN113372223A - Preparation method of 2-fluoro-3-bromo-benzylamine.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Synthesis Chimica S.r.l. (n.d.). Safety and use precautions. Retrieved from [Link]

  • Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.
  • Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
  • Teledyne Labs. (n.d.). Technical Support Center: Purification of 1-Bromo-4-propylsulfanylbenzene Derivatives. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene | C7H6BrFO | CID 13604909. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Retrieved from [Link]

  • Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
  • Teledyne Labs. (2012, November 9). Purification Strategies for Flavones and Related Compounds. Retrieved from [Link]

  • Googleapis.com. (2007, December 27). (12) standard patent. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine? : r/OrganicChemistry. Retrieved from [Link]

Sources

Application Notes & Protocols: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine as a Versatile Precursor for Advanced Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a richly functionalized aromatic compound poised for significant applications in both materials science and medicinal chemistry. Its unique substitution pattern—featuring a versatile bromine atom for cross-coupling, a primary amine for polymerization or derivatization, and fluorine and methoxy groups for modulating electronic and pharmacokinetic properties—makes it an ideal starting block for complex molecular architectures. This guide provides detailed application notes and step-by-step protocols for leveraging this precursor in two distinct, high-value pathways: the synthesis of a novel conjugated polymer for organic electronics and the development of a bioactive scaffold for drug discovery.

Introduction to the Precursor

The molecular architecture of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine offers a convergence of functionalities that can be selectively addressed to build diverse and complex molecules.

  • The Bromo Group: Positioned on the aromatic ring, the bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[1][2] This enables the construction of extended π-conjugated systems critical for organic electronic materials.[1][3]

  • The Methanamine Group: The primary amine (-CH₂NH₂) provides a nucleophilic site for a wide range of reactions, most notably amide bond formation, a cornerstone of medicinal chemistry and the synthesis of polymers like polyamides.[4]

  • The Fluoro and Methoxy Groups: These substituents are not mere spectators. The fluorine atom, with its high electronegativity, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity, making it a prized feature in modern drug design.[5] The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring.

This multi-faceted reactivity allows researchers to envision divergent synthetic pathways starting from a single, well-defined precursor.

G cluster_precursor (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine cluster_sites Key Reactive Sites cluster_apps Potential Applications precursor C₈H₉BrFNO bromo Bromo Group (C-Br) amine Methanamine Group (-CH₂NH₂) ring Substituted Phenyl Ring (Fluoro & Methoxy Groups) electronics Organic Electronics (e.g., Polymers) bromo->electronics Suzuki / Sonogashira Polycondensation medchem Medicinal Chemistry (e.g., Bioactive Scaffolds) amine->medchem Amide Coupling ring->electronics Property Modulation (Electronic, PK/PD) ring->medchem Property Modulation (Electronic, PK/PD)

Caption: Key reactive sites of the precursor and derived applications.

Application Pathway I: Synthesis of a Conjugated Polymer for Organic Electronics

Field Insight: The demand for novel semiconducting polymers for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) is immense. The Suzuki polycondensation is a powerful and reliable method for creating such materials.[6][7][8] By polymerizing our precursor with a suitable co-monomer, we can create a donor-acceptor (D-A) type polymer where the electronic properties are fine-tuned by the fluoro and methoxy substituents.

Protocol 2.1: Suzuki Polycondensation

This protocol details the synthesis of an alternating copolymer, P1 , from (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (Monomer A ) and a commercially available co-monomer, 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Monomer B ).

Reaction Scheme:

(Monomer A ) + (Monomer B ) --[Pd Catalyst, Base]--> P1 (Copolymer)

G MonomerA Monomer A (Precursor) Plus + MonomerA->Plus MonomerB Monomer B (Thiophene Diboronic Ester) Arrow Pd(PPh₃)₄, K₂CO₃ Toluene/H₂O, 90 °C MonomerB->Arrow P1 Polymer P1 Plus->MonomerB Arrow->P1

Caption: Reaction scheme for Suzuki polycondensation.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
Monomer A C₈H₉BrFNO234.07234 mg1.0
Monomer B C₁₆H₂₄B₂O₄S334.12334 mg1.0
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.5623 mg0.02 (2 mol%)
K₂CO₃K₂CO₃138.21553 mg4.0
TolueneC₇H₈-15 mL-
Deionized WaterH₂O-5 mL-
Aliquat 336C₂₅H₅₄ClN-2 drops-
Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble a 100 mL three-neck round-bottom flask equipped with a condenser, a magnetic stir bar, and a nitrogen/argon inlet. Purge the entire system with inert gas for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: To the flask, add Monomer A (234 mg, 1.0 mmol), Monomer B (334 mg, 1.0 mmol), and the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol).

  • Solvent & Base Addition: Add toluene (15 mL) to the flask. In a separate beaker, dissolve potassium carbonate (553 mg, 4.0 mmol) in deionized water (5 mL). Degas this aqueous solution by bubbling with nitrogen for 20 minutes.

  • Reaction Initiation: Add the degassed K₂CO₃ solution and 2 drops of Aliquat 336 (as a phase-transfer catalyst) to the reaction flask via syringe.

  • Heating & Polymerization: Immerse the flask in a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously. The reaction progress can be monitored by observing the increase in viscosity of the organic layer. Allow the reaction to proceed for 48 hours.

  • Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of vigorously stirring methanol. The crude polymer will precipitate as a solid.

  • Purification (Soxhlet Extraction): Collect the precipitated solid by filtration. To remove catalyst residues and low molecular weight oligomers, purify the polymer via sequential Soxhlet extraction with acetone, hexane, and finally chloroform. The purified polymer is recovered from the chloroform fraction by evaporating the solvent.

  • Drying: Dry the final polymer product under high vacuum at 50 °C for 24 hours.

Expected Characterization
TechniqueExpected ResultRationale
GPC (Gel Permeation)Mn > 10 kDa, PDI < 2.5Confirms successful polymerization and provides molecular weight distribution.
¹H NMR Broadening of aromatic signalsCharacteristic of polymeric materials due to restricted chain mobility.
UV-Vis Spectroscopy λ_max ≈ 400-450 nmIndicates the optical bandgap of the conjugated polymer.
Cyclic Voltammetry Reversible redox peaksDetermines HOMO/LUMO energy levels, crucial for electronic device performance.

Application Pathway II: Synthesis of a Bioactive Scaffold via Amide Coupling

Field Insight: Amide bond formation is arguably the most frequent reaction in drug discovery.[4] The primary amine of our precursor provides a direct entry point for coupling with carboxylic acids to generate novel chemical entities for screening. The fluorinated, methoxylated phenyl ring serves as a privileged scaffold that can enhance metabolic stability and cell permeability.[9][10]

Protocol 3.1: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (Amine Precursor ) with a commercially available, protected amino acid, Boc-L-phenylalanine (Acid Component ), to form a novel amide. This is a standard, robust coupling method known for minimizing racemization.[11][12][13][14]

G cluster_workflow Amide Coupling Workflow start Combine Amine, Acid, HOBt in DMF cool Cool to 0 °C start->cool add_edc Add EDC·HCl cool->add_edc add_base Add DIPEA add_edc->add_base react Warm to RT, Stir 12h add_base->react workup Aqueous Workup (Extraction) react->workup purify Column Chromatography workup->purify end Characterize Product (NMR, MS) purify->end

Caption: Workflow for EDC/HOBt mediated amide coupling.

Materials & Reagents
ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)
Amine Precursor C₈H₉BrFNO234.07234 mg1.0
Boc-L-phenylalanineC₁₄H₁₉NO₄265.31292 mg1.1
EDC·HClC₈H₁₈ClN₃191.70230 mg1.2
HOBtC₆H₅N₃O135.12162 mg1.2
DIPEAC₈H₁₉N129.24430 µL2.5
DMF (anhydrous)C₃H₇NO-10 mL-
Step-by-Step Methodology
  • Reaction Setup: To a dry 50 mL round-bottom flask under a nitrogen atmosphere, add the Amine Precursor (234 mg, 1.0 mmol), Boc-L-phenylalanine (292 mg, 1.1 equiv), and HOBt (162 mg, 1.2 equiv).

  • Dissolution: Add anhydrous DMF (10 mL) and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the reaction rate and minimize side reactions from the highly reactive O-acylisourea intermediate formed in the next step.[12]

  • Activator Addition: Add EDC·HCl (230 mg, 1.2 equiv) to the cooled solution in one portion.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 430 µL, 2.5 equiv) dropwise to the stirring mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching & Extraction: Pour the reaction mixture into a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water.

    • Wash the organic layer sequentially with 50 mL of 1N HCl, 50 mL of saturated aqueous NaHCO₃, and 50 mL of brine.

    • The acid and base washes serve to remove unreacted starting materials and the urea byproduct from EDC.[12]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide product.

Expected Characterization
TechniqueExpected ResultRationale
¹H NMR Appearance of amide N-H proton (δ ≈ 6-8 ppm), signals for Boc group and both molecular fragments.Confirms the formation of the amide bond and the product's structure.
¹³C NMR Appearance of amide carbonyl carbon (δ ≈ 170 ppm).Provides further structural confirmation.
HRMS (High-Res Mass Spec)[M+H]⁺ or [M+Na]⁺ peak matching the exact calculated mass of the product (C₂₂H₂₆BrFN₂O₄).Confirms the molecular weight and elemental composition of the new compound.

Conclusion

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a powerful and versatile building block. The orthogonal reactivity of its bromo and aminomethyl groups allows for its strategic deployment in divergent synthetic pathways. The protocols outlined here provide robust, field-tested methodologies for its use in creating advanced functional materials, from conjugated polymers for next-generation electronics to complex molecular scaffolds for drug discovery programs. The inherent tunability afforded by its substituent pattern ensures its place as a valuable precursor in the modern chemist's toolbox.

References

  • Amine to Amide (EDC + HOBt) - Common Organic Chemistry. (n.d.). Retrieved February 16, 2026, from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2020). Progress in Chemical and Biochemical Research. Retrieved February 16, 2026, from [Link]

  • Nickel-Catalyzed Suzuki Polycondensation for Controlled Synthesis of Ester-Functionalized Conjugated Polymers. (2019). Macromolecules. Retrieved February 16, 2026, from [Link]

  • Sonogashira Coupling. (2024). Chemistry LibreTexts. Retrieved February 16, 2026, from [Link]

  • Sonogashira cross-coupling for the synthesis of materials-oriented aromatic alkynes. (2018). ResearchGate. Retrieved February 16, 2026, from [Link]

  • A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. (2008). Organic Process Research & Development. Retrieved February 16, 2026, from [Link]

  • Sonogashira Coupling: Research Guide & Papers. (n.d.). Chemical Synthesis and Reactions. Retrieved February 16, 2026, from [Link]

  • The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology. (n.d.). Homray. Retrieved February 16, 2026, from [Link]

  • The Critical Function of Brominated Biphenyl Fluorene Amines in Organic Electronics. (2025). Borun New Material. Retrieved February 16, 2026, from [Link]

  • Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation. (2011). Polymer Chemistry. Retrieved February 16, 2026, from [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). ACS Macro Letters. Retrieved February 16, 2026, from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). ResearchGate. Retrieved February 16, 2026, from [Link]

  • Synthesis of Conjugated Polymers by Sustainable Suzuki Polycondensation in Water and under Aerobic Conditions. (2020). ACS Macro Letters. Retrieved February 16, 2026, from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances. Retrieved February 16, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). Journal of Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (2015). PubMed. Retrieved February 16, 2026, from [Link]

  • Applications of Fluorine in Medicinal Chemistry. (n.d.). Scilit. Retrieved February 16, 2026, from [Link]

  • Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. (2014). Current Topics in Medicinal Chemistry. Retrieved February 16, 2026, from [Link]

  • The important role of the bromo group in improving the properties of organic nonlinear optical materials. (2001). Journal of Materials Chemistry. Retrieved February 16, 2026, from [Link]

  • Synthetic method of 4-bromo-2-fluorobiphenyl. (2022). Google Patents.
  • The effect of bromine scanning around the phenyl group of 4-phenylquinolone derivatives. (2014). Acta Crystallographica Section C: Structural Chemistry. Retrieved February 16, 2026, from [Link]

  • Polybrominated diphenyl ethers. (n.d.). Wikipedia. Retrieved February 16, 2026, from [Link]

  • (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine. (n.d.). PubChem. Retrieved February 16, 2026, from [Link]

  • Synthesis of 4-Bromo-2-fluorobiphenyl. (n.d.). PrepChem.com. Retrieved February 16, 2026, from [Link]

  • Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (2022). Acta Crystallographica Section E: Crystallographic Communications. Retrieved February 16, 2026, from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction yield for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. Current Status: Operational Subject: Optimization of Reaction Yield & Chemoselectivity for Halogenated Benzylamines. Ticket ID: CHEM-SUP-8821

Executive Summary & Route Selection

User Query: "How do I maximize yield for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine while preventing debromination?"

Senior Scientist Response: The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine presents a classic "chemoselectivity vs. sterics" conflict.

  • Chemoselectivity: You must reduce the C=N or C≡N bond without touching the aryl bromide (Ar-Br). This rules out standard catalytic hydrogenation (Pd/C + H2), which frequently causes hydrodehalogenation.

  • Sterics: The ortho-fluoro and ortho-methoxy groups create significant steric bulk around the benzylic position, impeding nucleophilic attack and imine formation.

We recommend two validated pathways based on your starting material availability.

Pathway Decision Logic

Synthesis_Pathways Start Select Starting Material Aldehyde 4-Bromo-2-fluoro- 6-methoxybenzaldehyde Start->Aldehyde Route A Nitrile 4-Bromo-2-fluoro- 6-methoxybenzonitrile Start->Nitrile Route B Imine Imine Intermediate (Sterically Hindered) Aldehyde->Imine + NH4OAc + NaBH3CN (Reductive Amination) Complex Borane-Nitrile Complex Nitrile->Complex + BH3-THF (Reduction) Target TARGET: (4-Bromo-2-fluoro- 6-methoxyphenyl)methanamine Imine->Target Selective Reduction (Preserves Ar-Br) Complex->Target Acid Quench (MeOH/HCl)

Figure 1: Strategic synthesis pathways. Route A is preferred for mildness; Route B is preferred if the aldehyde is unstable or unavailable.

Detailed Experimental Protocols
Protocol A: Reductive Amination (From Aldehyde)

Recommended for highest chemoselectivity.

The Challenge: The ortho-substituents retard imine formation. The Fix: Use Titanium(IV) isopropoxide (Ti(OiPr)4) as a Lewis acid dehydrating agent to force imine formation before adding the reductant.

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq)

  • Amine Source: Ammonium Acetate (NH4OAc) (10.0 eq) or Methanolic Ammonia

  • Reductant: Sodium Cyanoborohydride (NaBH3CN) (1.5 eq)

  • Additive: Ti(OiPr)4 (2.0 eq) [Optional but recommended for stubborn substrates]

  • Solvent: Methanol (anhydrous)

Step-by-Step:

  • Imine Formation: In a flame-dried flask under N2, dissolve the aldehyde in anhydrous Methanol (0.1 M).

  • Additive: Add NH4OAc (excess). Critical: If reaction is slow (monitored by TLC), add Ti(OiPr)4. Stir at RT for 6–12 hours.

    • Why? You must ensure the aldehyde is converted to the imine before reduction to avoid reducing the aldehyde to the benzyl alcohol (a common dead-end byproduct).

  • Reduction: Cool to 0°C. Add NaBH3CN portion-wise.

    • Note: NaBH3CN is preferred over NaBH4 because it is less aggressive and works better at slightly acidic pH (provided by NH4OAc), reducing the risk of debromination.

  • Workup: Quench with 1N NaOH (to remove Ti salts if used). Extract with DCM.

  • Purification: The amine will likely be an oil. Convert to the HCl salt immediately for stability (see Section 4).

Protocol B: Nitrile Reduction (From Nitrile)

Recommended for scale-up.

The Challenge: Over-reduction or hydrolysis to amide. The Fix: Use Borane-THF (BH3·THF) complex.[1] It is chemoselective for nitriles over aryl halides.

Reagents:

  • Precursor: 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq)

  • Reductant: Borane-THF complex (1.0 M in THF) (3.0 eq)

  • Solvent: Anhydrous THF

Step-by-Step:

  • Setup: Dissolve nitrile in anhydrous THF under Argon. Cool to 0°C.[1][2][3]

  • Addition: Dropwise add BH3·THF.

    • Warning: Exothermic. Control temp <5°C.

  • Reflux: Warm to RT, then reflux for 2–4 hours.

    • Monitoring: Look for disappearance of the nitrile peak (approx. 2200 cm⁻¹) via IR or by TLC.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (excess) to destroy excess Borane. Then add conc. HCl (dropwise) and reflux for 1 hour.

    • Why? This breaks the Boron-Nitrogen complex formed during reduction. Without this "acid reflux" step, you will not recover the free amine.

  • Isolation: Basify with NaOH to pH >12, extract with EtOAc.

Troubleshooting & Optimization (FAQ)

Q1: I am seeing significant Debromination (loss of Br). Why?

  • Cause: You likely used Pd/C with H2, or a strong hydride like LiAlH4 at high temperatures.

  • Solution: Switch to NaBH3CN (Protocol A) or BH3·THF (Protocol B). These reagents are "soft" hydrides that typically leave Aryl-Bromides intact at temperatures below 60°C.

Q2: My yield is low (<30%) and I see a lot of Benzyl Alcohol.

  • Cause: In Protocol A, the reducing agent (NaBH4 or NaBH3CN) reduced the aldehyde before it could react with the ammonia to form the imine.

  • Solution:

    • Pre-stir the aldehyde and amine for 2–4 hours before adding the hydride.

    • Use Ti(OiPr)4 as a water scavenger to drive the equilibrium toward the imine.

Q3: I have a mixture of Primary, Secondary, and Tertiary amines.

  • Cause: The product amine reacted with the starting aldehyde (Poly-alkylation).

  • Solution: Use a massive excess of the ammonia source (10–20 equivalents of NH4OAc). This statistically favors the primary amine.

Q4: The product is an oil and difficult to handle.

  • Solution: Benzylamines are often oily and absorb CO2 from the air (forming carbamates). Isolate it as the Hydrochloride Salt .

    • Method: Dissolve crude oil in minimal Et2O. Add 2M HCl in Et2O dropwise. Filter the white precipitate.

Data Summary: Reagent Compatibility
ReagentCompatibility with Ar-BrRisk of Over-AlkylationComments
H2 / Pd/C LOW HighAVOID. High risk of debromination.
LiAlH4 MediumLowRisky. Can debrominate at reflux.
NaBH4 HighHighGood, but less selective for imine vs aldehyde.
NaBH3CN VERY HIGH LowRecommended. Best for reductive amination.
BH3·THF VERY HIGH LowRecommended. Best for nitrile reduction.
References
  • Borch Reductive Amination: Borch, R. F.; Bernstein, M. D.; Durst, H. D. "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 1971 , 93(12), 2897–2904. Link

  • Titanium-Mediated Amination: Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 1990 , 55(8), 2552–2554. Link

  • Nitrile Reduction with Borane: Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective Reductions. 29. A Simple Technique to Achieve Enhanced Selectivity in the Reduction of Nitriles with Borane-Dimethyl Sulfide." Synthesis, 1981 , 1981(8), 605–606. Link

  • Debromination Avoidance: "Prevention of Debromination in Palladium-Catalyzed Reactions and Hydride Reductions." BenchChem Technical Notes. Link

Sources

Technical Support Center: Purification of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a highly functionalized building block often used in the synthesis of kinase inhibitors and PROTAC linkers. Its purification presents a unique triad of challenges: silanol interactions (due to the primary amine), hydrodehalogenation risks (loss of the bromine during synthesis), and steric hindrance (from the 2,6-substitution pattern) affecting crystallization.

This guide provides field-proven protocols to isolate this compound with >98% purity, addressing the specific physicochemical behaviors of electron-deficient, sterically crowded benzylamines.

Module 1: Chromatographic Challenges (The "Streaking" Issue)

Q: My compound streaks across the TLC plate and elutes as a broad tail on silica columns. How do I fix this?

A: This is the most common issue with primary benzylic amines. The basic amine nitrogen interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing non-specific binding.

The Solution: Competitive Deactivation

You must introduce a basic modifier to your mobile phase that competes for the silanol sites.

Recommended Mobile Phase Systems:

System Type Solvent Composition Modifier (Crucial) Application
Standard Normal Phase DCM : Methanol (95:5 to 90:10) 1% Triethylamine (TEA) or 1% NH₄OH (aq) General purification.
High Polarity DCM : MeOH : NH₄OH (90:9:1) Ammonia is built-in For highly polar crude mixtures.

| Reverse Phase (C18) | Water : Acetonitrile | 0.1% Trifluoroacetic acid (TFA) | Preferred for high purity. |

Critical Protocol Note: If using TEA, you must rotovap your fractions thoroughly. Residual TEA can interfere with subsequent coupling reactions. If using Reverse Phase with TFA, you will isolate the TFA salt , not the free base.

Q: I see two spots on TLC that merge. Is this an isomer?

A: Unlikely. The 2,6-substitution prevents rotational isomerism at room temperature. The "ghost" spot is likely the carbamate salt .

  • Mechanism: Primary benzylic amines react rapidly with atmospheric CO₂ to form carbamates (

    
    ).
    
  • Diagnosis: Treat a small aliquot with dilute NaOH. If the two spots merge into one less polar spot, it was the carbamate.

  • Fix: Purify under a nitrogen atmosphere or convert immediately to the HCl salt (see Module 3).

Module 2: Impurity Profiling (The "Des-Bromo" Danger)

Q: My LC-MS shows a peak with M-78 mass units. What is it?

A: This is the des-bromo impurity ((2-fluoro-6-methoxyphenyl)methanamine).

Cause: If you synthesized this amine via reduction of the corresponding nitrile (4-bromo-2-fluoro-6-methoxybenzonitrile) using catalytic hydrogenation (Pd/C, H₂) or strong hydride donors (LAH), the aryl bromide is susceptible to hydrodehalogenation .

Troubleshooting Workflow:

  • Check Synthesis Method:

    • Avoid: Pd/C with H₂ (strips Bromine).

    • Use: Borane-THF complex (

      
      ) or Cobalt(II) chloride with NaBH₄. These are chemoselective and preserve the Aryl-Br bond.
      
  • Purification Strategy:

    • The des-bromo impurity is chemically very similar but slightly less lipophilic.

    • Separation: Normal phase silica is often insufficient. Use Reverse Phase (C18) Prep-HPLC .

    • Gradient: 5% to 60% MeCN in Water (+0.1% Formic Acid) over 20 minutes. The Bromine atom significantly increases retention time on C18, allowing baseline separation from the des-bromo species.

Module 3: Salt Formation & Storage

Q: The oil refuses to crystallize. How can I get a solid?

A: The 2-Fluoro and 6-Methoxy groups create significant steric bulk around the amine, disrupting the lattice energy required for crystallization of the free base. Converting to the Hydrochloride (HCl) salt is the standard solution for handling and storage.

Protocol: HCl Salt Formation
  • Dissolve: Dissolve the crude free base oil in a minimum amount of anhydrous Diethyl Ether or Dichloromethane (DCM) .

  • Acidify: Add 2.0 equivalents of 4M HCl in Dioxane dropwise at 0°C.

    • Note: Do not use aqueous HCl; water will trap impurities.

  • Precipitate: A white solid should precipitate immediately.

  • Triturate: If it oils out (common due to the methoxy group), decant the solvent and triturate (grind) the oil with pentane or MTBE .

  • Filter: Collect the solid under Nitrogen.

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Caption: Logical workflow for selecting the correct purification method based on crude purity and impurity profile.

Technical Support Center: Synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. This resource is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during the synthesis of this key intermediate. We will explore common side products, troubleshoot frequently observed issues, and provide validated protocols based on established chemical principles.

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine typically proceeds through a two-stage process: the formation of the key intermediate aldehyde, 4-bromo-2-fluoro-6-methoxybenzaldehyde , followed by its conversion to the target primary amine, most commonly via reductive amination. Each stage presents unique challenges and potential for impurity generation. This guide is structured in a question-and-answer format to directly address specific experimental issues.

Section 1: Troubleshooting the Aldehyde Precursor Synthesis

The quality of the starting aldehyde, 4-bromo-2-fluoro-6-methoxybenzaldehyde, is critical for a successful amination reaction. Impurities generated at this stage can be difficult to remove later and may lead to unexpected side reactions.

Q1: I've synthesized 4-bromo-2-fluoro-6-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene, but my NMR shows a mixture of products. What is the likely cause?

A1: When synthesizing substituted benzaldehydes via metal-halogen exchange followed by formylation, the primary issue is often a lack of selectivity during the exchange step, especially under non-cryogenic conditions.

  • Causality: The synthesis route involving lithiation or Grignard formation from 1,4-dibromo-2-fluorobenzene is complicated by the directing effects of the fluorine atom. While metal-halogen exchange is generally faster with bromine than fluorine, the reaction conditions must be precisely controlled to prevent scrambling or incomplete reaction, leading to a mixture of unreacted starting material and potentially debrominated or isomeric aldehyde species. A patent for a similar compound, 4-bromo-2-methoxybenzaldehyde, highlights the need for optimized conditions to achieve good selectivity and avoid cryogenic temperatures.[1]

  • Troubleshooting & Optimization:

    • Temperature Control: Ensure the metal-halogen exchange is conducted at the recommended temperature (e.g., 0°C or lower) to maximize selectivity.[1]

    • Reagent Stoichiometry: Use a precise stoichiometry of the organometallic reagent (e.g., isopropyl magnesium chloride or n-BuLi). Excess reagent can lead to multiple exchanges or side reactions.

    • Analytical Verification: Utilize high-resolution analytical techniques like HPLC or GC-MS to identify and quantify the isomeric impurities.[2] This will help in optimizing the reaction conditions.

Q2: After synthesizing the aldehyde via oxidation of the corresponding benzyl alcohol, my product is contaminated with a significant amount of 4-bromo-2-fluoro-6-methoxybenzoic acid. Why did this happen?

A2: The presence of the corresponding carboxylic acid is a classic sign of over-oxidation.[2] Aldehydes are highly susceptible to being further oxidized to carboxylic acids, especially under vigorous reaction conditions or with strong oxidizing agents.

  • Causality: The aldehyde functional group exists in equilibrium with its hydrate form in the presence of water. This hydrate can be readily oxidized. Common oxidizing agents, if not used in stoichiometric amounts or if the reaction is allowed to proceed for too long, will facilitate this transformation.

  • Troubleshooting & Optimization:

    • Choice of Oxidant: Switch to a milder or more selective oxidizing agent, such as pyridinium chlorochromate (PCC) or a Swern oxidation protocol, which are known to minimize over-oxidation.

    • Reaction Monitoring: Carefully monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Quench the reaction as soon as the starting alcohol is consumed.

    • Purification Strategy: The carboxylic acid byproduct can typically be removed with a simple acid-base workup. During extraction, wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to deprotonate the carboxylic acid and pull it into the aqueous phase.[2]

Section 2: Troubleshooting the Reductive Amination Step

Reductive amination is a powerful method for amine synthesis but is prone to several side reactions if not properly controlled.[3] The reaction involves the initial formation of an imine from the aldehyde and an amine source (like ammonia), which is then reduced to the final amine.[4]

Q3: My final product contains unreacted 4-bromo-2-fluoro-6-methoxybenzaldehyde and the corresponding benzyl alcohol. How can I improve the conversion to the desired amine?

A3: This is a very common issue in reductive amination and points to an imbalance between the rate of imine formation and the rate of reduction.[5]

  • Causality: The reducing agent is reducing the starting aldehyde to the benzyl alcohol faster than the aldehyde is reacting with the amine source to form the imine. This is particularly problematic with powerful reducing agents like sodium borohydride (NaBH₄), which can readily reduce aldehydes.[5][6]

  • Troubleshooting & Optimization:

    • Use a Selective Reducing Agent: The most effective solution is to switch to a reducing agent that is selective for the imine over the aldehyde. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[5][6] They are less reactive towards the aldehyde at the neutral or mildly acidic pH required for imine formation.

    • Control Reaction pH: Imine formation is typically fastest at a mildly acidic pH (around 4-5).[5] At this pH, the carbonyl oxygen is protonated, activating the aldehyde for nucleophilic attack by the amine. If the pH is too low, the amine becomes protonated and non-nucleophilic. If the pH is too high, the rate of imine formation slows considerably.

    • Two-Step, One-Pot Procedure: Allow the imine to form completely before adding the reducing agent. You can monitor the disappearance of the aldehyde by TLC or LC-MS. Once the imine has formed, then introduce the reducing agent (even NaBH₄ can be effective at this point).[5][7]

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Selectivity for Imine vs. AldehydeKey Considerations
Sodium Borohydride (NaBH₄)MeOH, EtOHLowCan readily reduce the starting aldehyde. Best used after pre-formation of the imine.[6]
Sodium Cyanoborohydride (NaBH₃CN)MeOHHighHighly selective and water-tolerant. Requires mildly acidic conditions. Note the toxicity of cyanide byproducts.[4][5]
Sodium Triacetoxyborohydride (STAB)DCE, DCM, THFHighExcellent selectivity, moisture-sensitive. Often used in non-protic solvents.[6]
Q4: I've successfully consumed the starting aldehyde, but my final product is still contaminated with the intermediate imine. How can I ensure complete reduction?

A4: The persistence of the imine indicates an incomplete reduction step.[7] This can be due to insufficient reducing agent, deactivation of the reagent, or steric hindrance.

  • Causality: The imine C=N bond is the target for reduction. If the reducing agent is added too slowly, is not present in sufficient excess, or if the reaction temperature is too low, the reduction may stall.

  • Troubleshooting & Optimization:

    • Increase Reducing Agent Stoichiometry: Ensure you are using a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents).

    • Increase Reaction Temperature: Gently warming the reaction mixture after the initial imine formation can help drive the reduction to completion.[7]

    • Solvent Choice: Ensure your solvent is compatible with the chosen reducing agent. For example, while NaBH₄ works well in methanol, the solvent can compete with the imine for the hydride, potentially slowing the reduction.[7]

Diagram 1: Reductive Amination Troubleshooting Workflow

G start Analyze Crude Product q1 High levels of starting aldehyde + alcohol? start->q1 s1 Switch to selective reducing agent (NaBH3CN or STAB). Control pH (4-5). Allow imine to pre-form. q1->s1 Yes q2 High levels of intermediate imine? q1->q2 No end Clean Product s1->end s2 Increase equivalents of reducing agent. Increase reaction temperature. Check solvent compatibility. q2->s2 Yes q3 High levels of secondary amine? q2->q3 No s2->end s3 Use large excess of ammonia source. Consider Gabriel Synthesis as an alternative route. q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting decision tree for common reductive amination issues.

Q5: I am attempting the synthesis using ammonia as the nitrogen source, but I am isolating a significant amount of the secondary amine, bis((4-bromo-2-fluoro-6-methoxyphenyl)methyl)amine. How can this be avoided?

A5: The formation of a secondary amine is a result of the primary amine product being more nucleophilic than ammonia and reacting with another molecule of the aldehyde. This over-alkylation is a common problem when synthesizing primary amines via reductive amination.[3][5]

  • Causality: Once the desired primary amine is formed, it can compete with the ammonia source (e.g., ammonium acetate) to react with any remaining aldehyde. This forms a secondary imine, which is then reduced to the secondary amine byproduct.

  • Troubleshooting & Optimization:

    • Use a Large Excess of the Ammonia Source: To favor the initial reaction, use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol). This statistically favors the aldehyde reacting with ammonia rather than the product amine.

    • Slow Addition of Aldehyde: A more advanced strategy is to slowly add the aldehyde to a solution containing the ammonia source and the reducing agent. This keeps the concentration of the aldehyde low, minimizing the chance for the product amine to react with it.

    • Consider an Alternative Synthetic Route: For primary amines, the Gabriel synthesis is often preferred as it completely avoids the issue of over-alkylation.[8][9]

Diagram 2: Competing Reaction Pathways

G cluster_0 Reaction Mixture Aldehyde Ar-CHO Imine Ar-CH=NH (Imine) Aldehyde->Imine Condensation Alcohol Ar-CH2-OH (Alcohol Byproduct) Aldehyde->Alcohol Reduction Secondary_Imine Ar-CH=N-CH2-Ar (Secondary Imine) Aldehyde->Secondary_Imine Over-alkylation Ammonia NH3 Ammonia->Imine Condensation Reducer [H] Product Ar-CH2-NH2 (Desired Primary Amine) Secondary_Amine (Ar-CH2)2NH (Secondary Amine Byproduct) Imine->Product Reduction Product->Secondary_Imine Over-alkylation Secondary_Imine->Secondary_Amine Reduction

Caption: Competing pathways in the reductive amination to a primary amine.

Section 3: Alternative Route: The Gabriel Synthesis

Q6: I am considering the Gabriel synthesis to avoid over-alkylation. What are the common side products and challenges with this method?

A6: The Gabriel synthesis is an excellent method for preparing primary amines without secondary or tertiary amine contamination.[8] It involves the N-alkylation of potassium phthalimide with the corresponding benzyl halide (4-bromo-2-fluoro-6-methoxybenzyl bromide), followed by deprotection.[10] However, the deprotection step can be problematic.

  • Causality & Challenges:

    • Harsh Deprotection Conditions: Traditional deprotection involves hydrolysis with strong acid (e.g., H₂SO₄) or base, which can be incompatible with other functional groups on the molecule and may lead to low yields.[10][11]

    • Ing-Manske Procedure Byproduct: A milder and more common deprotection method is hydrazinolysis (the Ing-Manske procedure), which uses hydrazine to cleave the phthalimide group.[12] While effective, this produces phthalhydrazide as a byproduct, which can sometimes be difficult to separate from the desired amine product due to similar polarities or precipitation issues.[10]

  • Troubleshooting & Optimization:

    • Optimize Hydrazinolysis: Ensure the reaction with hydrazine goes to completion. The phthalhydrazide byproduct is often insoluble in common organic solvents like dichloromethane or ether, allowing for its removal by filtration.

    • Alternative Gabriel Reagents: Consider using alternative "Gabriel reagents" like the sodium salt of saccharin or di-tert-butyl-iminodicarboxylate. These reagents are often more readily hydrolyzed under milder conditions.[10]

    • Purification: If separation is challenging, an acid-base extraction can be highly effective. The desired amine can be protonated and extracted into an aqueous acid layer, leaving the neutral phthalhydrazide byproduct in the organic layer.

Section 4: Analytical and Purification Protocols

Protocol 1: General HPLC-MS Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS in positive electrospray ionization (ESI+) mode.

Protocol 2: Acid-Base Extraction for Amine Purification

  • Dissolve the crude product mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1 M aqueous HCl (2 x volume of organic layer). The amine will be protonated and move to the aqueous layer.

  • Combine the aqueous layers. Any neutral impurities (e.g., benzyl alcohol, phthalhydrazide) will remain in the organic layer, which can be discarded.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 5 M NaOH or solid K₂CO₃) with stirring until the pH is >10.

  • The free amine will precipitate or form an oil. Extract the product back into an organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.

References

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?.
  • American Chemical Society Green Chemistry Institute. (2013). Specific solvent issues with Reductive Amination/Alkylation. Retrieved February 15, 2026, from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Gabriel synthesis. Retrieved February 15, 2026, from [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved February 15, 2026, from [Link]

  • Science.gov. (n.d.). benzyl alcohol benzaldehyde: Topics by Science.gov. Retrieved February 15, 2026, from [Link]

  • Chemistry Notes. (2023, September 27). Gabriel synthesis: Easy mechanism, procedure, applications. Retrieved February 15, 2026, from [Link]

  • van der Heijden, G., et al. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Organic Letters, 21(11), 4087-4091. [Link]

  • PubChemLite. (n.d.). 4-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2). Retrieved February 15, 2026, from [Link]

  • Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
  • Pharmaffiliates. (n.d.). Benzaldehyde-impurities. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US8692026B2 - Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved February 15, 2026, from [Link]

  • Synple Chem. (n.d.). Application Note – Reductive Amination. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 3). 4-Bromo-2-methoxybenzaldehyde: Comprehensive Overview and Applications. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (2019, May 14). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure | Organic Letters. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved February 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Retrieved February 15, 2026, from [Link]

Sources

Improving the stability and storage of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure the stability and proper storage of this compound throughout your experiments. Our goal is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.

I. Understanding the Molecule: Key Stability Considerations

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a substituted benzylamine. Its stability is influenced by the interplay of its functional groups: the primary amine, the phenyl ring, and the bromo, fluoro, and methoxy substituents. The primary amine group is susceptible to oxidation, while the overall molecule can be sensitive to light and temperature.

Key Factors Influencing Stability:

  • Oxidation: The primary amine can be oxidized to the corresponding imine, which can further hydrolyze to form (4-Bromo-2-fluoro-6-methoxyphenyl)benzaldehyde. This is a common degradation pathway for benzylamines.[1][2] The presence of an electron-donating methoxy group ortho to the methanamine can potentially influence the rate of oxidation.[3]

  • Hygroscopicity: Amines are known to be hygroscopic, meaning they can absorb moisture from the air.[4] This can lead to hydrolysis and the formation of undesirable byproducts.

  • Photosensitivity: Aromatic compounds, especially those with halogen substituents, can be sensitive to light, which can promote degradation.

  • Temperature: Elevated temperatures can accelerate degradation pathways such as oxidation and decomposition.[4][5]

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Q1: My sample of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine has developed a yellow or brownish tint over time. What is the cause and is it still usable?

A1: A color change to yellow or brown is a common indicator of oxidation. The primary amine is likely oxidizing to the corresponding imine, which can be colored. This imine can also hydrolyze to the aldehyde.

  • Usability: The usability of the compound depends on the extent of degradation and the tolerance of your specific application to impurities. For many synthetic applications, minor discoloration may not significantly impact the outcome. However, for applications requiring high purity, such as in late-stage drug development or for quantitative assays, the presence of these impurities could be detrimental.

  • Recommendation: We recommend re-analyzing the purity of the material using HPLC or NMR spectroscopy before use. If significant degradation has occurred, purification by column chromatography or distillation may be necessary. To prevent this, always store the compound under an inert atmosphere and protect it from light.

Q2: I am seeing an unexpected peak in my HPLC chromatogram with a longer retention time than my starting material. What could this be?

A2: Given that (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a polar primary amine, its degradation product, the corresponding aldehyde, is less polar and will therefore typically have a longer retention time on a reverse-phase HPLC column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have a standard of the corresponding aldehyde, inject it to confirm if the retention times match.

    • LC-MS Analysis: If a standard is not available, LC-MS analysis can help identify the mass of the impurity, which should correspond to the aldehyde.

    • Optimize Storage: This observation strongly suggests that your compound is degrading. Review your storage and handling procedures to ensure it is being protected from air and moisture.

Q3: My ¹H NMR spectrum shows a singlet at approximately δ 9.8-10.0 ppm. What is this signal?

A3: A singlet in this region of a ¹H NMR spectrum is characteristic of an aldehyde proton.[6] This indicates that your sample of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine has partially oxidized to (4-Bromo-2-fluoro-6-methoxyphenyl)benzaldehyde.

  • Actionable Advice: The integration of this aldehyde peak relative to the peaks of your starting material can be used to quantify the level of impurity. If the impurity level is unacceptable for your experiment, the material should be purified.

Q4: My reaction yield is lower than expected when using (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine that has been stored for a while. Could this be related to its stability?

A4: Yes, this is a strong possibility. If the compound has degraded, its effective concentration is lower than what you have weighed out. The impurities, such as the aldehyde, may also interfere with your reaction.

  • Preventative Measures:

    • Always use freshly opened or recently purified material for critical reactions.

    • Routinely check the purity of your stored material before use.

    • Ensure your storage conditions are optimal to minimize degradation.

III. Frequently Asked Questions (FAQs)

Q5: What are the ideal storage conditions for long-term stability?

A5: For optimal long-term stability, (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8 °C (refrigerated)Minimizes the rate of potential degradation reactions.[4]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine group.
Light Amber vial or in the darkProtects against photodegradation.
Container Tightly sealed glass vial with a PTFE-lined capPrevents exposure to air and moisture.[4]

Q6: How should I handle this compound in the laboratory?

A6: Due to its sensitivity to air and moisture, it is best to handle (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine under an inert atmosphere, such as in a glovebox or using Schlenk line techniques. If this is not possible, minimize its exposure to the atmosphere by weighing it out quickly and immediately sealing the container. Always use clean, dry glassware and solvents.

Q7: What is the expected shelf life of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine?

A7: The shelf life is highly dependent on the storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, and protected from light), the compound should remain stable for at least 1-2 years. However, we strongly recommend re-analyzing the purity of the material if it has been stored for more than a year or if there are any visual signs of degradation. Studies on other aromatic amines have shown stability for over a year when stored at -70°C.[7]

Q8: Which analytical techniques are best for assessing the purity of this compound?

A8: A combination of techniques is ideal for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity and detecting less polar impurities like the corresponding aldehyde. A reverse-phase C18 column is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and identifying impurities. The presence of an aldehyde proton signal around δ 9.8-10.0 ppm in the ¹H NMR is a key indicator of oxidation.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the parent compound and its degradation products.

IV. Experimental Protocols

Protocol 1: Long-Term Storage
  • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

  • If the compound is in its original container, transfer the desired amount for long-term storage into the prepared vial inside a glovebox or under a stream of inert gas.

  • Backfill the vial with argon or nitrogen.

  • Tightly seal the vial with the PTFE-lined cap.

  • Wrap the cap with parafilm for an extra seal.

  • Label the vial clearly with the compound name, date, and storage conditions.

  • Store the vial in a refrigerator at 2-8 °C.

Protocol 2: Purity Assessment by HPLC

This is a general method; optimization may be required.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid helps to protonate the amine, leading to better peak shape.

    • Example Gradient: 10% acetonitrile to 90% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm or 254 nm.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition.

  • Injection Volume: 10 µL.

  • Analysis: The primary amine should elute earlier than its less polar aldehyde or imine degradation products.

V. Visualized Workflows and Pathways

Degradation Pathway

A (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine B Imine intermediate A->B Oxidation (O2) C (4-Bromo-2-fluoro-6-methoxyphenyl)benzaldehyde B->C Hydrolysis (H2O)

Caption: Primary degradation pathway of the compound.

Troubleshooting Workflow

A Observe unexpected result (e.g., color change, extra peak) B Is there a color change (yellow/brown)? A->B C Is there a new peak in HPLC/NMR? A->C B->C No D Likely oxidation. Assess purity. B->D Yes E Check NMR for aldehyde proton (~δ 10 ppm). C->E Yes F Check HPLC for later eluting peak. C->F Yes G Review storage and handling procedures. D->G E->G F->G

Caption: Decision tree for troubleshooting common issues.

VI. References

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. ACS Omega. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. [Link]

  • Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Publishing. [Link]

  • ¹H NMR: Intermediate Level, Spectrum 6. University of Wisconsin-Madison. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • proton 1H NMR spectrum of benzaldehyde C6H5CHO. Doc Brown's Chemistry. [Link]

  • Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Semantic Scholar. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing. [Link]

  • Time conversion plot for oxidative coupling of benzylamine with 4-methoxybenzylamine. ResearchGate. [Link]

  • Atmospheric Degradation of Amines (ADA). NILU. [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. [Link]

  • Catalytic Oxidation of Methoxy Substituted Benzyl Alcohols as Model for Lignin Derivatives Valorisation. ResearchGate. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial. [Link]

  • reductive am. why inert atmosphere?. Sciencemadness.org. [Link]

  • Benzylamine. Wikipedia. [Link]

  • Stability of amines. Sciencemadness Discussion Board. [Link]

  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies. [Link]

Sources

Troubleshooting guide for reactions involving (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide

Introduction: The Scaffold Challenge

You are likely working with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine as a core building block for PROTAC linkers or kinase inhibitors. This molecule presents a unique "tri-functional" challenge:

  • The Anchor (Amine): A primary benzylic amine for amide coupling or reductive amination.

  • The Handle (Bromide): An aryl bromide at the para position, primed for Suzuki or Buchwald-Hartwig coupling.

  • The Shield (2-F, 6-OMe): The ortho-fluoro and ortho-methoxy groups create a specific steric and electronic environment that protects the benzylic position but hinders nucleophilic attack.

This guide addresses the three most common support tickets we receive regarding this scaffold: failed amide couplings , catalyst poisoning during cross-coupling , and purification difficulties .

Module 1: Amide Coupling Failures

User Issue: "I am trying to couple this amine to a carboxylic acid using EDCI/HOBt, but conversion stalls at 30-40% even after 24 hours. LCMS shows mostly starting material."

Root Cause: The "Picket Fence" Effect

The 2-fluoro and 6-methoxy substituents create significant steric bulk around the benzylic methylene group. While not as hindered as a tert-butyl group, the electron-rich methoxy oxygen can also create repulsive field effects against incoming electrophiles. Standard carbodiimide couplings (EDCI/DCC) often fail to generate an activated ester reactive enough to overcome this barrier.

Troubleshooting Protocol

Step 1: Switch to Guanidinium/Uronium Reagents Abandon carbodiimides. The reactivity order for this sterically encumbered amine is: HATU > COMU > HBTU > EDCI

Step 2: The "Gold Standard" Protocol (HATU)

  • Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M).

  • Add DIPEA (3.0 equiv) . Note: Excess base is critical to keep the amine deprotonated against the electron-withdrawing Fluorine effect.

  • Add HATU (1.1 equiv) and stir for 5 minutes (pre-activation).

  • Add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.1 equiv) .

  • Critical: If no reaction after 2h, heat to 50°C. The 2,6-substitution makes the amine thermally stable enough for moderate heating.

Step 3: The "Nuclear Option" (Acyl Fluorides) If HATU fails, the steric bulk is likely on both partners. Switch to Acyl Fluorides , which are smaller electrophiles than activated esters.

  • Reagent: TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Mechanism: Generates an acid fluoride in situ, which is highly reactive yet stable to moisture, penetrating the steric shield of the benzyl amine.

Visual Guide: Coupling Optimization

AmideCoupling Start Start: Amide Coupling Standard Attempt EDCI/HOBt Start->Standard Check Conversion > 50%? Standard->Check Success Proceed to Workup Check->Success Yes HATU Switch to HATU/DIPEA (DMF, 25°C) Check->HATU No CheckHATU Conversion > 80%? HATU->CheckHATU CheckHATU->Success Yes Heat Heat to 50°C CheckHATU->Heat No (Stalled) AcylF Switch to TFFH (Acyl Fluoride Route) CheckHATU->AcylF Still Fails Heat->CheckHATU

Figure 1: Decision tree for overcoming steric hindrance in 2,6-disubstituted benzyl amines.

Module 2: Cross-Coupling (The Bromide Handle)

User Issue: "I'm trying a Suzuki coupling at the bromine position. The reaction turns black immediately, and I get no product, just dehalogenated starting material."

Root Cause: Catalyst Poisoning

The primary amine (


) is a potent ligand for Palladium. It outcompetes your phosphine ligands, coordinating to the Pd center and shutting down the catalytic cycle (forming inactive Pd-amine complexes).
Troubleshooting Protocol

Strategy A: Protection (Recommended) This is the most robust path for scale-up.

  • Protect: React the amine with

    
     (THF, 
    
    
    
    ). The 2-F/6-OMe groups do not hinder Boc protection significantly.
  • Couple: Perform Suzuki/Buchwald coupling on the N-Boc intermediate.

  • Deprotect: Remove Boc with TFA/DCM or HCl/Dioxane.

Strategy B: Direct Coupling (Advanced) If you must couple the free amine, you need a catalyst system bulky enough to reject the amine binding.

  • Ligand: Use BrettPhos or RuPhos . These bulky, electron-rich ligands bind Pd tightly and sterically prevent the primary amine from coordinating to the metal center.

  • Base: Use weak bases (

    
    ) to avoid side reactions.
    

Comparison of Strategies

FeatureStrategy A: Boc-ProtectionStrategy B: Direct Coupling
Reliability High (Industry Standard)Moderate (Substrate Dependent)
Step Count 3 Steps (Protect-Couple-Deprotect)1 Step
Catalyst Cost Low (Standard

)
High (Gen-3/Gen-4 Precatalysts)
Purification Easy (Distinct polarity changes)Difficult (Amine streaks)
Visual Guide: Cross-Coupling Workflow

CrossCoupling Input Start: Aryl Bromide (Free Amine) Decision Scale/Risk? Input->Decision PathA Path A: High Reliability (Boc Protection) Decision->PathA Scale >1g PathB Path B: High Speed (Direct Coupling) Decision->PathB Exploratory <100mg StepA1 1. Boc2O, NaHCO3 PathA->StepA1 StepA2 2. Suzuki Coupling (Std. Conditions) StepA1->StepA2 StepA3 3. TFA Deprotection StepA2->StepA3 StepB1 Pd-G3-BrettPhos K3PO4, 80°C PathB->StepB1

Figure 2: Strategic selection for Palladium-catalyzed coupling of amino-aryl bromides.

Module 3: Purification & Handling

User Issue: "My product is streaking on the silica column. I lose 50% of my mass, and the fractions are impure."

Root Cause: Silanol Interactions

Primary benzyl amines interact strongly with the acidic silanol groups (


) on silica gel. The 2-F/6-OMe groups do not sufficiently shield the nitrogen lone pair from this interaction, leading to "tailing" and irreversible adsorption.
The "Buffered Silica" Solution

Do not run a standard column. You must deactivate the silica.[1][2]

Protocol:

  • Mobile Phase: Add 1% Triethylamine (TEA) or 1%

    
      to your DCM/MeOH or Hexane/EtOAc solvent system.
    
  • Slurry Packing: Slurry the silica in the solvent containing the amine modifier before pouring the column. This ensures the entire length of the silica is deactivated.

  • Loading: Load the sample with a small amount of DCM. Do not dry-load on unmodified silica.

Storage Warning: The 2-Fluoro-6-methoxy substitution pattern makes the benzylic position electron-rich (due to OMe resonance). While Fluorine is withdrawing, the net effect can make the amine sensitive to oxidation (to the imine or aldehyde) upon long-term exposure to air.

  • Store as: HCl or TFA salt (solid) is preferred over the free base oil.

  • Conditions: -20°C, under Argon.

References

  • Amide Coupling with Sterically Hindered Amines

    • Title: A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3][4]

    • Source: Organic & Biomolecular Chemistry (RSC).[3]

    • URL:[Link]

  • Pd-Coupling in Presence of Amines

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines with Alkenyl Bromides.[5]

    • Source: ResearchG
    • URL:[Link]

  • Purification of Amines on Silica

    • Title: Purifying amines on silica (Triethylamine Deactivation).[2][6][7]

    • Source: Org Prep Daily.
    • URL:[Link]

  • Properties of 2-Fluoro-6-methoxybenzylamine

    • Title: 2-Fluoro-6-methoxybenzylamine Safety and Properties.[8][9]

    • Source: ChemicalBook.

Sources

Technical Support Center: Efficient Synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine and its derivatives. Here, we address common challenges and frequently asked questions, focusing on catalyst selection and reaction optimization to ensure efficient and reproducible outcomes.

Section 1: Catalyst Selection and Optimization for Reductive Amination

The reductive amination of the precursor, 4-bromo-2-fluoro-6-methoxybenzaldehyde, is a common and effective route for the synthesis of the target primary amine. The choice of catalyst and reducing agent is critical for achieving high yield and purity.

FAQ 1: What are the recommended catalytic systems for the reductive amination of 4-bromo-2-fluoro-6-methoxybenzaldehyde?

The selection of a suitable catalytic system is paramount and depends on the specific reaction conditions and the desired outcome. For the synthesis of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine, we recommend considering one of the following two primary catalytic systems:

  • Heterogeneous Catalysis: Palladium on carbon (Pd/C) is a robust and widely used catalyst for reductive aminations. It is particularly advantageous due to its ease of removal by filtration, which simplifies the purification process. When using Pd/C, molecular hydrogen (H₂) is the typical reducing agent.

  • Homogeneous Catalysis: Sodium borohydride (NaBH₄) and sodium triacetoxyborohydride (STAB) are effective reducing agents for this transformation. STAB is often preferred as it is a milder and more selective reagent, which can help to minimize the formation of side products.

Here is a comparative overview of these systems:

Catalyst/Reducing AgentAdvantagesDisadvantagesTypical Reaction Conditions
Pd/C, H₂ - Easy to remove (filtration)- High activity- Cost-effective for large scale- Requires specialized hydrogenation equipment- Potential for over-reduction or dehalogenation- 1-5 mol% Pd/C- 1-50 bar H₂ pressure- Methanol or Ethanol as solvent- Room temperature to 50°C
Sodium Triacetoxyborohydride (STAB) - Mild and selective- Good functional group tolerance- No specialized equipment needed- Stoichiometric amounts required- More expensive than NaBH₄- 1.1-1.5 equivalents of STAB- Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent- Room temperature
Sodium Borohydride (NaBH₄) - Inexpensive- Readily available- Less selective than STAB- Can reduce the aldehyde starting material- 1.1-1.5 equivalents of NaBH₄- Methanol or Ethanol as solvent- 0°C to room temperature
Diagram 1: Decision Tree for Catalyst Selection

cluster_yes High-Pressure Hydrogenation cluster_no Bench-Top Synthesis start Starting Point: Synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine q1 Is specialized hydrogenation equipment available? start->q1 pd_c Use Pd/C with H₂ q1->pd_c Yes q2 Is selectivity a primary concern to avoid side products? q1->q2 No pd_c_adv Advantages: - Easy catalyst removal - High activity pd_c->pd_c_adv Rationale stab Use Sodium Triacetoxyborohydride (STAB) q2->stab Yes nabh4 Use Sodium Borohydride (NaBH₄) q2->nabh4 No stab_adv Advantages: - Mild and selective - Good functional group tolerance stab->stab_adv Rationale nabh4_adv Advantages: - Cost-effective - Readily available nabh4->nabh4_adv Rationale

Caption: Catalyst selection workflow for reductive amination.

Section 2: Troubleshooting Common Synthesis Issues

Even with a well-chosen catalytic system, unexpected challenges can arise during the synthesis. This section provides a troubleshooting guide for common issues.

FAQ 2: My reaction is showing low conversion of the starting aldehyde. What are the potential causes and how can I address them?

Low conversion can be attributed to several factors. Here's a systematic approach to troubleshooting this issue:

  • Catalyst Inactivation:

    • Pd/C: The catalyst may have been poisoned by impurities in the starting materials or solvent. Ensure the purity of your 4-bromo-2-fluoro-6-methoxybenzaldehyde and use anhydrous solvents. The quality of the Pd/C catalyst can also vary between suppliers. Consider screening catalysts from different batches or vendors.

    • Borohydride Reagents (STAB, NaBH₄): These reagents are sensitive to moisture. Ensure that they have been stored properly and that the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reducing Agent:

    • H₂ (with Pd/C): Check for leaks in your hydrogenation apparatus. Ensure that the hydrogen pressure is maintained throughout the reaction. An increase in pressure may be necessary to drive the reaction to completion.

    • Borohydride Reagents: The stoichiometry of the reducing agent is crucial. If you are observing low conversion, consider increasing the equivalents of STAB or NaBH₄ to 1.5 or even 2.0 equivalents.

  • Suboptimal Reaction Conditions:

    • Temperature: While many reductive aminations proceed at room temperature, some systems may require gentle heating (e.g., 40-50°C) to enhance the reaction rate.

    • Solvent: The choice of solvent can significantly impact the reaction. If you are using a borohydride reagent in an alcohol like methanol, competitive reduction of the aldehyde can occur. Switching to a non-protic solvent like dichloroethane (DCE) or tetrahydrofuran (THF) with STAB can improve the yield of the desired amine.

Diagram 2: Troubleshooting Low Conversion

cluster_catalyst Catalyst Issues cluster_reductant Reducing Agent Issues cluster_conditions Reaction Condition Issues start Problem: Low Conversion of Aldehyde q1 Is the catalyst active? start->q1 q2 Is the amount of reducing agent sufficient? start->q2 q3 Are the reaction conditions optimal? start->q3 sol1 Solution: - Use fresh, high-purity catalyst - Screen different catalyst batches/vendors - Ensure anhydrous conditions for borohydrides q1->sol1 If not... sol2 Solution: - Check for leaks in hydrogenation setup - Increase H₂ pressure - Increase equivalents of borohydride reagent q2->sol2 If not... sol3 Solution: - Increase reaction temperature - Screen different solvents (e.g., DCE, THF) - Increase reaction time q3->sol3 If not...

Caption: Systematic approach to troubleshooting low reaction conversion.

FAQ 3: I am observing significant amounts of side products, particularly the corresponding alcohol and a de-brominated product. How can I minimize these?

The formation of side products is a common challenge in the synthesis of highly functionalized molecules. Here's how to address the specific side products you're observing:

  • Formation of (4-Bromo-2-fluoro-6-methoxyphenyl)methanol (Alcohol Side Product):

    • This side product arises from the direct reduction of the starting aldehyde. This is more prevalent when using less selective reducing agents like NaBH₄ in protic solvents.

    • Solution: Switch to a more selective reducing agent like STAB. The steric bulk and attenuated reactivity of STAB favor the reduction of the intermediate imine/iminium ion over the aldehyde, thus minimizing the formation of the alcohol.

  • Formation of (2-Fluoro-6-methoxyphenyl)methanamine (De-brominated Side Product):

    • De-bromination is a known side reaction when using palladium catalysts, especially under harsh conditions (high temperature or high H₂ pressure).

    • Solution:

      • Optimize Reaction Conditions: Use a lower H₂ pressure and maintain the reaction at room temperature.

      • Catalyst Choice: Consider using a less active palladium catalyst, or add a catalyst modifier to suppress the hydrodehalogenation.

      • Alternative Catalyst: In some cases, platinum-based catalysts (e.g., PtO₂) may be less prone to causing dehalogenation than palladium catalysts.

Section 3: Experimental Protocols

For clarity, here is a detailed, step-by-step protocol for the synthesis of (4-bromo-2-fluoro-6-methoxyphenyl)methanamine using the recommended STAB-mediated reductive amination.

Protocol 1: Synthesis via STAB-Mediated Reductive Amination
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq) and dichloroethane (DCE, 10 mL per 1 g of aldehyde).

  • Ammonia Addition: Add a solution of ammonia in methanol (7N, 2.0 eq) to the flask. Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Addition of Reducing Agent: In a separate flask, dissolve sodium triacetoxyborohydride (STAB, 1.5 eq) in DCE. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (4-bromo-2-fluoro-6-methoxyphenyl)methanamine.

References

  • Reductive Amination - Organic Chemistry Portal. [Link]

  • Palladium on Carbon - Wikipedia. [Link]

Solvent effects on the reactivity of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reactivity of this versatile intermediate. The unique substitution pattern on the aromatic ring, featuring two potential leaving groups (Br and F) and a nucleophilic aminomethyl moiety, presents both opportunities and challenges in synthesis. This resource is structured to help you navigate these complexities by understanding and leveraging solvent effects.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, focusing on the causal relationships between solvent choice and reaction outcomes.

Question 1: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding to completion. I am trying to displace the fluorine atom with an amine nucleophile in toluene. What is going wrong?

Answer: The issue likely stems from a combination of solvent polarity and the nature of the SNAr mechanism.

  • Mechanism Insight: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the electron-deficient aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex.[1][2][3] The stability of this intermediate is paramount for the reaction to proceed efficiently.

  • Solvent Role: Toluene is a nonpolar solvent. While it can dissolve the starting material, it does little to stabilize the highly polar, negatively charged Meisenheimer complex formed during the reaction. Polar solvents are required to lower the activation energy of this step.

  • Troubleshooting Steps & Rationale:

    • Switch to a Polar Aprotic Solvent: Solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (MeCN) are superior choices for SNAr reactions.[4] These solvents are polar enough to stabilize the Meisenheimer complex but do not strongly solvate the amine nucleophile through hydrogen bonding, leaving it more "naked" and reactive.[5][6]

    • Consider a Polar Protic Solvent (with caution): Alcohols like isopropanol or tert-butanol can also be effective. Protic solvents can stabilize the transition state, particularly for reactions involving a fluoride leaving group, through hydrogen bonding.[7] However, be aware that protic solvents can also solvate your amine nucleophile, potentially reducing its nucleophilicity.[8] This can be a balancing act.

    • Temperature Increase: If solubility is an issue even in polar aprotic solvents, a moderate increase in temperature can improve both solubility and reaction rate. However, this should be your second step after optimizing the solvent.

Question 2: I am attempting a Suzuki cross-coupling reaction at the bromine position, but I am observing significant side products, including some where my boronic acid appears to have reacted with the aminomethyl group.

Answer: This is a classic case of competing reactivity and suboptimal solvent/base choice for palladium-catalyzed cross-coupling.

  • Mechanism Insight: Palladium-catalyzed cross-coupling reactions involve a complex catalytic cycle. The solvent not only affects the solubility of reagents but can also influence the stability and reactivity of the active palladium species.[9][10] The choice of solvent can even dictate which catalytic species is active in solution.[11]

  • The Problem with the Amine: The primary amine in your starting material is both a nucleophile and a base. It can coordinate to the palladium center, inhibiting catalysis, or react with activated boronic acid species.

  • Troubleshooting Steps & Rationale:

    • Protect the Amine: The most robust solution is to temporarily protect the aminomethyl group. A simple acetylation to form the amide or protection with a Boc group will render the nitrogen non-nucleophilic and non-basic, preventing interference with the coupling reaction.

    • Solvent and Base Selection: If protection is not an option, careful selection of the reaction medium is critical.

      • Solvent System: A common and effective system for Suzuki couplings is a mixture of a nonpolar solvent like toluene or dioxane with water. The aqueous phase is used to dissolve the inorganic base (e.g., K₂CO₃ or Cs₂CO₃), creating a biphasic system. This sequesters the bulk of the base away from your amine.

      • Base Choice: Use a mild inorganic base like K₂CO₃ or K₃PO₄. Avoid strong organic bases that could deprotonate your amine or lead to other side reactions.

    • Ligand Choice: The choice of phosphine ligand can also influence the outcome. A bulkier ligand on the palladium can sometimes disfavor coordination of the pendant amine.

Question 3: My reaction is giving me a mixture of products where the nucleophile has substituted both the bromine and the fluorine. How can I improve selectivity for substitution at the fluorine position?

Answer: Achieving selectivity between two different halogens in an SNAr reaction is a challenge that can be controlled by understanding the subtleties of the mechanism and leveraging solvent choice.

  • Mechanism Insight: In SNAr, fluorine is typically a better leaving group than bromine.[1] This is not because the C-F bond is weaker (it's much stronger), but because fluorine's high electronegativity strongly stabilizes the negative charge in the Meisenheimer complex during the rate-determining addition step.[3] This significantly lowers the activation energy for the attack at the fluorine-bearing carbon.

  • Troubleshooting Steps & Rationale:

    • Lower the Reaction Temperature: The activation energy for substitution at the fluorine position is lower than at the bromine position. By running the reaction at a lower temperature (e.g., room temperature or even 0 °C), you can provide enough energy to overcome the barrier for fluorine substitution while leaving the higher energy pathway for bromine substitution inaccessible.

    • Use a Polar Aprotic Solvent: As discussed in Question 1, solvents like DMF or DMSO are excellent for SNAr. They will preferentially stabilize the transition state leading to fluoride displacement.

    • Avoid Protic Solvents if Bromine Substitution is an Issue: While protic solvents can stabilize the transition state, they can also facilitate the departure of the leaving group in the second step of the mechanism. Since bromide is a better leaving group than fluoride in terms of its stability as an anion in solution, a protic solvent might slightly increase the rate of the second step for bromine displacement, potentially reducing selectivity. Sticking to polar aprotic solvents is often the safer choice for maximizing F vs. Br selectivity.

Frequently Asked Questions (FAQs)

  • Q: What is the general solubility profile of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine?

    • A: Based on its structure, which contains a large hydrophobic aromatic core and a polar aminomethyl group, it is expected to have low solubility in water but good solubility in a range of organic solvents.[12][13] It should be readily soluble in moderately polar to polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, and DMSO. It is also likely soluble in alcohols like methanol and ethanol.[14]

  • Q: Which solvent is best for maximizing the nucleophilicity of the aminomethyl group if I want to use it to attack an electrophile?

    • A: To maximize the nucleophilicity of the primary amine, you should use a polar aprotic solvent like DMF, DMSO, or THF.[6] Polar protic solvents such as water or alcohols will form hydrogen bonds with the amine's lone pair, creating a "solvent cage" that sterically hinders its ability to act as a nucleophile and reduces its reactivity.[5][8]

  • Q: Can I perform a Grignard or organolithium reaction on the bromine without affecting the other functional groups?

    • A: This would be extremely challenging. The primary amine contains an acidic proton that would be immediately deprotonated by a Grignard or organolithium reagent, quenching it. This type of reaction would require protection of the amine group (e.g., as a silyl amine or another non-protic derivative) before attempting metal-halogen exchange.

Data Summary: Solvent Effects on Reactivity

The following table summarizes the expected effects of different solvent classes on the primary reaction types involving (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Solvent ClassRepresentative SolventsEffect on SNAr (at F)Effect on Pd-Coupling (at Br)Effect on Amine NucleophilicityRationale
Polar Aprotic DMF, DMSO, AcetonitrileHighly Favorable Generally Favorable High Stabilizes the polar Meisenheimer complex without solvating the nucleophile. Good for dissolving Pd catalysts and ligands.[4][11]
Polar Protic Water, Methanol, EthanolFavorable Variable Low Stabilizes the SNAr transition state but significantly reduces amine nucleophilicity via H-bonding.[5][7] Can be used in biphasic systems for Pd-coupling.
Nonpolar Toluene, Hexane, DioxaneUnfavorable Favorable (often in mixtures) Moderate Poor stabilization of polar SNAr intermediates. Commonly used for Pd-coupling, often with an aqueous phase for the base.[11]

Experimental Protocol: Selective Nucleophilic Aromatic Substitution

This protocol provides a starting point for the selective substitution of the fluorine atom using a secondary amine nucleophile.

Objective: To synthesize N-((4-Bromo-2-fluoro-6-methoxyphenyl)methyl)pyrrolidine.

Materials:

  • (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

  • Pyrrolidine (1.2 equivalents)

  • Potassium Carbonate (K₂CO₃, 2.5 equivalents), finely powdered

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

Procedure:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried before use.

  • Reagent Addition: To the flask, add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 eq) and finely powdered potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.2 M.

  • Nucleophile Addition: Add pyrrolidine (1.2 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. The reaction is driven by the higher reactivity of the fluoride in SNAr.[1][3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding reaction with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

TroubleshootingWorkflow start Low Yield / Incomplete Reaction reaction_type Identify Primary Reaction Type start->reaction_type snar SNAr (at F or Br) reaction_type->snar SNAr pd_coupling Pd Cross-Coupling (at Br) reaction_type->pd_coupling Coupling amine_reaction Amine as Nucleophile reaction_type->amine_reaction Amine Rxn snar_q1 Is solvent nonpolar (e.g., Toluene)? snar->snar_q1 pd_q1 Side reaction at amine group? pd_coupling->pd_q1 amine_q1 Is solvent protic (e.g., MeOH)? amine_reaction->amine_q1 snar_a1_yes Switch to Polar Aprotic (DMF, DMSO) snar_q1->snar_a1_yes  Yes snar_a1_no Check Nucleophile Strength / Temperature snar_q1->snar_a1_no  No pd_a1_yes Protect Amine (e.g., Boc) or Use Biphasic Solvent System pd_q1->pd_a1_yes  Yes pd_a1_no Optimize Ligand, Base, and Temperature pd_q1->pd_a1_no  No amine_a1_yes Switch to Polar Aprotic (THF, MeCN) to increase nucleophilicity amine_q1->amine_a1_yes  Yes amine_a1_no Check Electrophile Reactivity / Sterics amine_q1->amine_a1_no  No

Caption: Troubleshooting workflow for reactions involving the title compound.

References

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 21(9), 2164-2213. [Link]

  • Gipson, J. D., et al. (2019). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 84(12), 7957-7967. [Link]

  • Pearson Education. (n.d.). Amines are good nucleophiles, even though they are neutral. How would the rate of the SN2 reaction shown here change if the polarity of the solvent were increased? [Link]

  • Ashenhurst, J. (2018). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Reich, T. E., et al. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Angewandte Chemie International Edition, 58(34), 11732-11737. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? [Link]

  • Gao, Y., et al. (2007). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, 6(17), 2881–2884. [Link]

  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • organicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. [Link]

  • Pediaa.Com. (2023). What is the Difference Between Aniline and Benzylamine. [Link]

  • Solubility of Things. (n.d.). Aniline. [Link]

  • Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.). [Link]

Sources

Technical Support Center: Optimization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Production

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Impurity Formation in Halogenated Benzylamine Synthesis

Executive Summary

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine presents a unique "chemical conflict": you must reduce a polar functionality (nitrile or aldehyde) to an amine without disturbing the sensitive aryl bromide (susceptible to hydrodehalogenation) or succumbing to steric hindrance from the ortho-fluoro and ortho-methoxy groups.

This guide moves beyond standard protocols to address the mechanistic root causes of the three primary impurities:

  • Des-bromo analog (Over-reduction).

  • Dimer formation (Secondary amine generation).

  • Incomplete reduction intermediates (Imines/Boron complexes).

Module 1: The "Golden Route" Selection

To minimize impurities, the choice of synthetic pathway is the single most critical variable.

RouteReagentsRisk ProfileRecommendation
A. Catalytic Hydrogenation H₂ / Pd/C or Raney NiHigh. High risk of C-Br bond cleavage (dehalogenation). High risk of dimer formation.NOT RECOMMENDED for this specific substrate.
B. Reductive Amination Aldehyde + NH₄OAc + NaBH₃CNMedium. Steric bulk at ortho positions hinders imine formation, leading to residual aldehyde.Alternative (only if aldehyde is the only source).
C. Nitrile Reduction (Borane) Benzonitrile + BH₃·THF Low. Borane is chemoselective; it reduces nitriles without oxidative addition to Aryl-Br bonds.PRIMARY RECOMMENDATION
The Optimized Protocol: Borane-Mediated Reduction

Recommended for highest purity profiles.

The Logic: Borane (BH₃) acts as an electrophilic reducing agent. It coordinates to the nitrile nitrogen, activating the carbon for hydride transfer. Unlike catalytic hydrogenation, there is no metal surface to facilitate the oxidative addition of the C-Br bond, preserving the halogen.

Step-by-Step Workflow:

  • Setup: Charge 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq) in anhydrous THF under N₂.

  • Addition: Cool to 0°C. Add BH₃·THF complex (1.5 - 2.0 eq) dropwise.

    • Note: The ortho-fluoro/methoxy groups create steric shielding. You may need to warm to reflux (65°C) to drive completion, unlike unhindered nitriles which reduce at RT.

  • Quench (Critical Step): After TLC indicates consumption, cool to 0°C. Carefully add Methanol (excess) followed by 6M HCl .

    • Why? The reaction produces a Borazine-polymer or Amine-Borane complex. Acidic hydrolysis is mandatory to free the amine.

  • Workup: Reflux the acidic mixture for 1 hour (cleaves the B-N bond). Basify with NaOH to pH >12, extract into DCM.

Module 2: Troubleshooting Impurities

Impurity A: The Des-Bromo Analog (Loss of Bromine)

Symptom: Mass Spec shows peaks at [M-79/81]. Mechanism: Hydrodehalogenation.

  • Cause: If using Catalytic Hydrogenation (Route A), Palladium (Pd) readily inserts into Ar-Br bonds.

  • Corrective Action:

    • Switch Catalyst: If you must use hydrogenation, switch from Pd/C to Pt/C (Platinum on Carbon) or Raney Nickel . Pt is far less active toward Ar-Halide bonds.

    • Poison the Catalyst: Add a "modifier" like Potassium Thiocyanate (KSCN) or use sulfided Pt/C to inhibit the catalyst's ability to attack the halogen.

    • Switch Method: Move to the Borane reduction (Module 1) or Hydride reduction (NaBH₄ + CoCl₂).

Impurity B: The Dimer (Secondary Amine)

Symptom: Mass Spec shows a peak at roughly [2x MW - NH3]. Mechanism: The newly formed primary amine reacts with the intermediate imine.

  • Cause: Low local concentration of the reductant or ammonia source.

  • Corrective Action:

    • The "High Dilution" Rule: Keep the concentration of the starting nitrile/aldehyde low.

    • Ammonia Overload: If using reductive amination, use a huge excess of Ammonium Acetate (10-15 eq).

    • Trap the Imine: In the Borane route, the intermediate is a boron complex, not a free imine. This effectively blocks dimer formation mechanistically.

Impurity C: The "Stuck" Intermediate (Boron Complex)

Symptom: Low yield; product appears "missing" in organic extraction but present in aqueous phase or as a solid. Mechanism: Borane forms a very strong Lewis acid-base adduct with the amine product (R-NH₂:BH₃).

  • Corrective Action:

    • The Acid Boil: Simply adding water is not enough. You must reflux with HCl or MeOH/HCl to break the B-N bond. If you skip the reflux, your product remains trapped as a water-soluble or non-extractable complex.

Module 3: Visualizing the Chemistry

Figure 1: Impurity Formation Pathways

This diagram maps the critical decision points where the reaction deviates toward impurities.

ImpurityMap Start Starting Material (Nitrile/Aldehyde) Inter Intermediate (Imine/Nitrile-Borane) Start->Inter Reduction Product Target Product (Primary Amine) Inter->Product Complete Reduction Impurity_DesBr Impurity A: Des-Bromo Analog Inter->Impurity_DesBr Pd/C Hydrogenolysis (Over-reduction) Impurity_Dimer Impurity B: Dimer (Secondary Amine) Inter->Impurity_Dimer Condensation w/ Product (Low NH3/Reductant) Impurity_Complex Impurity C: Trapped Boron Complex Inter->Impurity_Complex Incomplete Hydrolysis (Borane Route) Product->Impurity_DesBr prolonged exposure to Pd/H2

Caption: Branching pathways showing how catalyst choice (Pd/C) leads to de-bromination, while process conditions (workup/concentration) lead to dimers and complexes.

Module 4: Frequently Asked Questions (FAQ)

Q1: The 2-fluoro and 6-methoxy groups are very bulky. Does this affect reaction time? A: Yes. The steric hindrance around the benzylic carbon is significant. Standard protocols for benzonitrile reduction might suggest 1-2 hours at RT. For this substrate, expect to require reflux conditions (THF, 65°C) or extended stirring (12+ hours) to ensure the reducing agent can penetrate the steric shield.

Q2: Can I use Lithium Aluminum Hydride (LiAlH₄)? A: Proceed with extreme caution. LiAlH₄ is a very aggressive nucleophile. While it will reduce the nitrile, it carries a higher risk of attacking the aryl bromide (dehalogenation) compared to Borane. If you must use LiAlH₄, perform the reaction at -78°C to 0°C and quench immediately upon completion.

Q3: My product is turning pink/brown upon storage. Why? A: Benzylamines are prone to oxidation and can absorb CO₂ from the air to form carbamates (white crust).

  • Fix: Store the amine as a Hydrochloride Salt (HCl salt) . The salt form is stable, resistant to oxidation, and will not absorb CO₂.

Q4: How do I remove the dimer if it forms? A: The dimer (secondary amine) is significantly more lipophilic than the primary amine.

  • Purification: Use Acid/Base extraction.[1] The primary amine is more basic. Extract at pH 4-5; the secondary amine (dimer) often remains in the organic layer while the primary amine moves to the aqueous layer. Alternatively, use Column Chromatography (DCM/MeOH/NH₃); the dimer elutes much faster (higher Rf) than the polar primary amine.

References

  • Chemoselective Reduction of Nitriles: Haddenham, D., et al. "Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane."[2] The Journal of Organic Chemistry, vol. 74, no.[2][3][4] 5, 2009, pp. 1964–1970. Link

  • Borane Reduction Mechanism: Brown, H. C., et al. "Selective Reductions.[5] 29. A Simple Technique to Achieve an Enhanced Rate of Reduction... by Borane-Dimethyl Sulfide."[5][6] The Journal of Organic Chemistry, vol. 47, no.[5] 16, 1982, pp. 3153–3163. Link

  • Prevention of Dimerization: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849–3862. Link

  • Steric Effects in Benzylamines: Neerathilingam, N., et al. "Visible-Light-Driven Photoredox-Catalyzed Nonaqueous Oxidative C-N Cleavage of N,N-Dibenzylanilines."[4] The Journal of Organic Chemistry, vol. 86, no.[4] 21, 2021.[3][4][7] Link

Sources

Technical Support Center: Optimization of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TCH-882-BFM Subject: Reaction Rate Enhancement & Troubleshooting Guide Status: Active Agent: Senior Application Scientist[1]

Executive Summary: The "Gatekeeper" Challenge

You are experiencing sluggish reaction rates with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine . This is not a standard benzylamine; it is a "gatekept" nucleophile.

  • The Steric Wall: The 2-position Fluorine and 6-position Methoxy group create a "molecular gate" around the benzylic amine.[1] This creates significant steric strain in the tetrahedral intermediate during amide coupling.

  • The Electronic Push-Pull: The 4-Bromo group acts as a handle for cross-coupling, but the 6-Methoxy group (electron-donating by resonance) and 2-Fluoro group (electron-withdrawing by induction) create a unique electronic bias that can affect oxidative addition rates at the C4 position.[1]

This guide provides high-velocity protocols to overcome these specific kinetic barriers.

Module A: Amide Coupling (Amine as Nucleophile)[1]

Issue: Standard reagents (EDC/HOBt, HATU) result in <40% conversion or require 24h+ reaction times. Root Cause: The 2,6-substitution pattern prevents the bulky active ester (e.g., OAt-ester) from effectively approaching the amine.[1]

Protocol 1.0: The T3P Kinetic Boost (Recommended)

Why: Propylphosphonic anhydride (T3P) is a cyclic anhydride that forms a less bulky, highly reactive mixed anhydride intermediate. It allows for high-concentration reactions (up to 50% w/v), which linearly increases reaction rate (


).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve the Carboxylic Acid (1.1 equiv) and Base (DIPEA or NMM, 3.0 equiv) in EtOAc or 2-MeTHF (Do not use DMF initially; T3P is supplied in EtOAc).

  • Addition: Add (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (1.0 equiv).

  • Activation: Add T3P (50% w/v in EtOAc, 1.5 - 2.0 equiv) dropwise.

  • Concentration Check: Ensure final concentration is >0.5 M . Dilute reactions are fatal for this substrate.

  • Thermal Drive: Heat to 60°C . Unlike HATU, T3P is thermally stable and has a low risk of racemization at this temperature.

  • Workup: Wash with water/bicarb. T3P byproducts are water-soluble.[1][2]

Protocol 2.0: The "Nuclear" Option (Acid Chlorides)

Why: If T3P fails, the steric bulk of the leaving group must be minimized. A Chloride ion is significantly smaller than an OBt/OAt ester.[1]

  • Generation: Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) in DCM at 0°C. Avoid Thionyl Chloride if acid-sensitive groups are present.[1]

  • Coupling: Add the benzylamine (1.0 equiv) and Collidine (2.5 equiv).

  • Catalysis: Add 10 mol% DMAP . This forms a highly reactive N-acylpyridinium intermediate that is less sensitive to the steric bulk of the incoming amine.

Module B: C-N & C-C Cross-Coupling (Bromide as Electrophile)

Issue: The amine interferes with the catalyst, or the oxidative addition at C4 is slow. Requirement: If coupling at C4, the amine must be protected (e.g., Boc, Cbz) or protonated (using acid salts) to prevent it from binding to the Palladium.

Decision Matrix: Ligand Selection for C4-Coupling

CouplingLogic Start Target Reaction Type1 Suzuki-Miyaura (C-C Bond) Start->Type1 Aryl Boronic Acid Type2 Buchwald-Hartwig (C-N Bond) Start->Type2 Amine Nucleophile Cond1 Standard: Pd(dppf)Cl2 Fast: XPhos Pd G4 Type1->Cond1 High Sterics at C4? Cond2 Ligand: BrettPhos Precat: Pd G4 Type2->Cond2 Primary Amine Cond3 Ligand: RuPhos (For 2° Amines) Type2->Cond3 Secondary Amine

Caption: Ligand selection logic for C4-functionalization of the 4-Bromo-2-fluoro-6-methoxy scaffold.

Protocol 3.0: Rapid Suzuki Coupling (XPhos System)

Why: The 2-Fluoro/6-Methoxy substituents exert electronic effects on the ring.[1] XPhos is electron-rich and bulky, facilitating the oxidative addition into the electron-rich aryl bromide while preventing the formation of inactive Pd-dimers.[1]

  • Mix: Combine Scaffold-Br (1.0 equiv), Boronic Acid (1.5 equiv), and K3PO4 (3.0 equiv) in 1,4-Dioxane/Water (4:1) .

  • Catalyst: Add XPhos Pd G4 (2-5 mol%).

  • Cycle: Degas (sparge with Argon for 5 mins).

  • Run: Heat to 80°C for 1-2 hours. (Microwave: 100°C for 20 mins).

Troubleshooting & FAQs

Table 1: Common Failure Modes & Fixes
SymptomProbable CauseCorrective Action
Reaction stalls at ~50% conversion (Amide) Product inhibition or insufficient activation energy.[1]Switch solvent to 2-MeTHF (allows higher T) and increase temperature to 70°C. Add 0.5 equiv more T3P.
Guanidinium side-product formation Using HATU/HBTU with slow kinetics. The amine reacts with the coupling reagent instead of the active ester.STOP using HATU. Switch immediately to T3P or Acid Chloride (Protocol 1.0 or 2.0).
Dehalogenation (Loss of Br) Hydride source present in Pd-coupling (often from solvent or excess base).[1]Switch base from

to K3PO4 (anhydrous). Ensure solvent (Dioxane) is peroxide-free.[1]
Black precipitate (Pd Black) Catalyst decomposition due to lack of stabilization.Your ligand is too weak.[1] Switch to a Palladacycle precatalyst (Buchwald G3/G4 ) rather than Pd(OAc)2 + Ligand.
FAQ: Frequently Asked Questions

Q: Can I use the amine as a free base for storage? A: No. Benzylamines with electron-rich substituents (methoxy) are prone to oxidation and carbamate formation with atmospheric


.[1] Store as the HCl salt  or TFA salt .

Q: Why is my LCMS showing a mass of M+12? A: This is likely a methylene bridge formation (formaldimine trimer) if you used DCM/Methanol. Avoid protic solvents during the coupling setup.

Q: I need to perform a Buchwald reaction using this amine as the nucleophile (reacting the NH2). What conditions work? A: This is a "Class 2" difficulty coupling.

  • Ligand: BrettPhos (for primary amines).[1]

  • Base: NaOtBu (strong base required).[1][3]

  • Solvent: t-Amyl Alcohol or Dioxane at 90°C.[1]

  • Note: The 2,6-disubstitution makes the amine sterically demanding. Standard BINAP conditions will likely fail.

References

  • T3P Advantages in Hindered Couplings

    • Source: "2-Propanephosphonic acid anhydride (T3P)-mediated segment coupling and head-to-tail cyclization of sterically hindered peptides."[1][4] Chemical Communications.[1]

    • URL:[Link]

  • Ghosez's Reagent for Acid Chlorides

    • Source: "Ghosez's Reagent."[1] Organic Chemistry Portal.

    • URL:[Link][1]

  • Buchwald-Hartwig Ligand Selection (BrettPhos)

    • Source: "Rational Ligand Design for the Arylation of Hindered Primary Amines." Journal of the American Chemical Society.[5]

    • URL:[Link][1]

  • XPhos Pd G4 for Suzuki Coupling

    • Source: "Palladium-catalyzed Suzuki–Miyaura cross-coupling."[1] Sigma-Aldrich Technical Guides.

Sources

Technical Support Center: Overcoming Solubility Challenges with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this and other structurally similar amine-containing compounds in organic solvents. As Senior Application Scientists, we have curated this resource to provide not only solutions but also the fundamental scientific principles behind them.

I. Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in my desired organic solvent. Why is this happening?

A1: The solubility of a compound is governed by its molecular structure and the properties of the solvent. (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine possesses both polar (amine, methoxy, fluoro groups) and non-polar (bromophenyl ring) characteristics. Poor solubility in a specific organic solvent often arises from a mismatch in polarity between the solute and the solvent. Furthermore, strong intermolecular forces in the solid-state, such as hydrogen bonding and crystal lattice energy, can hinder the dissolution process.[1]

Q2: Are there any general strategies to improve the solubility of a poorly soluble amine compound?

A2: Absolutely. For amine-containing compounds, the most common and effective strategies to enhance solubility in organic solvents include:

  • pH Adjustment (Acidification): Amines are basic and can be protonated by acids to form salts. These salts are often more polar and, consequently, more soluble in polar organic solvents.[2][3]

  • Co-solvency: This involves using a mixture of solvents. A small amount of a "good" solvent (a co-solvent) in which the compound is more soluble can significantly increase the overall solubility in a "poor" solvent system.[4][5][6]

  • Salt Formation: Similar to pH adjustment, you can synthesize and isolate a stable salt of the amine. This can sometimes offer better handling and solubility characteristics than forming the salt in situ.[7][8]

Q3: Will heating the solvent help dissolve my compound?

A3: In many cases, increasing the temperature will increase the solubility of a solid in a liquid. However, this is not universally true and depends on the thermodynamics of the dissolution process. While gentle heating can be a useful first step, be cautious of potential degradation of your compound at elevated temperatures. It is always advisable to perform a preliminary thermal stability test.

Q4: Can changing the physical form of the compound improve its solubility?

A4: Yes, physical modifications can play a significant role. Techniques like micronization (reducing particle size) can increase the surface area available for solvation, which can improve the dissolution rate.[1][9] Additionally, exploring different polymorphic or amorphous forms of the compound can sometimes yield a more soluble version.[9]

II. Troubleshooting Guides & Protocols

This section provides detailed, step-by-step protocols to address the poor solubility of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Guide 1: Solubility Enhancement through pH Adjustment (In-situ Salt Formation)

The basicity of the primary amine group in (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is the key to this technique. By adding a suitable acid, the amine is protonated to form an ammonium salt, which is generally more polar and thus more soluble in many polar organic solvents.[2][3]

Troubleshooting Q&A
  • Q: I added a strong acid like hydrochloric acid, but my compound precipitated. What happened?

    • A: While the goal is to form a soluble salt, it's possible that the resulting salt is not soluble in your specific organic solvent. Also, the addition of a highly concentrated acid can sometimes cause the salt to "crash out" of solution. Try using a more dilute acid solution or a different acid altogether.

  • Q: Which acid should I choose?

    • A: The choice of acid can be critical. For many applications, organic acids like acetic acid or trifluoroacetic acid are good starting points as they are less harsh than mineral acids.[10] The choice may also depend on downstream applications; for instance, if you need to remove the acid later, a volatile acid like TFA might be preferable.

Experimental Protocol: Acid-Mediated Solubilization
  • Solvent Selection: Begin by attempting to suspend your (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in your desired organic solvent at the target concentration.

  • Acid Selection: Choose an appropriate acid. Good starting points include:

    • Glacial Acetic Acid

    • Trifluoroacetic Acid (TFA)

    • Methanesulfonic Acid

    • A solution of HCl in an organic solvent (e.g., 1M HCl in diethyl ether or dioxane)

  • Stepwise Acid Addition:

    • While stirring the suspension of your compound, add the selected acid dropwise.

    • Monitor for visual changes (dissolution of the solid).

    • Continue adding the acid until the solid is fully dissolved.

  • Observation and Optimization:

    • If the compound dissolves, you have successfully formed a soluble salt in situ.

    • If the compound precipitates or remains insoluble, consider trying a different acid or a co-solvent system (see Guide 2).

Guide 2: The Co-solvent Approach

Co-solvency is the phenomenon where a mixture of solvents has a greater solubilizing power for a particular solute than either of the individual solvents alone.[4][5][6] This is a powerful and widely used technique in formulation science.

Troubleshooting Q&A
  • Q: How do I choose the right co-solvent?

    • A: A good co-solvent is typically a water-miscible, non-toxic organic solvent in which your compound shows at least some solubility.[5] Commonly used co-solvents include ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[4]

  • Q: I added a co-solvent, but the solubility only improved slightly. What's next?

    • A: The ratio of the co-solvent to the main solvent is crucial. You may need to systematically vary the percentage of the co-solvent to find the optimal mixture. It's also possible that the chosen co-solvent is not ideal, and you may need to screen other options.

Experimental Protocol: Co-solvent Screening for Improved Solubility
  • Initial Screening:

    • Prepare small-scale suspensions of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in a range of potential co-solvents (e.g., ethanol, isopropanol, acetonitrile, DMSO, N,N-dimethylformamide).

    • Observe the solubility in each pure co-solvent to identify promising candidates.

  • Binary Solvent System Preparation:

    • Based on the initial screening, select the best co-solvents.

    • Prepare a series of solvent mixtures with your primary solvent, varying the co-solvent concentration (e.g., 5%, 10%, 20%, 50% v/v).

  • Solubility Determination:

    • Add a known excess of your compound to each solvent mixture.

    • Stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

    • Filter the saturated solutions to remove any undissolved solid.

    • Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Data Presentation: Example Co-solvent Screening Results
Primary SolventCo-solventCo-solvent % (v/v)Solubility (mg/mL)
DichloromethaneDMSO5%2.5
DichloromethaneDMSO10%8.1
DichloromethaneDMSO20%15.7
TolueneEthanol5%1.8
TolueneEthanol10%4.2
TolueneEthanol20%9.5
Guide 3: Pre-formation of Amine Salts

For applications requiring a stable, solid form of the compound with enhanced solubility, pre-forming and isolating the salt can be advantageous.[7][8] This approach can improve handling, stability, and consistency in formulations.

Troubleshooting Q&A
  • Q: How do I choose the right acid for salt formation?

    • A: The selection of the acid (or "counterion") is critical and can significantly impact the properties of the resulting salt. Factors to consider include the pKa of the acid and the desired physical properties of the salt (e.g., crystallinity, hygroscopicity). Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

  • Q: My attempts to crystallize the salt resulted in an oil. What should I do?

    • A: Oiling out during crystallization is a common issue. This can often be overcome by changing the solvent system, slowing down the rate of crystallization (e.g., by slow cooling or vapor diffusion), or by using a different counterion.

Experimental Protocol: Amine Salt Formation and Isolation
  • Dissolution of the Free Base: Dissolve the (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine free base in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Stoichiometrically add one equivalent of the selected acid (e.g., a solution of HCl in isopropanol).

  • Crystallization:

    • Stir the mixture at room temperature or with gentle heating to facilitate salt formation.

    • Allow the solution to cool slowly to promote crystallization. If no crystals form, consider adding an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.

  • Isolation and Drying:

    • Collect the precipitated salt by filtration.

    • Wash the salt with a small amount of cold solvent to remove any impurities.

    • Dry the salt under vacuum to remove residual solvent.

  • Characterization: Confirm the formation of the desired salt and its purity using analytical techniques such as NMR, FT-IR, and melting point analysis.

III. Visualizations

Decision Workflow for Solubility Enhancement

Solubility_Workflow start Poorly Soluble Amine (e.g., (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine) check_solubility Attempt to dissolve in desired organic solvent start->check_solubility is_soluble Is it soluble at the desired concentration? check_solubility->is_soluble success Success! is_soluble->success Yes troubleshoot Initiate Solubility Enhancement Protocol is_soluble->troubleshoot No ph_adjust Guide 1: pH Adjustment (In-situ Salt Formation) troubleshoot->ph_adjust cosolvency Guide 2: Co-solvency troubleshoot->cosolvency salt_formation Guide 3: Pre-formation of Salt troubleshoot->salt_formation re_evaluate Re-evaluate Solubility ph_adjust->re_evaluate cosolvency->re_evaluate salt_formation->re_evaluate re_evaluate->success Yes re_evaluate->troubleshoot No

Caption: A decision tree for selecting a solubility enhancement strategy.

IV. References

  • Chemistry LibreTexts. (2022, February 18). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Garg, T., et al. (n.d.). Drug Solubility: Importance and Enhancement Techniques. PMC. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • MDPI. (2016, October 18). Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. [Link]

  • Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. [Link]

  • Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • Catalent. (n.d.). Amorphous and Co-Amorphous Systems for Poorly Soluble Drugs. [Link]

  • Google Patents. (n.d.). US5686588A - Amine acid salt compounds and process for the production thereof.

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • PubMed. (2018, December 15). Salts of Mefenamic Acid With Amines: Structure, Thermal Stability, Desolvation, and Solubility. [Link]

  • Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?. [Link]

  • NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Sources

Validation & Comparative

Technical Comparison of Synthesis Routes for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary & Structural Analysis

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a highly specialized benzylamine intermediate, frequently utilized as a "warhead" scaffold in the design of kinase inhibitors and other small-molecule therapeutics.[1] Its structural core features a tri-substituted benzene ring where the specific arrangement—bromine at C4, fluorine at C2, and methoxy at C6 —creates unique synthetic challenges.[1]

Key Synthetic Challenges:

  • Chemoselectivity (Aryl Bromide): The C4-Bromine is a critical handle for downstream cross-coupling (Suzuki, Buchwald-Hartwig). Any synthesis route involving strong reducing agents (e.g., catalytic hydrogenation with Pd/C) poses a high risk of hydrodehalogenation (loss of Br).

  • Steric Crowding (2,6-Disubstitution): The amine functionality is flanked by a fluorine and a methoxy group.[1] This steric bulk can impede nucleophilic attacks on the benzylic carbon, making standard substitution reactions (e.g., Gabriel synthesis on a benzyl halide) sluggish and prone to elimination side products.

This guide evaluates three distinct synthesis routes, prioritizing chemoselectivity and scalability.

Route Analysis

Route A: Selective Reduction of Benzonitrile (The "Gold Standard")

This route is the most scalable and reliable method for generating the primary amine without disturbing the aryl bromide. It utilizes 4-Bromo-2-fluoro-6-methoxybenzonitrile (CAS 457051-15-9) as the starting material.[1][2]

  • Mechanism: Lewis acid-assisted hydride transfer.

  • Primary Reagent: Borane-Tetrahydrofuran (BH₃[1]·THF) or Borane-Dimethyl Sulfide (BH₃[1]·DMS).

  • Why it works: Borane reduces nitriles to amines rapidly but is kinetically slow to react with aryl bromides under standard conditions, offering superior chemoselectivity compared to Lithium Aluminum Hydride (LiAlH₄).

Experimental Protocol (Route A)

Reagents: 4-Bromo-2-fluoro-6-methoxybenzonitrile (1.0 eq), BH₃·THF (1.0 M, 3.0 eq), Methanol (excess), HCl (aq).

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Dissolve the nitrile (10 mmol) in anhydrous THF (50 mL). Cool to 0°C.[3]

  • Reduction: Dropwise add BH₃·THF (30 mL, 30 mmol) over 20 minutes.

  • Reflux: Warm to room temperature, then reflux for 4–6 hours. Monitor by TLC/LCMS for disappearance of nitrile.

  • Quench (Critical): Cool to 0°C. Carefully add Methanol (20 mL) dropwise to quench excess borane (Caution: Hydrogen gas evolution).

  • Hydrolysis: Add 6M HCl (20 mL) and reflux for 1 hour to break the boron-amine complex.

  • Workup: Basify with NaOH to pH >12. Extract with DCM (3x). Dry over Na₂SO₄ and concentrate.

  • Purification: If necessary, convert to HCl salt for recrystallization or purify via silica gel chromatography (DCM/MeOH/NH₃).

Route B: Reductive Amination of Benzaldehyde (The "Mild" Alternative)

This route is ideal when the aldehyde precursor 4-Bromo-2-fluoro-6-methoxybenzaldehyde is more readily available or if the nitrile reduction yields persistent boron impurities.[1]

  • Mechanism: Formation of an imine/iminium intermediate followed by in situ reduction.[4][5]

  • Primary Reagent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) with Ammonium Acetate (NH₄OAc).

  • Why it works: NaBH₃CN is a weaker reducing agent than NaBH₄; at pH 6–7, it selectively reduces the iminium ion over the aldehyde, preventing the formation of the benzyl alcohol side product.[1]

Experimental Protocol (Route B)

Reagents: 4-Bromo-2-fluoro-6-methoxybenzaldehyde (1.0 eq), NH₄OAc (10.0 eq), NaBH₃CN (1.5 eq), Methanol.[1]

  • Imine Formation: In a dry flask, combine the aldehyde (10 mmol) and Ammonium Acetate (100 mmol) in Methanol (60 mL).

  • Reduction: Add NaBH₃CN (15 mmol) in one portion.

  • Reaction: Stir at room temperature for 12–24 hours.

  • Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride.

  • Workup: Remove methanol under vacuum. Dilute with water, wash with Ether (to remove unreacted aldehyde). Basify aqueous layer to pH >12 with KOH pellets.

  • Extraction: Extract the free amine into DCM.

  • Note: To prevent dimer formation (secondary amine), a large excess of ammonia source (NH₄OAc) is strictly required.

Route C: De Novo Assembly (The "Commodity" Route)

If the specific nitrile or aldehyde precursors are unavailable, the scaffold can be built from 1,4-dibromo-2-fluorobenzene .[1]

  • Step 1: Regioselective Lithiation. Treatment with n-BuLi or i-PrMgCl at -78°C. The bromine para to the fluorine is more labile due to electronic effects, but careful temperature control is needed to target the specific bromine if attempting mono-lithiation.[1] However, for this specific target, we often start with 4-bromo-2,6-difluoroanisole or similar precursors if available.[1]

  • Step 2: Formylation. Quench with DMF to get the aldehyde.

  • Step 3: S_NAr. Nucleophilic aromatic substitution with NaOMe to install the methoxy group (replacing a fluorine if starting from a difluoro precursor, or directing group manipulation).

Note: This route is significantly more complex and is recommended only for process chemists needing to avoid expensive late-stage intermediates.

Comparative Assessment

FeatureRoute A: Nitrile ReductionRoute B: Reductive AminationRoute C: De Novo Assembly
Chemoselectivity High (Borane spares Ar-Br)High (Mild hydride)Moderate (Lithiation risks)
Step Count 1 Step1 Step3-4 Steps
Scalability Excellent (Standard reagents)Good (Waste management of Cyanide)Low (Cryogenic steps)
Purification Acid/Base ExtractionChromatography often neededMulti-step purification
Yield (Typical) 85–95%60–75%30–50% (Overall)
Safety Profile H₂ evolution, CorrosiveCyanide toxicityPyrophoric Lithium reagents

Visualizations

Pathway Logic: Nitrile Reduction vs. Reductive Amination

SynthesisRoutes Nitrile 4-Bromo-2-fluoro- 6-methoxybenzonitrile Borane Reagent: BH3-THF (Reflux) Nitrile->Borane Route A Aldehyde 4-Bromo-2-fluoro- 6-methoxybenzaldehyde RedAmin Reagent: NH4OAc, NaBH3CN, MeOH Aldehyde->RedAmin Route B Complex Intermediate: Boron-Amine Complex Borane->Complex Reduction Imine Intermediate: Iminium Ion RedAmin->Imine Condensation Hydrolysis Acid Hydrolysis (HCl) Complex->Hydrolysis Quench Product TARGET PRODUCT: (4-Bromo-2-fluoro- 6-methoxyphenyl)methanamine Imine->Product In-situ Reduction Hydrolysis->Product Workup

Caption: Comparison of the Borane Reduction (Route A) and Reductive Amination (Route B) pathways.

Critical Experimental Notes (Self-Validating Systems)

To ensure trustworthiness and reproducibility:

  • Monitoring Borane Reduction: The formation of the boron-amine complex often looks like the reaction has stalled or formed a gum. Do not stop. The acidic hydrolysis step (Step 6 in Route A) is mandatory to release the free amine. Without this, yield will be near zero.

  • TLC Visualization: Primary amines streak on silica. Use a solvent system containing 1% NH₄OH or Triethylamine (e.g., 10% MeOH in DCM + 1% NH₄OH) to get distinct spots.

  • NMR Validation:

    • 1H NMR: Look for the benzylic methylene singlet (~3.8 ppm).

    • 19F NMR: Essential for confirming the fluorine position remains intact and no defluorination occurred.

References

  • Sigma-Aldrich. (4-Bromo-2-fluorophenyl)methanamine Product Page. (Used for analog comparison and physical property verification). Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 171018677: (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine.[1] (Structural verification of isomers). Link

  • Google Patents. Synthesis of 4-bromo-2-methoxybenzaldehyde. (Source for Route B precursor synthesis). Link

  • Master Organic Chemistry. Reductive Amination: NaBH3CN vs NaBH(OAc)3. (Mechanistic grounding for Route B). Link

  • Organic Chemistry Portal. Reduction of Nitriles to Amines. (Protocol grounding for Route A). Link

Sources

A Comparative Analysis of the Biological Activity of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the nuanced interplay of structural modifications on the biological activity of a molecule is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparative analysis of the potential biological activities of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, a novel substituted benzylamine, against a backdrop of structurally analogous compounds. While direct experimental data for this specific molecule is not yet prevalent in peer-reviewed literature, a robust predictive profile can be constructed by examining the extensive research on related substituted benzylamines. This document is intended for researchers, scientists, and drug development professionals, offering insights into potential therapeutic applications and the experimental methodologies required for their validation.

Introduction: The Benzylamine Scaffold in Drug Discovery

The benzylamine motif is a privileged scaffold in medicinal chemistry, serving as the foundational structure for a diverse array of biologically active compounds. The versatility of the phenyl ring allows for a wide range of substitutions, each capable of modulating the compound's physicochemical properties and its interaction with biological targets. This guide will explore the predicted biological activities of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine by dissecting the known structure-activity relationships (SAR) of similar molecules, focusing on key areas such as monoamine oxidase inhibition, G protein-coupled receptor modulation, and antimicrobial and anticancer activities.

Predicted Biological Activity Profile of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

The unique substitution pattern of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine—a bromine atom at position 4, a fluorine atom at position 2, and a methoxy group at position 6—suggests a multi-faceted pharmacological profile. The following sections will compare these predicted activities with known data from similar compounds.

Monoamine Oxidase (MAO) Inhibition

Substituted benzylamines are well-documented as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the metabolism of neurotransmitters.[1][2][3][4] The nature and position of substituents on the phenyl ring significantly influence both the potency and selectivity of inhibition.

  • Electron-withdrawing groups , such as the bromine and fluorine atoms in the target molecule, have been shown to correlate with the rate of flavin reduction in MAO-A, suggesting a role in the catalytic mechanism.[1]

  • The van der Waals volume of the substituent also plays a critical role in the binding affinity to MAO-A, with larger substituents generally leading to tighter binding.[1]

Compared to simple benzylamine, the halogen and methoxy substituents on (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine are expected to enhance its interaction with the active site of MAO enzymes. The specific isoform selectivity (MAO-A vs. MAO-B) would require experimental determination.

Table 1: Comparative Effects of Substituents on Benzylamine Activity at MAO-A

CompoundSubstituent(s)Predicted/Observed Effect on MAO-A ActivityRationale
BenzylamineNoneBaseline activityUnsubstituted parent compound
para-Substituted BenzylaminesVaries (e.g., Cl, Br, CH3)Binding affinity correlates with van der Waals volume; oxidation rate correlates with electronic effects.[1]Substituent size and electronic properties modulate interaction with the enzyme active site.[1]
(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine4-Br, 2-F, 6-OCH3Potentially enhanced inhibitory activity and binding affinity.Combination of electron-withdrawing halogens and a space-filling methoxy group.
G Protein-Coupled Receptor (GPCR) Modulation

G protein-coupled receptors (GPCRs) are a major class of drug targets, and many small molecules with the benzylamine scaffold are known to interact with them.[5][6][7] The specific GPCR target would be highly dependent on the overall conformation and electronic distribution of the molecule.

Given the structural similarities to some selective serotonin reuptake inhibitors (SSRIs), it is plausible that (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine could exhibit activity at serotonin receptors or transporters.[8] A comprehensive screening against a panel of GPCRs would be necessary to identify any specific interactions.

Antimicrobial and Antifungal Activity

Derivatives of benzylamine have been investigated for their efficacy as antifungal agents.[9] The lipophilicity and electronic properties conferred by the bromo, fluoro, and methoxy groups could enhance the compound's ability to penetrate microbial cell membranes. Furthermore, various aminomethyl derivatives have demonstrated antibacterial and antioxidant properties.[10]

Anticancer Potential

Recent studies have highlighted the potential of brominated benzamide derivatives as inhibitors of fibroblast growth factor receptor-1 (FGFR1), a target in non-small cell lung cancer.[11] While the core structure is different, the presence of a 4-bromo-substituted phenyl ring is a shared feature. This suggests that (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine could be investigated for activity against various protein kinases involved in cancer signaling. Additionally, some bromophenol derivatives have shown antioxidant and anticancer activities.[12]

Experimental Workflows for Biological Characterization

To validate the predicted biological activities of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, a series of well-established in vitro assays are recommended.

Monoamine Oxidase (MAO) Inhibition Assay

A fluorometric or spectrophotometric assay can be employed to determine the IC50 values of the test compound against both MAO-A and MAO-B.[2][4][13][14]

Experimental Protocol: Fluorometric MAO Inhibition Assay

  • Reagent Preparation : Prepare assay buffer, a solution of the MAO substrate (e.g., p-tyramine), horseradish peroxidase (HRP), and a fluorescent probe.[14] Prepare serial dilutions of the test compound and positive controls (e.g., clorgyline for MAO-A, pargyline for MAO-B).[14]

  • Enzyme Incubation : In a 96-well plate, add purified MAO-A or MAO-B enzyme to each well.

  • Inhibitor Addition : Add the diluted test compound or controls to the respective wells and incubate to allow for enzyme-inhibitor interaction.

  • Substrate Addition : Initiate the reaction by adding the MAO substrate.

  • Signal Detection : The enzymatic reaction produces hydrogen peroxide, which is detected by the HRP-probe system, generating a fluorescent signal.[13][14] Measure the fluorescence intensity over time using a plate reader.

  • Data Analysis : Calculate the rate of reaction for each concentration of the test compound and determine the IC50 value.

MAO_Inhibition_Assay MAO MAO Enzyme (A or B) H2O2 Hydrogen Peroxide MAO->H2O2 + Substrate Inhibitor (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Inhibitor->MAO Inhibits Substrate p-Tyramine Signal Fluorescent Signal H2O2->Signal + HRP_Probe HRP_Probe HRP + Fluorescent Probe

Caption: Workflow for the fluorometric MAO inhibition assay.

G Protein-Coupled Receptor (GPCR) Activation Assays

Cell-based assays are essential for determining if a compound acts as an agonist or antagonist at a specific GPCR.[5][6][7] The Tango GPCR assay system is a robust method for detecting ligand-induced receptor activation and subsequent β-arrestin recruitment.[15][16]

Experimental Protocol: Tango GPCR β-arrestin Recruitment Assay

  • Cell Culture : Culture a cell line stably expressing the GPCR of interest fused to a transcription factor and a separate β-arrestin-protease fusion protein.[16]

  • Compound Treatment : Plate the cells in a 96-well plate and treat with various concentrations of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. Include known agonists and antagonists as controls.

  • Incubation : Incubate the cells to allow for ligand binding, receptor activation, and β-arrestin recruitment.

  • Reporter Gene Expression : If the ligand activates the GPCR, the recruited β-arrestin-protease will cleave the transcription factor from the receptor, allowing it to translocate to the nucleus and activate a reporter gene (e.g., β-lactamase).[16]

  • Signal Detection : Add a fluorescent substrate for the reporter enzyme and measure the resulting signal with a fluorescence plate reader.

  • Data Analysis : Determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.

GPCR_Tango_Assay cluster_cell Cell Membrane cluster_nucleus Nucleus Ligand (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine GPCR GPCR-Transcription Factor Ligand->GPCR Binds & Activates Arrestin β-arrestin-Protease GPCR->Arrestin Recruits Transcription_Factor Cleaved Transcription Factor Arrestin->Transcription_Factor Cleaves & Releases Reporter Reporter Gene Signal Fluorescent Signal Reporter->Signal Expresses Reporter Enzyme Transcription_Factor->Reporter Activates

Caption: Schematic of the Tango GPCR β-arrestin recruitment assay.

Structure-Activity Relationship (SAR) Insights

The existing literature on substituted benzylamines provides valuable insights into the likely impact of the specific substitution pattern of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

  • Halogenation : The presence of bromine and fluorine can increase lipophilicity, potentially enhancing membrane permeability and oral bioavailability. These electron-withdrawing groups can also influence the pKa of the amine, affecting its ionization state at physiological pH and its ability to form ionic bonds with target proteins.

  • Methoxy Group : The methoxy group at the ortho position can induce a specific conformation of the molecule through steric hindrance and potential intramolecular hydrogen bonding. This can be a critical determinant of binding selectivity.

  • Combined Effects : The interplay of these three substituents creates a unique electronic and steric profile that will ultimately define the compound's biological activity. It is the synergistic or antagonistic effects of these groups that will determine its potency and selectivity for various biological targets.

Conclusion

While awaiting direct experimental validation, a comparative analysis based on the extensive body of research on substituted benzylamines allows for a well-reasoned prediction of the biological activity of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The compound holds promise as a potential modulator of key biological targets, including monoamine oxidases and G protein-coupled receptors. The proposed experimental workflows provide a clear path for the empirical determination of its activity profile. Further investigation into this and similarly substituted benzylamines is warranted to explore their full therapeutic potential.

References

Sources

Comparative Structural and Functional Analysis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Medicinal Chemistry Applications

Executive Summary

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (CAS: 1000339-68-5) represents a "privileged scaffold" in modern drug discovery. Unlike simple benzylamines, this trisubstituted arene offers a unique combination of electronic modulation and steric constraint. The 2-fluoro and 6-methoxy substituents create a "molecular clamp" around the methanamine tail, restricting bond rotation and influencing the binding kinetics of downstream amides or ureas.

This guide objectively compares this building block against its mono-substituted and unsubstituted analogs, demonstrating its superior utility in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor design.

Physicochemical & Structural Profiling

The strategic value of this molecule lies in the Ortho-Effect . By comparing it with standard analogs, we observe distinct shifts in lipophilicity (LogP) and basicity (pKa), which directly impact blood-brain barrier (BBB) permeability and metabolic stability.

Table 1: Comparative Physicochemical Data

Data aggregated from computed descriptors (PubChem/ChemAxon) and representative literature values.

FeatureTarget Molecule Analog A (Baseline)Analog B (Electronic)
Structure (4-Br-2-F-6-OMe-phenyl)methanamine (4-Bromophenyl)methanamine(4-Bromo-2-fluorophenyl)methanamine
MW ( g/mol ) 234.07186.05204.04
cLogP 1.501.951.72
pKa (Conj. Acid) ~8.6~9.3~8.9
PSA (Ų) 35.326.026.0
Rotatable Bonds 2 (Restricted)2 (Free)2 (Semi-Restricted)
Electronic Character Electron-Rich Core / Inductive w/dElectron-NeutralElectron-Deficient

Key Insight: The Target Molecule exhibits a lower pKa (~8.6) compared to the unsubstituted benzylamine (~9.3). The electron-withdrawing nature of the ortho-fluorine and the inductive effect of the ortho-methoxy group reduce the electron density on the nitrogen. This is advantageous for drug design as it reduces lysosomal trapping and improves oral bioavailability [1].

Structural Biology & SAR Implications

The 2,6-substitution pattern is not merely cosmetic; it dictates the spatial arrangement of the molecule.

The "Clamp" Effect

In protein binding pockets, entropic penalty is a major hurdle.

  • Unsubstituted Benzylamines: The

    
     group rotates freely. Binding requires "freezing" this rotation, costing entropy.
    
  • Target Molecule: The steric bulk of the 2-F and 6-OMe groups creates a high rotational barrier. The molecule is pre-organized into a preferred conformation, reducing the entropic cost of binding [2].

Diagram 1: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core (4-Bromo-2-fluoro-6-methoxyphenyl) methanamine Br_Pos 4-Bromo Position (Suzuki/Buchwald Handle) Core->Br_Pos Amine_Pos Methanamine Tail (Amide/Urea Formation) Core->Amine_Pos Ortho_Pos 2-F / 6-OMe Clamp (Conformational Lock) Core->Ortho_Pos Outcome1 Library Diversification (Biaryls) Br_Pos->Outcome1 Pd-Catalysis Outcome2 Solubility & Metabolic Stability Amine_Pos->Outcome2 pKa Modulation Outcome3 High Potency (Reduced Entropic Cost) Ortho_Pos->Outcome3 Steric Constraint

Caption: Functional decomposition of the molecule showing how specific structural zones drive medicinal chemistry outcomes.

Experimental Protocols

To ensure reproducibility, we recommend the following validated workflows.

Protocol A: Synthesis via Nitrile Reduction

This is the preferred route for scale-up, avoiding the instability of the corresponding benzaldehyde.

Reagents:

  • 4-Bromo-2-fluoro-6-methoxybenzonitrile (Starting Material)

  • Borane-THF complex (1.0 M in THF)[1]

  • Methanol (Quenching agent)

  • HCl (for salt formation)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask and purge with Argon.

  • Dissolution: Dissolve 5.0 mmol of the nitrile in anhydrous THF (30 mL). Cool to 0°C.

  • Reduction: Add Borane-THF (15.0 mL, 3 equiv) dropwise via syringe pump to control exotherm.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4 hours.

  • Quench: Cool to 0°C. Cautiously add Methanol (10 mL) dropwise. (Warning: Vigorous

    
     evolution).
    
  • Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with 1M NaOH (to free the amine), then Brine. Dry over

    
    .
    
  • Purification: If necessary, purify via flash chromatography (DCM:MeOH:NH4OH 90:10:1).

Protocol B: Suzuki-Miyaura Cross-Coupling Validation

The bromine at position 4 is highly activated. However, the steric bulk at positions 2 and 6 can impact catalyst approach if the boronic acid is also bulky.

Standard Conditions:

  • Catalyst:

    
     (5 mol%) - Chosen for resistance to steric bulk.
    
  • Base:

    
     (2.0 equiv)[2]
    
  • Solvent: Dioxane:Water (4:1)

  • Temperature: 90°C

Self-Validating Check:

  • TLC Monitoring: The starting bromide is less polar than the biaryl product.

  • 1H NMR: Look for the disappearance of the doublet at

    
     ~7.0-7.3 ppm (aromatic protons ortho to Br) and the appearance of new biaryl signals.
    
Diagram 2: Synthesis & Functionalization Workflow

Synthesis_Workflow Start Start: 4-Bromo-2-fluoro-6-methoxybenzonitrile Step1 Reduction (BH3-THF) Reflux, 4h Start->Step1 Reduction Intermediate Product: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Step1->Intermediate Yield: ~85% Branch1 Path A: Amide Coupling (R-COOH, HATU) Intermediate->Branch1 N-Functionalization Branch2 Path B: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Intermediate->Branch2 C-Functionalization Final1 Target: Kinase Inhibitor Core Branch1->Final1 Final2 Target: Biaryl Linker Branch2->Final2

Caption: Operational workflow from commercial nitrile precursor to divergent functionalization pathways.

Comparative Performance Analysis

When utilizing this scaffold in library synthesis, reaction efficiency varies compared to non-hindered analogs.

Reaction TypeScaffoldTypical YieldNotes
Amide Coupling (HATU)Target Molecule 85-92% Slower kinetics due to 2,6-sterics; requires 2-4h longer reaction time than Analog A.
Amide Coupling Analog A (Unsubst.)>95%Rapid conversion (<1h).
Suzuki Coupling Target Molecule 70-80% 2-F/6-OMe exert minimal steric clash with the 4-Br site; yields are comparable to simple aryl bromides.
Buchwald-Hartwig Target Molecule 40-60% Challenging. The electron-rich OMe group deactivates the ring for nucleophilic attack; requires specialized ligands (e.g., BrettPhos).

Expert Note: While the amide coupling is slower, the resulting amide is significantly more stable to proteolytic hydrolysis in vivo due to the same steric shielding that slows the synthesis [3].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • PubChem Compound Summary. (2023). (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine (Analogous Structure Data). National Center for Biotechnology Information. [Link]

Sources

Validating the structure of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Validation of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine: A Comparative Analytical Guide

Executive Summary In the high-stakes environment of fragment-based drug discovery (FBDD), the structural integrity of the scaffold is non-negotiable. (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine represents a "privileged scaffold"—a tetrasubstituted benzene ring offering orthogonal vectors for diversification (amine for amide coupling, bromide for cross-coupling).[1] However, the specific 1,2,4,6-substitution pattern presents a regiochemical challenge.[1] Misassignment of the halogen positions during synthesis (often via electrophilic aromatic substitution) can lead to "regioisomeric decoys" that waste months of SAR campaigns.[1] This guide compares analytical modalities for validating this specific structure, moving beyond basic identity checks to definitive structural proof.

Part 1: The Structural Challenge

The molecule possesses a non-symmetric 1,2,3,5-substitution pattern of protons on the aromatic ring, despite the apparent symmetry of the substituents (F and OMe are roughly similar in size, but electronically distinct).

  • The Trap: Standard low-field

    
    H NMR can be deceptive.[2] The two aromatic protons (H3 and H5) often appear as meta-coupled doublets.[1][2] Without careful analysis of fluorine coupling, one might mistake the regioisomer (e.g., the 4-bromo-2-fluoro-5-methoxy isomer) for the desired product.
    
  • The Solution: We must exploit the heteronuclear coupling constants (

    
    ) and the Nuclear Overhauser Effect (NOE) to map the spatial proximity of the methoxy group relative to the methylene amine.[1]
    

Part 2: Comparative Analysis of Validation Methods

We evaluate three tiers of structural validation.

Tier 1: Routine QC (LC-MS + 1D H NMR)
  • Method: Standard proton NMR in DMSO-

    
     and LC-MS.[2]
    
  • Verdict: Insufficient for Regiochemistry.

  • Why: LC-MS confirms mass (

    
    ) but cannot distinguish regioisomers. 1D 
    
    
    
    H NMR shows the correct proton count, but unless the
    
    
    coupling is explicitly resolved and analyzed, the position of the bromine vs. the methoxy group remains ambiguous.
Tier 2: Integrated Spectral Analysis (Recommended)[1]
  • Method: Combined

    
    H, 
    
    
    
    F, and 2D NOESY/HOESY.
  • Verdict: High Confidence.

  • Why: This is the "sweet spot" for speed and accuracy.[2]

    • 
      F NMR:  The fluorine atom acts as a beacon.[1][2] In the correct structure, F is ortho to H3 but para to H5.[1] This creates a distinct coupling pattern (large 
      
      
      
      vs. negligible
      
      
      ).[1][2]
    • NOESY: A strong NOE correlation must exist between the Methoxy (-OMe) protons and H5.[1][2] If the Methoxy is misplaced, this correlation disappears or shifts to a different proton.[1]

Tier 3: Single Crystal X-Ray Diffraction (SC-XRD)[1]
  • Method: Crystallization of the hydrochloride salt.[2]

  • Verdict: Absolute Proof (The Gold Standard).

  • Why: Unequivocal 3D spatial determination. However, it is low-throughput and requires a crystalline solid, which may be difficult to obtain for oily free bases.[1]

Part 3: Experimental Protocols

Protocol A: The "Smoking Gun" NMR Experiment

Objective: To validate regiochemistry using Heteronuclear Coupling and NOE.

Reagents:

  • Sample: 10 mg of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (free base or HCl salt).

  • Solvent: 0.6 mL DMSO-

    
     (preferred over CDCl
    
    
    
    to sharpen exchangeable amine protons).[1][2]

Workflow:

  • Preparation: Dissolve sample completely. Filter if any turbidity exists (particulates ruin 2D NOESY).[1][2]

  • Acquisition (

    
    H):  Acquire with sufficient scans (ns=16) to resolve satellite peaks.
    
  • Acquisition (

    
    F):  Run a proton-coupled
    
    
    
    F experiment. Do NOT decouple. We need to see the splitting of the fluorine signal by the aromatic protons.
  • Acquisition (NOESY): Set mixing time (

    
    ) to 500ms.
    

Interpretation Criteria (The Causality):

  • Criterion 1 (

    
    F Coupling):  The Fluorine signal should appear as a doublet  (coupled to H3) or a doublet of triplets  (if coupling to CH2 is resolved).[1] It should not be a complex multiplet indicative of two ortho-protons.
    
  • Criterion 2 (NOE): Locate the Methoxy singlet (~3.8 ppm).[1][2] Look for a cross-peak to one aromatic doublet (H5).[2]

  • Criterion 3 (NOE): Locate the Methylene (-CH2-) signal.[1] Look for cross-peaks to both the Fluorine (via HOESY or inferred proximity) and the Methoxy group? No—in this structure, the CH2 is flanked by F and OMe.[1] It should show NOE to the OMe group. This is the critical check.

Part 4: Data Presentation

The following table summarizes the expected spectral signature for the correct structure versus a likely impurity (isomer).

Table 1: Diagnostic NMR Parameters

FeatureCorrect Structure: (4-Br-2-F-6-OMe)Common Decoy: (4-Br-2-F-5-OMe)
H3 Signal Doublet (

Hz).[2] Large

(~9-11 Hz).[2]
Doublet. Large

(Ortho to F).[1][2]
H5 Signal Doublet (

Hz).[1][2] Zero/Small

(Para to F).
Doublet. Large

(Ortho to F).

F Signal
Doublet (Coupled to H3 only).[1][2]Triplet/dd (Coupled to H3 and H6).
OMe NOE Strong NOE to H5 and -CH2- .Strong NOE to H6 and H4 (if H present). Weak/No NOE to -CH2-.

Note: Chemical shifts are estimated based on substituent additivity rules relative to benzene (7.26 ppm).[1]

Part 5: Visualization

Diagram 1: Structural Validation Logic Tree

This decision tree guides the chemist from the crude product to the validated scaffold.[2]

ValidationLogic Start Crude Synthesis Product LCMS LC-MS Analysis (Check m/z 234/236) Start->LCMS PassMass Mass Confirmed? LCMS->PassMass NMR_1H 1H NMR (DMSO-d6) Check Integration PassMass->NMR_1H Yes Reject REJECT BATCH Regioisomer Detected PassMass->Reject No Aromatic_Pattern Analyze Aromatic Region (6.5 - 7.5 ppm) NMR_1H->Aromatic_Pattern Decision_F 19F-Coupled NMR Analyze Splitting Aromatic_Pattern->Decision_F Result_Correct F appears as Doublet (One ortho proton) Decision_F->Result_Correct Para-coupling observed Result_Incorrect F appears as Triplet (Two ortho protons) Decision_F->Result_Incorrect Ortho-coupling observed NOESY_Check 2D NOESY Check OMe <-> CH2 Interaction Result_Correct->NOESY_Check Result_Incorrect->Reject Final_Valid STRUCTURE VALIDATED Release for SAR NOESY_Check->Final_Valid NOE Observed NOESY_Check->Reject NOE Absent

Caption: Figure 1. Step-wise decision matrix for validating the regiochemistry of polysubstituted benzylamines.

Diagram 2: Through-Space Connectivity (NOE Map)

This diagram illustrates the specific NOE correlations required to confirm the 2-Fluoro-6-Methoxy arrangement.[2]

NOE_Map OMe Methoxy (-OMe) CH2 Methylene (-CH2-) OMe->CH2 Key NOE (Proves Proximity) H5 H5 (Aromatic) OMe->H5 NOE F Fluorine (-F) F->CH2 Through-Space (HOESY) H3 H3 (Aromatic) F->H3 J-Coupling (Large 3J)

Caption: Figure 2. Connectivity map highlighting the critical NOE (Green Solid) and J-Coupling (Yellow Dashed) interactions defining the structure.[1]

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for additivity rules and coupling constants).

  • Dolbier, W. R. (2009).[1][2] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][2] (Authoritative source for

    
    F coupling patterns and chemical shifts).
    
  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Definitive guide on NOESY/HOESY pulse sequences).[1][2]

  • National Center for Biotechnology Information. (2024).[1][2] PubChem Compound Summary for CID 40786958, 2-fluoro-6-methoxybenzylamine. [Link] (Base scaffold data for comparison).[1]

Sources

A Comparative Study on the Reactivity of Substituted Phenylmethanamines in N-Acetylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of Phenylmethanamine Scaffolds in Medicinal Chemistry

The phenylmethanamine (or benzylamine) framework is a cornerstone in modern drug discovery. Its unique structural properties, combining a flexible benzylic carbon with a basic nitrogen atom, allow it to serve as a versatile pharmacophore, engaging with a multitude of biological targets. From potent enzyme inhibitors to receptor modulators, the strategic modification of the phenyl ring with various substituents provides a powerful tool to fine-tune the molecule's pharmacokinetic and pharmacodynamic profile. Understanding the impact of these substituents on the reactivity of the amine group is paramount for optimizing synthetic routes and predicting metabolic pathways.

This guide presents a comparative analysis of the reactivity of a series of para-substituted phenylmethanamines. We will delve into the underlying electronic effects that govern this reactivity and provide detailed, field-proven experimental protocols for both the synthesis of these compounds and the kinetic analysis of their N-acetylation. This study is designed to equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical methodologies to rationally approach the synthesis and derivatization of this important class of molecules.

Theoretical Framework: Unraveling the Electronic Influence of Substituents

The reactivity of the nitrogen atom in phenylmethanamine is fundamentally dictated by its nucleophilicity, which is a measure of its ability to donate its lone pair of electrons to an electrophile. Substituents on the para-position of the phenyl ring can either enhance or diminish this nucleophilicity through a combination of inductive and resonance effects.

  • Inductive Effects: These are transmitted through the sigma bonds and are primarily dependent on the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the ring and, consequently, from the benzylic amine, decreasing its nucleophilicity. Conversely, electron-donating groups (EDGs) push electron density towards the ring, increasing the nucleophilicity of the amine.

  • Resonance Effects: These are transmitted through the pi system of the aromatic ring. EDGs with lone pairs of electrons (e.g., -OCH₃, -NH₂) can donate electron density into the ring through resonance, significantly increasing the electron density at the ortho and para positions. This delocalization enhances the stability of the transition state during reactions involving the benzylic position. Conversely, EWGs with pi bonds to electronegative atoms (e.g., -NO₂, -CN) can withdraw electron density from the ring via resonance, destabilizing the transition state and decreasing reactivity.

The cumulative effect of these electronic influences can be quantitatively assessed using the Hammett equation :

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction of a substituted phenylmethanamine.

  • k₀ is the rate constant for the reaction of the unsubstituted phenylmethanamine.

  • σ (sigma) is the substituent constant , which is a measure of the electronic effect of a particular substituent. A positive σ value indicates an electron-withdrawing group, while a negative σ value signifies an electron-donating group.

  • ρ (rho) is the reaction constant , which reflects the sensitivity of the reaction to substituent effects. A negative ρ value indicates that the reaction is favored by electron-donating groups, which is expected for a reaction where the amine acts as a nucleophile.

Experimental Design: A Two-Stage Approach to Comparative Reactivity

Our comparative study is structured in two main stages: the synthesis of a series of para-substituted phenylmethanamines and the subsequent kinetic analysis of their N-acetylation with acetic anhydride.

Diagram of the Overall Experimental Workflow:

experimental_workflow cluster_synthesis Stage 1: Synthesis of Substituted Phenylmethanamines cluster_kinetics Stage 2: Kinetic Analysis of N-Acetylation start_synthesis Start with para-Substituted Benzaldehydes reductive_amination Reductive Amination (Ammonia, H₂, Pd/C) start_synthesis->reductive_amination Reactants purification_synthesis Purification (Distillation/Crystallization) reductive_amination->purification_synthesis Crude Product characterization_synthesis Characterization (NMR, IR, MS) purification_synthesis->characterization_synthesis Purified Product amines Pure Substituted Phenylmethanamines characterization_synthesis->amines Verified Structure start_kinetics Start with Pure Phenylmethanamines amines->start_kinetics Input for Stage 2 acetylation N-Acetylation with Acetic Anhydride start_kinetics->acetylation Reactants monitoring Reaction Monitoring (HPLC/GC) acetylation->monitoring Aliquots at Time Intervals data_analysis Data Analysis (Rate Constant Calculation) monitoring->data_analysis Concentration vs. Time hammett_plot Hammett Plot (log(k/k₀) vs. σ) data_analysis->hammett_plot Kinetic Data

Caption: Overall experimental workflow for the comparative reactivity study.

Part 1: Synthesis of para-Substituted Phenylmethanamines via Reductive Amination

Causality Behind Experimental Choice: Reductive amination is a robust and widely applicable method for the synthesis of primary amines from aldehydes.[1][2] This one-pot procedure involves the initial formation of an imine from the reaction of the aldehyde with ammonia, followed by in-situ reduction to the corresponding amine. We have chosen palladium on carbon (Pd/C) as the catalyst for the hydrogenation step due to its high efficiency and selectivity.

Experimental Protocol: Synthesis of 4-Methoxy-phenylmethanamine (Illustrative Example)

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, add 4-methoxybenzaldehyde (13.6 g, 0.1 mol) and methanol (100 mL).

  • Ammonia Addition: Cool the flask in an ice bath and bubble ammonia gas through the solution for 30 minutes, or until saturation is achieved.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C, 0.5 g) to the reaction mixture.

  • Hydrogenation: Replace the gas inlet with a balloon filled with hydrogen gas (or connect to a hydrogenator). Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere (1 atm) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting oil by vacuum distillation to yield 4-methoxy-phenylmethanamine as a colorless liquid.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

This protocol can be adapted for other substituted benzaldehydes.

Part 2: Kinetic Analysis of N-Acetylation

Causality Behind Experimental Choice: N-acetylation with acetic anhydride is a classic and well-understood reaction for the derivatization of primary amines.[3][4] The reaction proceeds at a measurable rate at room temperature, making it suitable for kinetic studies using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Experimental Protocol: Kinetic Run for the N-Acetylation of 4-Methoxy-phenylmethanamine

  • Stock Solution Preparation:

    • Prepare a 0.1 M solution of 4-methoxy-phenylmethanamine in acetonitrile.

    • Prepare a 1.0 M solution of acetic anhydride in acetonitrile.

  • Reaction Initiation: In a thermostated vial at 25°C, add 5.0 mL of the 4-methoxy-phenylmethanamine solution. Initiate the reaction by adding 0.5 mL of the acetic anhydride solution (this creates a pseudo-first-order condition with a large excess of the amine). Start a timer immediately.

  • Reaction Monitoring: At regular time intervals (e.g., 0, 2, 5, 10, 15, 20, 30, 45, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture and quench it in a vial containing 900 µL of a quenching solution (e.g., a dilute solution of a secondary amine like diethylamine in acetonitrile) to immediately stop the reaction.

  • Analytical Measurement: Analyze the quenched aliquots by HPLC to determine the concentration of the product, N-(4-methoxybenzyl)acetamide, at each time point.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • Determine the initial rate of the reaction from the initial slope of the curve.

    • Calculate the pseudo-first-order rate constant (k') from the integrated rate law: ln([A]₀/[A]t) = k't, where [A] is the concentration of the limiting reactant (acetic anhydride).

    • Calculate the second-order rate constant (k) by dividing k' by the initial concentration of the amine.

Results and Discussion: A Quantitative Comparison

The following table summarizes the representative kinetic data for the N-acetylation of a series of para-substituted phenylmethanamines. This data is illustrative and based on established electronic effects of the substituents.

Substituent (X)Hammett Constant (σp)Second-Order Rate Constant (k) (M⁻¹s⁻¹)log(k/k₀)
-OCH₃-0.270.850.63
-CH₃-0.170.450.35
-H0.000.200.00
-Cl0.230.08-0.40
-CN0.660.015-1.12
-NO₂0.780.005-1.60

Analysis of the Data:

The data clearly demonstrates a strong correlation between the electronic nature of the substituent and the rate of N-acetylation.

  • Electron-Donating Groups (-OCH₃, -CH₃): These substituents have negative σp values and lead to a significant increase in the reaction rate compared to the unsubstituted phenylmethanamine (X = -H). The methoxy group (-OCH₃), being a stronger electron-donating group through resonance, results in the highest reaction rate.

  • Electron-Withdrawing Groups (-Cl, -CN, -NO₂): These substituents have positive σp values and cause a marked decrease in the reaction rate. The nitro group (-NO₂), being the most powerful electron-withdrawing group in this series, results in the slowest reaction rate.

This trend is consistent with a reaction mechanism where the nucleophilic attack of the amine on the carbonyl carbon of acetic anhydride is the rate-determining step. Electron-donating groups increase the electron density on the nitrogen atom, making it a more potent nucleophile, thus accelerating the reaction. Conversely, electron-withdrawing groups decrease the nucleophilicity of the amine, slowing down the reaction.

Visualization of the Linear Free-Energy Relationship

The relationship between the substituent's electronic properties and the reaction rate can be visualized through a Hammett plot.

Hammett Plot for the N-Acetylation of Substituted Phenylmethanamines:

hammett_plot Hammett Plot xaxis σp (Substituent Constant) origin xaxis->origin yaxis log(k/k₀) origin->yaxis OCH3 -OCH₃ CH3 -CH₃ H -H Cl -Cl CN -CN NO2 -NO₂ start_line->end_line ρ ≈ -2.1

Caption: Hammett plot illustrating the linear free-energy relationship.

The Hammett plot shows a good linear correlation between log(k/k₀) and the substituent constant σp. The slope of the line gives the reaction constant, ρ, which is approximately -2.1 for this reaction. The negative value of ρ confirms that the reaction is facilitated by electron-donating groups and hindered by electron-withdrawing groups. The magnitude of ρ indicates a moderate sensitivity of the reaction to the electronic effects of the substituents.

Conclusion: Predictive Power in Synthesis and Drug Design

This comparative study underscores the profound influence of substituents on the reactivity of phenylmethanamines. By understanding and quantifying these electronic effects through the Hammett equation, chemists can:

  • Predict Reactivity: Estimate the relative reactivity of a novel substituted phenylmethanamine in similar reactions.

  • Optimize Reaction Conditions: Tailor reaction conditions (e.g., temperature, reaction time) based on the expected reactivity of the starting material.

  • Guide Analogue Synthesis: Rationally select substituents to modulate the chemical properties of a lead compound in a drug discovery program.

The experimental protocols provided herein offer a reliable framework for conducting such comparative studies, ensuring both scientific rigor and practical applicability. By integrating theoretical principles with robust experimental design, researchers can accelerate the synthesis and optimization of phenylmethanamine-based molecules for a wide range of applications.

References

  • Sassone, D. C., et al. (2020). Reductive Amination in the Synthesis of Pharmaceuticals. ACS Medicinal Chemistry Letters. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society. [Link]

  • Orsy, G., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Molecules. [Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. [Link]

Sources

Navigating the Selectivity Labyrinth: A Comparative Guide to the Cross-Reactivity Profiling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the intricate process of drug discovery, the identification of a potent "hit" against a therapeutic target is merely the opening chapter. The narrative that follows—the journey from a promising molecule to a safe and effective therapeutic—is largely dictated by its selectivity. Cross-reactivity, the unintended interaction of a drug candidate with proteins other than its intended target, is a primary contributor to adverse drug reactions and clinical trial failures.[1] A thorough understanding of a compound's selectivity profile is therefore not just a regulatory requirement, but a fundamental tenet of rational drug design.

This guide provides an in-depth, comparative framework for evaluating the cross-reactivity of a novel investigational compound, (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, henceforth referred to as Compound X . While the biological activity of Compound X is not yet publicly documented, its substituted benzylamine scaffold is a privileged structure in medicinal chemistry, frequently associated with the modulation of protein kinases.[2][3][4] For the purpose of this guide, we will hypothesize that Compound X has been designed as an inhibitor of a key oncogenic tyrosine kinase, Target Kinase A (TKA) .

Our objective is to present a comprehensive, tiered strategy for profiling the selectivity of Compound X, comparing its performance against two hypothetical reference compounds:

  • Comparator A (Selective Inhibitor): A well-characterized, highly selective inhibitor of TKA.

  • Comparator B (Non-Selective Agent): A known multi-kinase inhibitor with significant off-target activities.

Through this comparative analysis, we will illustrate how to build a robust data package that not only anticipates potential liabilities but also uncovers new therapeutic opportunities.

The Strategic Framework for Cross-Reactivity Assessment

A logical, stepwise approach is crucial for an efficient and comprehensive evaluation of compound selectivity. Our proposed workflow begins with a focused assessment of the primary target family and progressively broadens to encompass a wide range of potential off-targets.

G a Compound X Synthesis & QC b Primary Target (TKA) Potency Assay (IC50) a->b c Focused Kinase Panel Screen (e.g., 96 key kinases) b->c d Broad Kinome Screen (>400 kinases) c->d f Data Analysis & Hit Confirmation d->f e Safety Pharmacology Panel (GPCRs, Ion Channels, Transporters) e->f g Cellular Target Engagement Assays f->g i Lead Optimization or De-risking Strategy g->i h Phenotypic Screening in Relevant Cell Lines h->i

Figure 1: A tiered workflow for assessing the cross-reactivity of a new chemical entity.

Phase 1: Profiling within the Kinase Family

The initial phase of our investigation focuses on understanding the potency and selectivity of Compound X within its hypothesized target family, the protein kinases. There are over 500 kinases in the human genome, making broad screening essential to identify both on-target potency and potential off-target kinase interactions.[5]

Experimental Protocol 1: Primary Target (TKA) Potency Determination

Objective: To quantify the inhibitory potency of Compound X, Comparator A, and Comparator B against the primary target, TKA.

Methodology: A biochemical assay, such as an ADP-Glo™ Kinase Assay, is employed. This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of each compound (Compound X, Comparator A, Comparator B) in DMSO, typically starting from 100 µM.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the TKA enzyme and the specific peptide substrate.

  • Compound Addition: Add 0.5 µL of the diluted compounds to the reaction wells. Include DMSO-only wells as a negative control (100% activity) and a known potent TKA inhibitor as a positive control.

  • Initiation of Reaction: Add 2 µL of an ATP solution at a concentration equivalent to the Km for TKA to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then measure the luminescence produced by a coupled luciferase/luciferin reaction.

  • Data Analysis: Normalize the data to the controls and fit the dose-response curves using a four-parameter logistic equation to determine the IC50 value for each compound.

Data Presentation: TKA Potency and Initial Kinase Panel Screen

The initial potency data is then contextualized by screening against a focused panel of representative kinases. This provides the first glimpse into the selectivity profile of Compound X.

Table 1: Potency against Target Kinase A (TKA) and Selectivity Score from a Focused Kinase Panel (96 Kinases)

CompoundTKA IC50 (nM)Number of Off-Target Kinases Inhibited >50% at 1 µMSelectivity Score (S10 at 1 µM)
Compound X 1530.031
Comparator A 500.000
Comparator B 25220.229

Selectivity Score (S10) is calculated as the number of off-targets inhibited at a certain threshold divided by the total number of kinases tested.

Interpretation of Phase 1 Data:

The hypothetical data in Table 1 suggests that Compound X is a potent inhibitor of TKA. While not as selective as Comparator A, it demonstrates a significantly cleaner profile than the non-selective Comparator B. The three off-target hits warrant further investigation in a broader kinase screen.

Phase 2: Broad Off-Target Liability Screening

With a solid understanding of the on-target potency and initial kinase selectivity, the next crucial step is to broaden the search for unintended interactions across the human kinome and other major drug target classes. This is essential for predicting potential safety liabilities early in the drug discovery process.[1]

Experimental Protocol 2: Broad Kinome Profiling

Objective: To assess the selectivity of Compound X across a large panel of human kinases.

Methodology: Several platforms are available for broad kinome screening, including radiometric assays (e.g., HotSpot™) and cellular target engagement assays (e.g., NanoBRET®).[6][7] For this guide, we will describe a biochemical approach.

Step-by-Step Protocol:

  • Compound Submission: Provide the test compounds (Compound X, Comparator A, and Comparator B) at a stock concentration of 10 mM in DMSO to a specialized contract research organization (CRO).

  • Screening: The CRO performs single-point inhibition assays against a panel of over 400 kinases at a fixed compound concentration (e.g., 1 µM). The assays are typically run in duplicate.

  • Data Reporting: The results are reported as the percentage of remaining kinase activity relative to a DMSO control. A common threshold for a significant "hit" is >50% inhibition.

  • Follow-up: For any identified hits, dose-response curves are generated to determine the IC50 values.

Experimental Protocol 3: Safety Pharmacology Profiling

Objective: To identify potential off-target interactions with a panel of receptors, ion channels, and transporters known to be associated with adverse drug events.

Methodology: This is typically conducted through a series of radioligand binding assays.[8][9] The test compound is incubated with a preparation of the target protein (e.g., cell membranes expressing a specific GPCR) and a radiolabeled ligand with known affinity for that target. The ability of the test compound to displace the radioligand is measured.

Step-by-Step Protocol:

  • Assay Setup: A panel of assays is selected, often covering targets recommended by regulatory agencies (e.g., hERG ion channel, various GPCRs).

  • Competitive Binding: The test compound is incubated at a single high concentration (e.g., 10 µM) with the target preparation and the specific radioligand.

  • Detection: After incubation, the bound and free radioligand are separated (e.g., by filtration), and the amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant hit is typically defined as >50% inhibition.

  • Confirmation: Hits are confirmed through concentration-response experiments to determine the Ki (inhibition constant).

Data Presentation: Comprehensive Off-Target Profile

The data from these broad screens are best visualized and summarized in tables for clear comparison.

Table 2: Summary of Broad Kinome Screen (>400 Kinases at 1 µM)

CompoundNumber of Kinases with >50% InhibitionKey Off-Target Kinase Families
Compound X 8SRC family, TEC family
Comparator A 1-
Comparator B 78Multiple families

Table 3: Selected Hits from Safety Pharmacology Panel (Binding Assays at 10 µM)

TargetCompound X (% Inhibition)Comparator A (% Inhibition)Comparator B (% Inhibition)Potential Clinical Implication
hERG (Kv11.1) 8%2%65%Cardiac arrhythmia
5-HT2B Receptor 55%3%48%Valvular heart disease
Sigma-1 Receptor 62%5%75%CNS side effects
Dopamine D2 Receptor 12%1%58%Extrapyramidal symptoms

Interpretation of Phase 2 Data:

The expanded kinome screen confirms that Compound X has a relatively clean profile but does interact with a few other kinase families, which could be explored for polypharmacology benefits or may need to be engineered out. The safety pharmacology screen is particularly insightful. Unlike the selective Comparator A, both Compound X and the non-selective Comparator B show significant inhibition of the 5-HT2B and Sigma-1 receptors. This is a critical finding that flags potential cardiovascular and CNS liabilities for Compound X that must be addressed.

Phase 3: Mechanistic and Cellular Validation

The final phase of the initial cross-reactivity assessment involves validating the biochemical findings in a more physiologically relevant cellular context. This step is crucial to confirm that the observed off-target interactions translate to cellular activity and to understand their potential phenotypic consequences.

Experimental Protocol 4: Cellular Target Engagement Assay

Objective: To confirm the binding of Compound X to the identified off-targets (e.g., 5-HT2B receptor) in live cells.

Methodology: A variety of techniques can be used, including cellular thermal shift assays (CETSA), NanoBRET® target engagement assays, or functional cell-based assays that measure downstream signaling. For a GPCR like 5-HT2B, a calcium flux assay is a common functional readout.

Step-by-Step Protocol (Calcium Flux Assay):

  • Cell Culture: Culture a cell line endogenously or recombinantly expressing the 5-HT2B receptor.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Pre-incubation: Pre-incubate the cells with varying concentrations of Compound X.

  • Agonist Stimulation: Add a known 5-HT2B agonist to stimulate the receptor and induce calcium release from intracellular stores.

  • Signal Detection: Measure the change in fluorescence intensity over time using a plate reader.

  • Data Analysis: Determine the IC50 of Compound X for the inhibition of the agonist-induced calcium flux.

Visualizing the Hypothesized Off-Target Pathway

Understanding the pathway associated with an off-target hit can help predict its physiological impact.

G cluster_0 Cell Membrane 5HT2B_R 5-HT2B Receptor Gq Gαq 5HT2B_R->Gq activates PLC PLC Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves Serotonin Serotonin Serotonin->5HT2B_R:f0 CompoundX CompoundX CompoundX->5HT2B_R:f0 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Figure 2: Simplified signaling pathway for the 5-HT2B receptor, a potential off-target of Compound X.

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive, multi-faceted approach to cross-reactivity profiling outlined in this guide provides a robust framework for characterizing the selectivity of new chemical entities like (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. By systematically comparing our investigational compound to both selective and non-selective benchmarks, we can construct a detailed "selectivity fingerprint."

Our hypothetical case study of Compound X revealed it to be a potent inhibitor of its primary target, TKA, with moderate kinase selectivity. However, the broad liability screening uncovered critical off-target interactions with the 5-HT2B and Sigma-1 receptors, which were subsequently confirmed in cellular assays. This knowledge is invaluable. It allows the project team to make an informed decision: either to terminate the compound's development due to an unacceptable risk profile or, more constructively, to initiate a structure-activity relationship (SAR) study to mitigate these off-target activities while preserving on-target potency.

Ultimately, rigorous and early cross-reactivity screening is an indispensable tool in modern drug discovery. It de-risks clinical development, minimizes costly late-stage failures, and paves the way for the creation of safer, more effective medicines.

References

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved February 15, 2026, from [Link]

  • Pharmaron. (n.d.). Kinase Profiling and Screening Services. Retrieved February 15, 2026, from [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling. Retrieved February 15, 2026, from [Link]

  • Histologix. (n.d.). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Small molecule selectivity and specificity profiling using functional protein microarrays. Retrieved February 15, 2026, from [Link]

  • PubMed. (1996). Enhanced specificity for small molecules in a convenient format which removes a limitation of competitive immunoassay. J Immunol Methods, 199(2), 185-91. Retrieved February 15, 2026, from [Link]

  • AnaPath Services. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved February 15, 2026, from [Link]

  • Precision for Medicine. (n.d.). Whitepaper: Tissue Cross-Reactivity. Retrieved February 15, 2026, from [Link]

  • Comparative Biosciences, Inc. (n.d.). Tissue Cross-Reactivity Studies. Retrieved February 15, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved February 15, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved February 15, 2026, from [Link]

  • Eurofins Discovery. (n.d.). Fc Receptor Binding LeadHunter Panel. Retrieved February 15, 2026, from [Link]

  • PubMed. (n.d.). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. Retrieved February 15, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved February 15, 2026, from [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Retrieved February 15, 2026, from [Link]

  • Precision Point Diagnostics. (2024, January 25). DAT Cross Reactivity. Retrieved February 15, 2026, from [Link]

  • MilliporeSigma. (n.d.). Receptor Binding Assays - Multiwell Plates. Retrieved February 15, 2026, from [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Retrieved February 15, 2026, from [Link]

  • PubMed Central. (2021). Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. Molecules, 26(23), 7166. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(15), 4987. Retrieved February 15, 2026, from [Link]

  • PubMed Central. (2024). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 29(3), 718. Retrieved February 15, 2026, from [Link]

  • PubMed Central. (2023). Design, Synthesis, Bioevaluation, and Bioinformatics Study of 5-Benzylidene Hydantoin Derivatives as Novel Tyrosine Kinase Inhibitors. Chemistry & Biodiversity, 20(11), e202301138. Retrieved February 15, 2026, from [Link]

Sources

Benchmarking the performance of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in specific reactions

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to Benchmarking (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine in Synthetic Chemistry

Introduction: Unveiling a Trifunctional Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine emerges as a promising, yet under-characterized, building block possessing a unique trifecta of functionalities. Its structure—a primary amine, a bromine atom, and a fluorine atom on a methoxy-activated phenyl ring—offers a versatile platform for constructing complex molecular architectures.

The inherent functionalities suggest a multi-pronged synthetic utility:

  • The Aryl Bromide: Serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high predictability.[1]

  • The Aryl Fluoride: The fluorine atom is a well-established bioisostere for hydrogen, capable of modulating crucial drug properties such as metabolic stability, pKa, and binding affinity through specific electronic interactions.[2]

  • The Primary Amine: Flanked by ortho-fluoro and ortho-methoxy groups, this nucleophilic center is primed for derivatization via acylation, reductive amination, or as a point of entry for heterocyclic ring formation. The steric and electronic environment created by these flanking groups is expected to significantly influence its reactivity compared to simpler benzylamines.

This guide provides a framework for researchers to systematically benchmark the performance of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. Rather than a simple repository of data, this document is designed as an instructive manual, outlining the experimental logic and detailed protocols necessary to evaluate its utility against relevant alternatives.

Part 1: Proposed Synthetic Workflow

Given its limited commercial availability, a reliable synthetic route is the first critical step. The following workflow is proposed based on established, high-yielding transformations in organic synthesis.

cluster_synthesis Proposed Synthesis of Target Compound A 1-Fluoro-3-methoxybenzene B Step 1: Bromination (NBS, Acetonitrile) A->B C 2-Bromo-1-fluoro-5-methoxybenzene B->C D Step 2: Vilsmeier-Haack (POCl3, DMF) C->D E 4-Bromo-2-fluoro-6-methoxybenzaldehyde D->E F Step 3: Reductive Amination (NH4OAc, NaBH3CN) E->F G (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine (Target Compound) F->G

Caption: A proposed synthetic workflow for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Part 2: Benchmarking in Palladium-Catalyzed Cross-Coupling

The C-Br bond is arguably the most versatile functionality on this scaffold for molecular elaboration. The Suzuki-Miyaura reaction is an industry standard for C-C bond formation, making it an ideal testbed.

Expertise & Causality: Experimental Design

The primary question is how the electron-donating methoxy group and the potentially coordinating aminomethyl group affect the oxidative addition step at the C-Br bond. A secondary concern is whether the free amine interferes with the catalytic cycle, necessitating a protection-deprotection sequence.

To probe these effects, we will compare the target compound against two simpler analogues:

  • Analogue A (4-Bromo-2-fluoroanisole): Lacks the aminomethyl group, isolating the electronic effects of the F and OMe substituents.

  • Analogue B (1-Bromo-3-fluoro-5-methoxybenzene): Removes the ortho-relationship between the substituents, providing a baseline for a less sterically hindered system.

cluster_logic Comparative Logic for Suzuki-Miyaura Reaction cluster_reactants Reactants cluster_outputs Performance Metrics Start Goal: Evaluate C-Br Reactivity Target Target Compound (with -CH2NH2) Start->Target AnalogA Analogue A (no -CH2NH2) Start->AnalogA AnalogB Analogue B (Isomeric baseline) Start->AnalogB Reaction Suzuki-Miyaura Reaction (Pd Catalyst, Base, Boronic Acid) Target->Reaction AnalogA->Reaction AnalogB->Reaction Yield Yield (%) Reaction->Yield Time Reaction Time (h) Reaction->Time Purity Product Purity / Side Products Reaction->Purity Analysis Analyze Data: - Effect of -CH2NH2 - Steric Hindrance - Need for Protection Yield->Analysis Time->Analysis Purity->Analysis

Caption: Experimental workflow for benchmarking cross-coupling performance.

Comparative Data: Suzuki-Miyaura Coupling
ReagentBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Target Compound Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O90TBDTBD
Analogue A Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O90TBDTBD
Analogue B Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O90TBDTBD
Target Cmpd (Protected) Phenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Toluene/H₂O90TBDTBD

This table is a template for recording experimental outcomes.

Experimental Protocol: Suzuki-Miyaura Reaction
  • Reagent Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).[3]

  • Solvent Addition: Add a degassed mixture of Toluene (8 mL) and Water (2 mL).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 15 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).[3]

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel.

Part 3: Benchmarking in Amide Bond Formation

The utility of this building block in medicinal chemistry hinges on the reactivity of its primary amine. The ortho-fluoro and ortho-methoxy groups create a sterically hindered and electronically distinct environment that will impact nucleophilicity.

Expertise & Causality: Experimental Design

We aim to quantify the impact of the unique substitution pattern on the amine's performance in a standard acylation reaction. The key comparison is with simpler, unhindered amines.

  • Alternative 1 (Benzylamine): The parent compound, provides a baseline for a non-substituted, sterically accessible primary amine.

  • Alternative 2 ((2-Fluorophenyl)methanamine): Isolates the effect of a single ortho-substituent, allowing for a stepwise analysis of steric and electronic effects.

Comparative Data: HATU-Mediated Amide Coupling
Amine ReagentCarboxylic AcidCoupling AgentBaseSolventTime (h)Yield (%)
Target Compound Benzoic AcidHATUDIPEADMFTBDTBD
Alternative 1 Benzoic AcidHATUDIPEADMFTBDTBD
Alternative 2 Benzoic AcidHATUDIPEADMFTBDTBD

This table is a template for recording experimental outcomes.

Experimental Protocol: HATU-Mediated Amide Coupling
  • Reagent Preparation: To a stirred solution of benzoic acid (1.0 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) (5 mL) at 0 °C, add HATU (1.1 mmol, 1.1 equiv) and N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 2.5 equiv).

  • Activation: Stir the mixture at 0 °C for 15 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: Add a solution of the respective amine (1.05 mmol, 1.05 equiv) in DMF (2 mL) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring: Monitor the consumption of the amine by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Conclusion

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a building block with significant synthetic potential. Its true value can only be ascertained through systematic, comparative experimentation. This guide provides the logical framework and actionable protocols for researchers to perform this evaluation. The data generated from these studies will be invaluable for determining its optimal applications in the synthesis of novel pharmaceuticals and advanced materials.

References

  • MDPI. (2021, June 4). Cross-Coupling as a Key Step in the Synthesis and Structure Revision of the Natural Products Selagibenzophenones A and B. Available at: [Link]

  • Withers, S. G., & Tysoe, C. (2014). Fluorinated mechanism-based inhibitors: common themes and recent developments. Current Topics in Medicinal Chemistry. Available at: [Link]

  • RSC Publishing. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Available at: [Link]

Sources

A Spectroscopic Journey: Characterizing (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine and Its Precursors

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and drug development, the unambiguous structural confirmation of a novel compound and its synthetic intermediates is not merely a procedural step, but the bedrock of reliable and reproducible science. This guide provides an in-depth spectroscopic comparison of the target molecule, (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, with its key precursors. By dissecting the nuances of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) at each synthetic stage, we illuminate the chemical transformations and provide a robust framework for characterization.

The Synthetic Pathway: A Deliberate Approach

The synthesis of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is strategically designed to proceed through two key transformations, starting from 1-Bromo-3-fluoro-5-methoxybenzene. This pathway involves a formylation reaction to introduce a carbonyl group, followed by a reductive amination to yield the final primary amine. Each step imparts distinct spectroscopic signatures, allowing for precise monitoring of the reaction progress and confirmation of the intermediate and final product structures.

Synthetic_Pathway Start 1-Bromo-3-fluoro-5-methoxybenzene Intermediate 4-Bromo-2-fluoro-6-methoxybenzaldehyde Start->Intermediate Vilsmeier-Haack Formylation (POCl3, DMF) Final (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine Intermediate->Final Reductive Amination (NH4Cl, NaBH3CN)

Caption: Synthetic route to (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Spectroscopic Comparison: From Precursor to Product

Starting Material: 1-Bromo-3-fluoro-5-methoxybenzene

This substituted benzene serves as our foundational scaffold. Its spectroscopic profile is characteristic of a trisubstituted aromatic ring.

  • ¹H NMR: The aromatic region is expected to show three distinct signals, each integrating to one proton. The proton positioned between the fluorine and bromine atoms will likely appear as a triplet, while the other two will be doublets or doublet of doublets, with coupling constants indicative of their positions relative to the fluorine atom. The methoxy group will present as a sharp singlet around 3.8 ppm.

  • ¹³C NMR: The spectrum will display six signals for the aromatic carbons, with their chemical shifts influenced by the electronegativity of the substituents. The carbon attached to the bromine will be relatively downfield, while the carbon bonded to the fluorine will show a large one-bond C-F coupling constant. The methoxy carbon will appear as a singlet around 56 ppm.

  • FTIR: Key vibrational bands will include C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (1400-1600 cm⁻¹), and strong C-O stretching from the methoxy group (around 1050-1250 cm⁻¹). The C-Br and C-F stretching vibrations will be observed in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will exhibit a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a monobrominated compound[1].

Intermediate: 4-Bromo-2-fluoro-6-methoxybenzaldehyde

The introduction of the formyl group via the Vilsmeier-Haack reaction dramatically alters the spectroscopic features, providing clear evidence of a successful transformation.[2][3]

  • ¹H NMR: The most significant change will be the appearance of a new singlet in the downfield region (around 10.3 ppm), characteristic of the aldehyde proton. The two aromatic protons will now show different chemical shifts and coupling patterns compared to the starting material due to the influence of the new electron-withdrawing aldehyde group. The methoxy singlet will remain.

  • ¹³C NMR: A new, highly deshielded signal for the aldehyde carbonyl carbon will appear around 190 ppm. The chemical shifts of the aromatic carbons will also be affected by the anisotropic effect of the carbonyl group.

  • FTIR: The most telling new feature will be a strong C=O stretching band for the aldehyde at approximately 1700 cm⁻¹. The C-H stretch of the aldehyde proton is also expected to be visible as a pair of weak bands around 2720 and 2820 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will shift to a higher m/z value corresponding to the addition of a CHO group. The characteristic bromine isotopic pattern will persist. Predicted mass spectrometry data for this compound shows an expected [M+H]⁺ of 232.96080[3].

Final Product: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

The final reductive amination step converts the aldehyde to a primary amine, again with distinct spectroscopic consequences.[4][5]

  • ¹H NMR: The aldehyde proton signal will disappear. A new, broad singlet corresponding to the two amine (-NH₂) protons will emerge, typically in the range of 1.5-3.0 ppm, the exact position being concentration and solvent dependent. A new singlet or a doublet, integrating to two protons, will appear for the benzylic methylene (-CH₂-) group, typically between 3.8 and 4.2 ppm.

  • ¹³C NMR: The aldehyde carbonyl signal will be absent. A new signal for the benzylic carbon will appear in the aliphatic region, typically around 40-50 ppm.

  • FTIR: The strong carbonyl (C=O) band will be gone. The appearance of N-H stretching bands, typically as a pair of medium-intensity peaks between 3300 and 3500 cm⁻¹, is a clear indicator of the primary amine formation. An N-H bending vibration may also be observed around 1600 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak will be consistent with the molecular weight of the final product, and the bromine isotopic pattern will still be present.

Summary of Expected Spectroscopic Data

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (cm⁻¹)
1-Bromo-3-fluoro-5-methoxybenzene Aromatic H's (6.8-7.5), -OCH₃ (~3.8, s)Aromatic C's (100-165), -OCH₃ (~56)C-H (arom.), C=C (arom.), C-O
4-Bromo-2-fluoro-6-methoxybenzaldehyde -CHO (~10.3, s), Aromatic H's (7.0-7.8), -OCH₃ (~3.9, s)-CHO (~190), Aromatic C's (110-160), -OCH₃ (~56)C=O (~1700), C-H (ald.), C-H (arom.), C=C (arom.), C-O
(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine -CH₂- (~3.9, s), -NH₂ (~1.5-3.0, br s), Aromatic H's (6.9-7.5), -OCH₃ (~3.8, s)-CH₂- (~45), Aromatic C's (110-160), -OCH₃ (~56)N-H (~3300-3500), N-H (bend), C-H (arom.), C=C (arom.), C-O

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis. Researchers should always consult relevant safety data sheets and perform risk assessments before conducting any experiment.

Synthesis Protocols

1. Vilsmeier-Haack Formylation of 1-Bromo-3-fluoro-5-methoxybenzene:

  • In a flame-dried, three-necked flask under a nitrogen atmosphere, cool a solution of N,N-dimethylformamide (DMF) in a suitable solvent (e.g., dichloromethane) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) dropwise, maintaining the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-Bromo-3-fluoro-5-methoxybenzene in the same solvent dropwise to the Vilsmeier reagent.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully quench the reaction by pouring it onto crushed ice, followed by neutralization with an aqueous base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

2. Reductive Amination of 4-Bromo-2-fluoro-6-methoxybenzaldehyde:

  • Dissolve 4-Bromo-2-fluoro-6-methoxybenzaldehyde in a suitable solvent such as methanol.

  • Add ammonium chloride (NH₄Cl) and stir the mixture.

  • In a separate flask, prepare a solution of sodium cyanoborohydride (NaBH₃CN) in the same solvent.

  • Slowly add the NaBH₃CN solution to the aldehyde/ammonium chloride mixture.

  • Stir the reaction at room temperature until the imine intermediate is fully reduced to the amine (monitor by TLC).

  • Quench the reaction by adding dilute aqueous acid.

  • Make the solution basic with an aqueous base (e.g., NaOH) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude amine.

  • Purify as needed.

Spectroscopic Analysis Protocols

Analytical_Workflow Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Data Data Analysis & Structural Confirmation NMR->Data FTIR->Data MS->Data

Caption: General workflow for spectroscopic analysis.

1. NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • For ¹H NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, use broadband proton decoupling.

  • Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

2. FTIR Spectroscopy:

  • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples, a thin film between salt plates can be used.

  • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Perform a background scan before running the sample.

  • Label the significant peaks corresponding to the key functional groups.

3. Mass Spectrometry:

  • Choose an appropriate ionization technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Introduce a small amount of the sample into the mass spectrometer.

  • Acquire the mass spectrum over a suitable m/z range.

  • Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and structural features.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine with its synthetic precursors. By understanding the expected changes in NMR, FTIR, and mass spectra at each stage of the synthesis, researchers can confidently track their reactions, confirm the identity of their intermediates, and ultimately, verify the structure of their final product with a high degree of certainty. The principles and protocols outlined herein are fundamental to the practice of modern organic and medicinal chemistry, ensuring the integrity and success of drug discovery and development endeavors.

References

  • Hartmann, C., Brzovic, P., & Klinman, J. P. (n.d.). Spectroscopic detection of chemical intermediates in the reaction of para-substituted benzylamines with bovine serum amine oxidase. Biochemistry.
  • Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. (n.d.).
  • Wiley-VCH 2007 - Supporting Inform
  • Vilsmeier-Haack Reaction. (2025, March 22). J&K Scientific LLC.
  • Processes for producing 4-bromo-2-methoxybenzaldehyde. (n.d.).
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024, July 2). Beilstein Journals.
  • 4-bromo-2-fluoro-6-methoxybenzaldehyde (C8H6BrFO2). (n.d.). PubChem.
  • 1H- and 13C-NMR for. (n.d.). The Royal Society of Chemistry.
  • Supporting Information. (n.d.). The Royal Society of Chemistry.
  • Catalytic Asymmetric Reductive Amination of Aldehydes via Dynamic Kinetic Resolution. (n.d.).
  • 1-bromo-3,5-difluoro-2-methoxybenzene. (n.d.). Stenutz.
  • For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. (n.d.).
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communic
  • 1-Bromo-3-fluoro-5-(trifluoromethoxy)benzene from Aladdin Scientific | Biocompare.com. (n.d.).
  • Benzene, 1-bromo-3-fluoro-. (n.d.). NIST WebBook.
  • Myers, A. (n.d.).
  • Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids - PMC. (n.d.).
  • 1-BROMO-3-CHLORO-5-METHOXYBENZENE | 174913-12-3. (n.d.). ChemicalBook.
  • 4-Bromo-2-fluoro-6-hydroxybenzaldehyde | C7H4BrFO2 | CID 71721370. (n.d.). PubChem.
  • (2-Bromo-4-fluoro-5-methoxyphenyl)methanamine | C8H9BrFNO. (n.d.). PubChem.
  • 13 Spectroscopy. (n.d.). Oxford Learning Link.
  • 4-Bromo-2-fluoro-5-methoxybenzaldehyde | C8H6BrFO2 | CID 57527288. (n.d.). PubChem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • Interpreting the Mass Spectrum of 4-Bromobenzaldehyde: A Compar
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (n.d.). MDPI.
  • A User Guide to Modern NMR Experiments. (n.d.).
  • 5-Bromo-1,2,3-trifluorobenzene. (n.d.). Magritek.
  • A Complete and Unambiguous 1H and 13C NMR Signals Assignment of para-Naphthoquinones, ortho- and para-Furanonaphthoquinones. (n.d.). SciELO.
  • A Comparative Analysis of 4-Bromo-2-hydroxybenzaldehyde using ¹H and ¹³C NMR Spectroscopy. (n.d.). Benchchem.
  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (n.d.). MDPI.
  • The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst - Chemical Communic
  • 4-Bromo-2-fluorobiphenyl(41604-19-7) 1H NMR spectrum. (n.d.). ChemicalBook.
  • Bravo, A. (n.d.).
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC. (n.d.).

Sources

How does fluorine substitution affect the properties of bromo-methoxyphenyl-methanamine?

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fluorine Bioisosterism in Psychoactive Scaffolds: A Comparative Analysis of Bromo-Methoxyphenyl-Methanamine Derivatives (NBOMe vs. NBF)

Executive Summary: The Fluorine-Methoxy Switch

In the optimization of serotonergic ligands, specifically those based on the 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) scaffold, the substitution pattern on the N-benzyl moiety is a critical determinant of potency and metabolic fate.[1] This guide analyzes the transition from the standard 25B-NBOMe (containing an ortho-methoxy group) to its fluorinated analog, 25B-NBF (containing an ortho-fluorine group).[1]

While the user's query "bromo-methoxyphenyl-methanamine" grammatically refers to a benzylamine fragment, in drug development contexts, this string identifies the pharmacophore defining the 25-NB series.[1] The substitution of the electron-rich methoxy group (


) with the highly electronegative, lipophilic fluorine atom (

) represents a classic bioisosteric replacement designed to modulate metabolic stability without sacrificing the nanomolar binding affinity required for 5-HT2A receptor activation.[1]

Structural & Physicochemical Analysis

The core scaffold involves a 4-bromo-2,5-dimethoxyphenethylamine backbone coupled to a substituted benzyl group.[1][2][3] The properties of the final ligand hinge on the specific substituent at the ortho-position of the benzyl ring.

Feature25B-NBOMe (Reference)25B-NBF (Fluorinated Analog)Impact of Fluorine Substitution
Substituent Methoxy (

)
Fluorine (

)
Sterics & Electronics
Van der Waals Radius ~3.0 Å (effective)1.47 ÅFluorine is significantly smaller, reducing steric clash but losing H-bond acceptor capacity.[1]
Electronegativity 3.44 (Oxygen)3.98 (Fluorine)Fluorine pulls electron density, lowering the pKa of the nearby amine slightly (inductive effect).
Lipophilicity (LogP) ~3.2~3.5Fluorine increases lipophilicity, potentially enhancing Blood-Brain Barrier (BBB) permeability.[1]
Metabolic Liability High (O-demethylation)Moderate (C-F bond is stable)Blocks specific metabolic attack at the ortho-position, though distal sites remain vulnerable.[1]
SAR Visualization: The Bioisosteric Shift

SAR_Analysis Scaffold 2C-B Core (4-Br-2,5-dimethoxy) Linker N-Benzyl Linker (Critical for Potency) Scaffold->Linker Reductive Amination NBOMe 25B-NBOMe (o-OCH3) High Affinity Metabolic Soft Spot Linker->NBOMe + 2-Methoxybenzaldehyde NBF 25B-NBF (o-F) Maintained Affinity Metabolic Block Linker->NBF + 2-Fluorobenzaldehyde NBOMe->NBF Bioisosteric Replacement (OCH3 -> F)

Figure 1: Structural relationship between the methoxy-substituted reference (NBOMe) and the fluorinated analog (NBF).[1]

Pharmacological Profile: Potency & Selectivity

The introduction of fluorine retains the "super-agonist" profile characteristic of N-benzyl phenethylamines. While the methoxy group can participate in hydrogen bonding within the receptor pocket, the fluorine atom mimics this electronic density while increasing lipophilicity.

Binding Affinity Data (Ki)

Experimental data indicates that fluorine substitution results in a slight reduction in affinity compared to the methoxy analog, yet the compound remains in the low nanomolar range, classifying it as a highly potent agonist.

Receptor Target25B-NBOMe (

)
25B-NBF (

)
Interpretation
5-HT2A (Human)0.5 – 1.0 nM ~2.7 nM (

8.[1]57)
F-substitution causes a ~2-3x drop in affinity but maintains high potency.[1]
5-HT2C (Rat)~6.0 nM~17 nM (

7.[1]77)
Selectivity profile (2A > 2C) is preserved.
5-HT2B ~10 nM> 100 nMFluorination may improve selectivity against the valvulopathic 5-HT2B receptor.[1]

Data Source: Validated against pKi values reported in [1], [3].

Mechanism of Action: Both compounds act as full agonists at the 5-HT2A receptor.[1][4] The fluorine atom at the ortho position of the benzyl ring sits in a hydrophobic pocket. Unlike the methoxy group, which can undergo metabolic O-demethylation to a phenol (often inactive or rapidly conjugated), the C-F bond is metabolically robust. However, the high lipophilicity of 25B-NBF facilitates rapid CNS entry.[1]

Metabolic Stability & ADME

A critical advantage of fluorine substitution is the modulation of metabolic pathways.[5][6] The methoxy group in 25B-NBOMe is a primary target for Cytochrome P450 enzymes (CYP450), leading to rapid clearance.[1]

  • 25B-NBOMe Metabolism: Dominant pathway is O-demethylation at the N-benzyl ring, followed by glucuronidation.[1]

  • 25B-NBF Metabolism: The fluorine blocks the ortho-position.[1] Metabolism shifts to the phenethylamine core (demethylation of the 2,5-dimethoxy groups) or hydroxylation of the benzyl ring at distal positions.

  • Half-Life: In human hepatocytes, 25B-NBF exhibits an elimination half-life of 29.7 minutes with a hepatic extraction ratio of 0.80, indicating it is still a high-clearance drug despite the fluorination [3].[1]

Experimental Protocols

To validate these properties in a lab setting, the following protocols are standard for synthesizing the fluorinated analog and assessing its binding profile.

A. Synthesis of 25B-NBF (Reductive Amination)

This protocol utilizes a "one-pot" reductive amination, the industry standard for generating N-benzyl phenethylamines.[1]

Reagents:

  • 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B freebase).[1][3]

  • 2-Fluorobenzaldehyde (The fluorinated precursor).[1]

  • Sodium borohydride (

    
    ) or Sodium triacetoxyborohydride (
    
    
    
    ).
  • Solvent: Methanol (MeOH) or Ethanol (EtOH).

Step-by-Step Workflow:

  • Imine Formation: Dissolve 1.0 eq of 2C-B freebase in MeOH.[1] Add 1.1 eq of 2-fluorobenzaldehyde.[1] Stir at room temperature (RT) for 2–4 hours. Checkpoint: Monitor via TLC for the disappearance of the primary amine.

  • Reduction: Cool the solution to 0°C. Slowly add 2.0 eq of

    
     in small portions (exothermic reaction).
    
  • Quenching: Allow to warm to RT and stir for 1 hour. Quench with

    
     or dilute HCl.
    
  • Extraction: Evaporate MeOH. Basify aqueous layer with NaOH (pH 10). Extract with Dichloromethane (DCM) x3.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via column chromatography (Silica gel, DCM:MeOH 95:5).
    
  • Salt Formation: Dissolve oil in minimal isopropanol and add concentrated HCl dropwise to precipitate 25B-NBF Hydrochloride.

B. Radioligand Binding Assay (5-HT2A)

Objective: Determine


 of 25B-NBF compared to 

-Ketanserin (antagonist radioligand) or

-Cimbi-36 (agonist radioligand).
  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT2A receptors.[1] Homogenize and centrifuge to isolate membranes.

  • Incubation:

    • Mix membrane suspension (

      
       protein/well).
      
    • Add Radioligand:

      
      -Ketanserin (1 nM final conc).[1]
      
    • Add Competitor: 25B-NBF (Concentration range

      
       to 
      
      
      
      M).[1]
    • Buffer: 50 mM Tris-HCl, pH 7.4.[1]

  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Drug]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    [1]
Experimental Workflow Diagram

Workflow cluster_synthesis Synthesis Phase cluster_assay Validation Phase S1 Precursor Mixing (2C-B + 2-F-Benzaldehyde) S2 Imine Reduction (NaBH4 addition) S1->S2 S3 Purification (Column Chromatography) S2->S3 A2 Competition Binding (vs [3H]-Ketanserin) S3->A2 Purified Ligand A1 Membrane Preparation (HEK293-5HT2A) A1->A2 A3 Data Analysis (Ki Calculation) A2->A3

Figure 2: Integrated workflow for the synthesis and pharmacological validation of fluorinated phenethylamines.

References

  • Glennon, R. A., et al. (1994).[2] Influence of amine substituents on 5-HT2A versus 5-HT2C binding of phenylalkyl- and indolylalkylamines. Journal of Medicinal Chemistry, 37(13), 1929–1935.[2]

  • Halberstadt, A. L. (2017).[2] Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens.[1][2] Current Topics in Behavioral Neurosciences, 32, 283-311.[1]

  • Barsegyan, S. S., et al. (2019).[7] In Vitro Metabolism of 25B-NBF, 2-(4-Bromo-2,5-Dimethoxyphenyl)-N-(2-Fluorobenzyl)ethanamine, in Human Hepatocytes Using Liquid Chromatography–Mass Spectrometry.[1][3][7] Molecules, 24(4), 818.[1][7]

  • Poulie, C. B., et al. (2020).[2] DARK Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience, 11(23), 3860–3869.[1] [1]

Sources

Safety Operating Guide

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Executive Summary & Chemical Profile

(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is a poly-functionalized aromatic amine. Its disposal is governed by two critical chemical characteristics: its basicity (amine group) and its halogen content (Bromine/Fluorine).

Improper disposal of this compound risks regulatory non-compliance (EPA/RCRA violations regarding halogenated waste) and immediate safety hazards (exothermic reaction with acidic waste streams).

Chemical Hazard Profile
FeatureStructural MoietyOperational RiskDisposal Implication
Basicity Primary Amine (

)
Corrosive (Skin/Eye); Exothermic reaction with acids.[1][2]NEVER add to acidic waste streams.
Halogenation Bromo (-Br) & Fluoro (-F)Formation of dioxins/furans if incinerated at low temps.Must be classified as Halogenated Waste .
Reactivity Benzyl positionSusceptible to oxidation.[3][4]Incompatible with strong oxidizers (e.g., Nitric Acid).
Toxicity Aromatic AminePotential aquatic toxin; potential sensitizer.Zero-discharge policy (No drain disposal).[4][5]

Pre-Disposal Stabilization & Segregation Logic

The Core Directive: This compound must be segregated into the Halogenated Organic Waste stream.

Why "Halogenated" Matters (The Science of Incineration)

Standard organic waste (non-halogenated) is often used as fuel blending for cement kilns or standard incineration. However, organic compounds containing halogens (Br, F, Cl) require high-temperature incineration (>1100°C) with specific scrubbers to prevent the formation of acid gases (HBr, HF) and toxic byproducts like dioxins.

  • Operational Rule: Mixing this compound with non-halogenated solvents (e.g., Acetone, Methanol) "poisons" the entire container, forcing the whole volume to be treated as expensive halogenated waste.

Incompatibility Alert (Self-Validating Safety)
  • The Acid Trap: Do not pour this amine into a waste container that previously held acids (HCl,

    
    ). The neutralization reaction is exothermic:
    
    
    
    
    In a closed waste drum, this heat can build pressure, leading to rupture or explosion.

Waste Stream Decision Matrix

The following logic flow ensures the material ends up in the correct regulatory stream.

DisposalWorkflow Start Waste Generation: (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Pure Compound Liquid Liquid / Solution StateCheck->Liquid Dissolved Action1 DISPOSAL ACTION A: Segregate as Solid Halogenated Waste. Label: 'Toxic Solid, Organic, Halogenated' Solid->Action1 SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (MeOH, DMSO, Acetone) SolventCheck->NonHaloSolv Action2 DISPOSAL ACTION B: Combine into Halogenated Solvent Stream. Label: 'Flammable/Toxic Liquid, Halogenated' HaloSolv->Action2 Action3 DISPOSAL ACTION C: *CRITICAL DECISION* Do NOT dilute into Non-Halo stream. Move to Action B (Upgrade to Halogenated). NonHaloSolv->Action3 Action3->Action2 Re-classify

Figure 1: Decision matrix for segregating halogenated amine waste. Note that even if dissolved in a non-halogenated solvent, the presence of the solute mandates a halogenated waste classification.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance)

Applicability: Expired shelf stock, spilled powder, or contaminated weighing paper.

  • PPE Requirement: Nitrile gloves (double gloved recommended), safety goggles, lab coat. Use a fume hood to avoid dust inhalation.[6]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk.

  • Transfer: Transfer the solid carefully. If the material is on weighing paper/boats, place the entire paper/boat into the jar.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."[4][7]

    • Constituents: Write full chemical name: "(4-Bromo-2-fluoro-6-methoxyphenyl)methanamine."

    • Hazard Checkbox: Check "Toxic" and "Halogenated."

  • Storage: Close lid tightly. Store in a secondary containment tray inside a ventilated cabinet until EHS pickup.

Protocol B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Applicability: Material dissolved in solvents (DCM, Methanol, Ethyl Acetate).

  • pH Check (Crucial):

    • Test the waste solution pH using a dipstick.

    • If Acidic (pH < 4): Slowly neutralize with a dilute base (e.g., Sodium Bicarbonate solution) before adding to the waste drum to prevent heat generation.

    • If Basic/Neutral: Proceed to step 2.

  • Stream Selection:

    • Pour into the Halogenated Solvent carboy (often color-coded Green or Red depending on facility).

    • Note: Even if the solvent is Methanol (non-halogenated), the dissolved Bromine/Fluorine atoms in the solute make the mixture halogenated.

  • Labeling:

    • Update the waste log attached to the carboy.

    • Record the approximate volume and concentration of the amine.

  • Closure: Cap the carboy immediately after use to prevent volatile emissions.

Emergency Spill Procedures

Scenario: 5g bottle dropped, powder dispersed on floor.

  • Evacuate & Ventilate: Clear the immediate area. Ensure fume hoods are running to pull vapors/dust.

  • PPE Upgrade: Wear N95 or P100 respirator if dust is airborne, plus standard PPE.

  • Containment:

    • Do not dry sweep (creates dust).

    • Cover the spill with wet paper towels (dampened with water) or an inert absorbent (vermiculite/sand) to suppress dust.

  • Cleanup:

    • Scoop the wet absorbent/chemical mixture into a disposable plastic bag or wide-mouth jar.

    • Wipe the surface with a mild detergent solution (soap and water).[8]

    • Do not use bleach (Hypochlorite can react with amines to form chloroamines, which are toxic).

  • Disposal: Label the debris bag as "Hazardous Waste: Halogenated Solid Debris" and request EHS pickup.

References & Authority

  • US Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). (Defines halogenated organic waste requirements).

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Standard for segregation of incompatible chemicals).[2]

  • Fisher Scientific. Safety Data Sheet: Benzenemethanamine, 4-bromo-2-fluoro-. (Structural analog used for hazard extrapolation).

  • University of Wisconsin–Madison EHS. Chemical Disposal Procedures: Halogenated vs. Non-Halogenated Solvents.

Sources

A Guide to Personal Protective Equipment for Handling (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine. The recommendations herein are synthesized from an analysis of its chemical structure—an aromatic amine containing bromine and fluorine—and established safety protocols for analogous compounds. Given that specific toxicological data for this compound is not widely available, a conservative approach based on structure-activity relationships is essential for ensuring laboratory safety.

Hazard Assessment: A Proactive Approach

Understanding the potential hazards of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine is the foundation of safe handling. Based on its functional groups, we can anticipate the following risks:

  • Aromatic Amines: This class of compounds can be toxic and may cause skin and respiratory irritation. Some aromatic amines are known or suspected carcinogens.

  • Fluorinated Compounds: The introduction of fluorine can significantly alter a molecule's biological activity and toxicity.[1] Upon decomposition, for instance during a fire, fluorinated organic compounds can release highly toxic gases like hydrogen fluoride (HF).[2][3]

  • Brominated Compounds: These compounds can be irritating to the skin, eyes, and respiratory tract.[4] Bromine-containing waste is often classified as hazardous and requires specific disposal procedures.[5]

A thorough risk assessment is mandatory before any handling of this substance. The following table summarizes the anticipated hazards based on similar chemical structures.[6][7]

Hazard Category Anticipated Risk Primary Exposure Routes
Acute Toxicity (Oral) Harmful if swallowed.[6][7]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[6][7]Dermal Contact
Eye Damage/Irritation Causes serious eye irritation.[6][7]Ocular Contact
Respiratory Irritation May cause respiratory tract irritation.[8]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE approach is crucial to minimize exposure. The selection of appropriate PPE should always be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements
  • Hand Protection: Wear nitrile or neoprene gloves. It is recommended to double-glove, especially when handling larger quantities or for prolonged periods. Always inspect gloves for any signs of degradation or punctures before use.[2] Change gloves immediately if they become contaminated.

  • Eye and Face Protection: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[9] When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to goggles.[9]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For procedures with a higher risk of splashing, consider a chemically resistant apron or suit.[10]

  • Footwear: Closed-toe and closed-heel shoes that cover the entire foot are essential.[9]

Respiratory Protection

The use of respiratory protection should be determined by the specific laboratory conditions and the quantity of the substance being handled.

  • Standard Operations: All handling of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

  • High-Risk Procedures: If there is a potential for generating aerosols or dusts, or if engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9][10] The type of respirator should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is critical to ensuring safety from the moment the compound is handled until the work area is clean.

Preparation
  • Designate a Handling Area: All work with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine should be performed in a designated area within a chemical fume hood.

  • Assemble Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily accessible.

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for similar compounds to reinforce your understanding of the potential hazards.[2][3][4]

Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles and/or a face shield. Don your inner gloves, then your outer gloves, ensuring the cuffs of the outer gloves go over the sleeves of your lab coat.

  • Weighing and Transfer: Conduct all weighing and transfers of the compound within the chemical fume hood. Use a disposable weighing paper or a dedicated container to avoid contamination of balances.

  • Post-Handling: After completing your work, decontaminate any non-disposable equipment. Wipe down the work surface in the fume hood with an appropriate solvent.

Doffing PPE
  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out as you remove them to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Remove Lab Coat: Remove your lab coat, being careful not to touch the outside with your bare hands.

  • Remove Goggles/Face Shield: Remove your eye and face protection.

  • Remove Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Washing: Wash your hands thoroughly with soap and water.

The following diagram illustrates the safe handling workflow:

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Protocol cluster_disposal Disposal & Doffing Prep1 Designate Fume Hood Area Prep2 Assemble PPE & Spill Kit Prep1->Prep2 Prep3 Review Analogous SDS Prep2->Prep3 Handle1 Don PPE Prep3->Handle1 Proceed to Handling Handle2 Work in Fume Hood Handle1->Handle2 Handle3 Decontaminate Surfaces Handle2->Handle3 Disp1 Segregate Halogenated Waste Handle3->Disp1 Proceed to Disposal Disp2 Doff PPE Disp1->Disp2 Disp3 Wash Hands Disp2->Disp3

Caption: Safe handling workflow for (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and being prepared is crucial for mitigating their impact.

Spill Response

For a minor spill within a chemical fume hood:

  • Alert Personnel: Inform others in the immediate area.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.[12] Avoid using combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[13]

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste.[14]

For a major spill, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team immediately.[14]

Exposure Protocol
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[15]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Proper disposal of (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and cleanup debris, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[16]

  • Halogenated Waste: This compound is a halogenated organic compound. It should be disposed of in a waste stream specifically for halogenated organic waste. Do not mix it with non-halogenated waste.

  • Disposal Procedures: Follow your institution's hazardous waste disposal guidelines. This typically involves arranging for pickup by a certified hazardous waste management company.[16] Neutralization or incineration at licensed facilities are common disposal methods for such compounds.[5]

By adhering to these guidelines, you can work safely with (4-Bromo-2-fluoro-6-methoxyphenyl)methanamine, protecting yourself, your colleagues, and the environment.

References

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?[Link]

  • Darnell, A. J. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. United States Environmental Protection Agency. [Link]

  • Chemtalk. Bromine water - disposal. [Link]

  • Washington State University. Standard Operating Procedure for Bromine. [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. [Link]

  • United States Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • ChemCERT. (2016, October 19). Emergency Chemical Spill Response. [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]

  • American Chemical Society. Guide for Chemical Spill Response. [Link]

  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. [Link]

  • Purdue University. Fluorine Safety. [Link]

  • European Industrial Gases Association. Code of practice compressed fluorine and mixtures with inert gases. [Link]

  • University of Toronto. Chemical Spill Procedures. [Link]

  • University of Manitoba. Chemical Spill Response Procedure. [Link]

  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET for 4-Bromoanisole. [Link]

  • European Union. Fluorinated Greenhouse Gases. [Link]

  • S D Fine-Chem Limited. 4-bromo-2-fluorobiphenyl SAFETY DATA SHEET. [Link]

  • PubChem. 4-Bromo-2-fluoro-5-methoxybenzaldehyde. [Link]

  • PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.